(4-Methylbenzyl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(4-methylphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-2-4-8(5-3-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASAOSVLPBEFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Methylbenzyl)hydrazine dihydrochloride chemical properties
An In-Depth Technical Guide to (4-Methylbenzyl)hydrazine Dihydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a key organic intermediate that serves as a versatile building block in modern synthetic chemistry. Its unique structure, featuring a reactive hydrazine moiety attached to a 4-methylbenzyl group, makes it an invaluable precursor for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1][2] The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, making it a preferred reagent in various laboratory and industrial settings.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthetic routes, analytical characterization, and core applications, with insights aimed at researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
This compound is a solid compound whose physical and chemical characteristics are foundational to its application in synthesis. The presence of two hydrochloride equivalents ensures the protonation of the hydrazine nitrogens, increasing stability and modifying solubility profiles.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | (4-Methylphenyl)methylhydrazine;dihydrochloride | [3] |
| CAS Number | 1085453-44-6 | [3][4][5] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [4][5] |
| Molecular Weight | 209.12 g/mol | [4][5] |
| Appearance | Solid | |
| SMILES | NNCC1=CC=C(C)C=C1.[H]Cl.[H]Cl | [4] |
| InChI Key | LASAOSVLPBEFEB-UHFFFAOYSA-N | [6] |
| Storage | Inert atmosphere, room temperature | [4] |
Note: Specific experimental data such as melting point and solubility for the dihydrochloride are not widely published. However, analogous compounds like (4-Methoxybenzyl)hydrazine dihydrochloride present as pale yellow solids with slight solubility in DMSO and methanol, suggesting similar characteristics for the 4-methyl analog.[7][8]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the nucleophilic character of the hydrazine functional group.[1] This moiety is the primary site of chemical transformations, enabling the formation of a wide array of derivatives.
Hydrazone Formation: The Cornerstone Reaction
The most fundamental reaction of benzylhydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[1] This reaction typically proceeds under mild acidic or neutral conditions. The dihydrochloride salt can be neutralized in situ to release the free hydrazine, which then acts as a potent nucleophile.
The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the stable C=N double bond of the hydrazone.
Caption: General mechanism of hydrazone formation.
Applications in Heterocyclic Synthesis
The resulting hydrazones are stable intermediates that can undergo further transformations, most notably intramolecular or intermolecular cyclization reactions. This pathway is a cornerstone for synthesizing a vast range of nitrogen-containing heterocyclic systems, such as pyrazoles, indazoles, and pyridazinones, which are privileged scaffolds in drug discovery.[1][9] For example, reacting the hydrazone with a suitable three-carbon electrophile can lead to the formation of a pyrazole ring, a common motif in medicinal chemistry.
Synthesis and Purification
A robust and scalable synthesis of this compound is critical for its availability as a research chemical. A common and field-proven method is the direct N-alkylation of hydrazine with 4-methylbenzyl chloride.
Step-by-Step Laboratory Protocol
This protocol describes a representative synthesis. As a self-validating system, it includes in-process checks to ensure reaction completion and product purity.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add hydrazine hydrate (e.g., 3-5 equivalents) diluted in an appropriate solvent like ethanol.
-
Causality: Using a significant excess of hydrazine hydrate is crucial. It maximizes the probability of the benzyl chloride reacting with hydrazine rather than the already-formed product, thereby minimizing the formation of the 1,2-bis(4-methylbenzyl)hydrazine side-product.[10]
-
-
Addition of Alkylating Agent:
-
Dissolve 4-methylbenzyl chloride (1 equivalent) in ethanol and add it to the dropping funnel.
-
Add the solution dropwise to the stirring hydrazine mixture at room temperature. An ice bath may be necessary to control the initial exotherm.
-
Causality: Controlled, slow addition prevents localized temperature spikes that can accelerate side reactions and decomposition of the hydrazine.[10]
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-methylbenzyl chloride spot/peak is no longer detectable.
-
-
Workup and Salt Formation:
-
Cool the reaction mixture to room temperature and remove the ethanol and excess hydrazine under reduced pressure.
-
Redissolve the resulting residue in a suitable solvent (e.g., isopropanol or ethanol).
-
Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid (at least 2 equivalents) or bubble HCl gas through the solution.
-
Causality: The dihydrochloride salt is typically much less soluble in organic solvents than the free base, causing it to precipitate out of the solution, which is a key purification step.[8]
-
-
Isolation and Purification:
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining organic impurities.
-
Dry the product under vacuum to yield this compound. The purity can be further enhanced by recrystallization if necessary.
-
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic peaks for the aromatic protons of the tolyl group, the benzylic methylene (-CH₂-) protons, and the methyl (-CH₃) group, along with broad peaks for the N-H protons.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecular ion (as the free base after in-source neutralization), confirming the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining purity. Due to the reactivity of hydrazines, derivatization is sometimes performed prior to analysis to create a more stable and chromophorically active derivative, though analysis of the salt form is also common.[11] A typical method would involve a reversed-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid.
Applications in Research and Development
The primary application of this compound is as a synthon for creating libraries of novel compounds for biological screening.
-
Drug Discovery: It is a key starting material for synthesizing heterocyclic compounds that are evaluated as potential therapeutic agents. For instance, the related (4-Methoxybenzyl)hydrazine is used in the synthesis of SHP2 inhibitors, a target in cancer therapy, highlighting the potential of this class of reagents.[8]
-
Agrochemicals: The compound is used to develop new pesticides and herbicides. The resulting heterocyclic structures can be optimized for high efficacy and improved environmental profiles.[1]
-
Combinatorial Chemistry: Its ability to reliably form hydrazones makes it an ideal reagent for combinatorial libraries, where a single hydrazine can be reacted with numerous aldehydes and ketones to quickly generate a large and diverse set of molecules for high-throughput screening.
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its potential hazards. Hydrazine derivatives should always be handled with care.[12]
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| General Hydrazine Hazards | Hydrazine salts can be irritants, toxic if inhaled or absorbed through the skin, and are often treated as suspect carcinogens. | [12][13][14] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical inside a certified chemical fume hood to avoid inhalation.[12]
-
Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[15]
-
Avoid creating dust. Wash hands thoroughly after handling.[12]
Storage
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[13]
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[12]
Conclusion
This compound is a high-value chemical intermediate whose utility is centered on the predictable and versatile reactivity of its hydrazine group. Its role in the facile synthesis of hydrazones, which are precursors to medicinally relevant heterocyclic scaffolds, cements its importance in the fields of drug discovery and agrochemical research. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, enables researchers to leverage this powerful building block to its full potential in the pursuit of novel chemical entities.
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Introduction: The Imperative for Rigorous Structural Verification
An In-Depth Technical Guide to the Structural Elucidation of (4-Methylbenzyl)hydrazine Dihydrochloride
This compound is a crucial chemical intermediate, finding application in the synthesis of various pharmacologically active compounds and novel materials.[1][2] Its molecular framework, featuring a hydrazine moiety attached to a substituted benzyl group, offers significant synthetic versatility.[1][3] For researchers in medicinal chemistry and drug development, the absolute and unambiguous confirmation of its structure is not merely a procedural formality; it is the foundational bedrock upon which all subsequent research, synthesis, and biological testing are built. An error in structural assignment can lead to misinterpreted data, wasted resources, and compromised safety profiles.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for scientists who require not just the "what" but the "why" of the analytical process. We will move beyond a simple recitation of methods to a logical, causality-driven narrative that demonstrates how orthogonal analytical techniques are synergistically employed to construct a self-validating and irrefutable structural proof.
Strategic Overview: A Multi-Pronged Analytical Approach
The elucidation of a small molecule's structure is akin to solving a complex puzzle. No single piece of information is sufficient; instead, multiple, independent lines of evidence must converge on a single, consistent solution. Our strategy integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive confirmation by X-ray Crystallography.
Caption: Key HMBC correlations confirming the connectivity of the (4-Methylbenzyl)hydrazine skeleton.
Experimental Protocol: 2D NMR
-
Setup: Using the same sample, select the desired 2D NMR pulse programs (e.g., hsqced for edited HSQC, hmbcgp for HMBC) from the spectrometer's software library.
-
Acquisition: These experiments require significantly longer acquisition times than 1D spectra, often several hours, depending on the sample concentration.
-
Data Processing & Interpretation: Process the 2D data to generate contour plots.
-
In the HSQC spectrum, a cross-peak confirms that the proton on the F2 (horizontal) axis is directly bonded to the carbon on the F1 (vertical) axis.
-
In the HMBC spectrum, cross-peaks reveal the crucial 2- and 3-bond connectivities that piece the molecular puzzle together. For instance, a correlation from the benzylic CH₂ protons to the two adjacent aromatic CH carbons and the quaternary carbon confirms the benzyl structure.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: MS provides the molecular weight of the compound, which is one of the most fundamental and critical pieces of data for structure elucidation. [1]High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, severely constraining the possible structures.
Expected MS Data: The compound is a dihydrochloride salt. In a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecular ion for the free base.
-
Formula (Free Base): C₈H₁₂N₂
-
Exact Mass: 136.1000
-
Expected Ion (ESI+): [M+H]⁺ at m/z 137.1073
Fragmentation Analysis: Under higher energy conditions (e.g., tandem MS or EI), characteristic fragmentation can provide further structural proof.
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 105 | [C₈H₉]⁺ | Loss of the hydrazine moiety (-NHNH₂) from the protonated molecule. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a classic fragment for benzyl-containing compounds, formed by rearrangement and loss of CH₂ from the methylbenzyl cation. [4]|
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.
-
Tandem MS (Optional): To study fragmentation, select the parent ion of interest (e.g., m/z 137.1) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Causality: FTIR spectroscopy identifies the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. [1]It is an excellent and rapid technique to confirm the presence of the key hydrazine and aromatic functionalities.
Expected FTIR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Strong, potentially broad | Characteristic of N-H bonds in the hydrazinium salt. Hydrogen bonding can broaden these peaks. [1] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the CH₂ and CH₃ groups. |
| N-H Bend | 1580 - 1640 | Medium-Strong | Bending vibration for the amine/ammonium groups. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Skeletal vibrations of the aromatic ring. |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Single Crystal X-ray Crystallography: The Unambiguous Proof
Causality: While the combination of NMR, MS, and IR provides an overwhelming case for the proposed structure, X-ray crystallography offers the ultimate, irrefutable proof. [1]By diffracting X-rays off a single, well-ordered crystal, it is possible to determine the precise three-dimensional location of every atom in the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry. [5][6] Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Critical Step): This is often the most challenging part of the experiment. [7] * Method: Slow evaporation is a common technique. [8]Prepare a near-saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/ether).
-
Procedure: Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and store it in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.
-
Goal: To obtain a single crystal of sufficient size (>0.1 mm in all dimensions) and quality (no significant cracks or twinning). [6][7]2. Data Collection:
-
Mount a suitable crystal on a goniometer in the X-ray diffractometer. [7] * Illuminate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated. [6]3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
Computational methods (direct methods for small molecules) are used to solve the phase problem and generate an initial electron density map. [6] * An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution crystal structure.
-
Conclusion: Synthesizing the Evidence
References
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An In-depth Technical Guide to the Synthesis of (4-Methylbenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for (4-Methylbenzyl)hydrazine Dihydrochloride, a key intermediate in pharmaceutical and organic synthesis. The document details the chemical principles, a step-by-step experimental protocol, and critical safety considerations. The synthesis involves a nucleophilic substitution reaction between 4-methylbenzyl chloride and hydrazine hydrate, followed by the formation of the dihydrochloride salt. This guide is intended to provide researchers and drug development professionals with a robust and reproducible method for the preparation of this important chemical building block.
Introduction
(4-Methylbenzyl)hydrazine and its salts are important precursors in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. The presence of the 4-methylbenzyl group can impart favorable pharmacokinetic properties to drug candidates. The dihydrochloride salt form of (4-methylbenzyl)hydrazine enhances its stability and improves its handling characteristics compared to the free base, making it a preferred form for storage and use in subsequent synthetic steps.
This guide will focus on a direct and efficient two-step synthesis of this compound. The pathway is characterized by its use of readily available starting materials and straightforward reaction conditions, making it suitable for laboratory-scale preparation.
Chemical Principles and Rationale
The synthesis of this compound is predicated on two fundamental organic reactions: nucleophilic substitution and acid-base salt formation.
Step 1: Nucleophilic Substitution - Formation of (4-Methylbenzyl)hydrazine
The initial step involves the reaction of 4-methylbenzyl chloride with hydrazine hydrate. In this SN2 reaction, the highly nucleophilic hydrazine molecule attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group.
-
Nucleophile: Hydrazine (N₂H₄) is a potent nucleophile due to the lone pair of electrons on each nitrogen atom.
-
Electrophile: The benzylic carbon in 4-methylbenzyl chloride is activated towards nucleophilic attack due to the electron-withdrawing nature of the chlorine atom and the ability of the benzene ring to stabilize the transition state.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent, such as ethanol, which can solvate both the hydrazine hydrate and the benzyl chloride. An excess of hydrazine hydrate is often used to minimize the formation of the disubstituted product, 1,2-bis(4-methylbenzyl)hydrazine. The reaction is often heated to increase the reaction rate.
Step 2: Salt Formation - Preparation of the Dihydrochloride Salt
Following the formation of the (4-methylbenzyl)hydrazine free base, it is converted to its dihydrochloride salt by treatment with hydrochloric acid. Both nitrogen atoms of the hydrazine moiety are basic and can be protonated by a strong acid. The formation of the dihydrochloride salt serves several purposes:
-
Stability: The salt is generally more stable and less prone to air oxidation than the free base.
-
Handling: The dihydrochloride is typically a crystalline solid, which is easier to handle, weigh, and store than the often-oily free base.
-
Purification: The precipitation of the salt from the reaction mixture is an effective method of purification.
Synthesis Pathway Overview
The overall synthesis pathway can be visualized as a two-step process starting from 4-methylbenzyl chloride.
Figure 1: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar benzylhydrazine hydrochlorides.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylbenzyl chloride | 140.61 | 10.0 g | 0.071 mol |
| Hydrazine hydrate (~64% N₂H₄) | 50.06 (for N₂H₄·H₂O) | 35.0 mL (~35.7 g) | ~0.71 mol |
| Ethanol (95%) | - | 250 mL | - |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | As required | - |
| Diethyl ether | - | For washing | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
Step 1: Synthesis of (4-Methylbenzyl)hydrazine
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add hydrazine hydrate (35.0 mL).
-
Begin stirring and add ethanol (150 mL).
-
In a separate beaker, dissolve 4-methylbenzyl chloride (10.0 g) in ethanol (100 mL).
-
Transfer the 4-methylbenzyl chloride solution to the dropping funnel and add it dropwise to the stirred hydrazine hydrate solution over a period of 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-methylbenzyl chloride) is consumed.
-
Allow the reaction mixture to cool to room temperature.
Step 2: Formation and Isolation of this compound
-
Once the reaction mixture has cooled, place the flask in an ice bath to lower the temperature to 0-5 °C.
-
Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred solution. Caution: This is an exothermic reaction. Monitor the pH of the solution periodically. Continue adding acid until the pH is strongly acidic (pH 1-2).
-
A white precipitate of this compound should form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold diethyl ether (50 mL each) to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the product should be determined and compared to literature values if available.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 4-methylbenzyl group, the benzylic methylene protons, and the methyl protons. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Safety and Handling
Hazard Identification and Precautions:
-
4-Methylbenzyl chloride: Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. All manipulations involving hydrazine hydrate must be performed in a fume hood with extreme caution. Wear appropriate gloves (nitrile gloves are not recommended for prolonged contact; butyl rubber or Viton gloves are preferred), safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.
-
Hydrochloric acid: Is a strong acid and is corrosive. Handle with care, wearing appropriate PPE.
-
The final product, this compound: Should be handled with care, assuming it may have irritant properties.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Hydrazine-containing waste requires special handling and should be quenched and neutralized before disposal.
Discussion and Conclusion
The described synthesis pathway provides a reliable method for the laboratory-scale preparation of this compound. The use of a large excess of hydrazine hydrate is a key experimental choice to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct. The conversion to the dihydrochloride salt not only aids in the purification and handling of the product but also ensures its stability for long-term storage.
For researchers requiring this intermediate for further synthetic applications, this guide offers a practical and efficient protocol. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount for a successful and safe outcome.
References
Sources
A Technical Guide to the Spectroscopic Characterization of (4-Methylbenzyl)hydrazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of (4-Methylbenzyl)hydrazine dihydrochloride. As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its analytical data is paramount for researchers, scientists, and drug development professionals. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally similar molecules, offering a robust framework for the identification and characterization of this compound.
Introduction
This compound is a substituted benzylhydrazine derivative that serves as a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the hydrazine moiety, a potent nucleophile, and the benzyl group allows for diverse chemical transformations. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic workflow to ensure the identity and purity of subsequent products. This guide provides an in-depth analysis of the expected spectroscopic data to aid in its unequivocal identification.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound, with its distinct functional groups, gives rise to a predictable spectroscopic fingerprint. The molecule consists of a p-substituted benzene ring, a methylene bridge, and a hydrazinium moiety, which is protonated twice in the dihydrochloride salt form. This structure informs the expected signals in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Diagram of the molecular structure of this compound:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a solvent like DMSO-d₆ or D₂O.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the exchangeable protons of the hydrazinium group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~7.3 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~7.2 | Doublet | 2H | Ar-H (meta to CH₂) |
| ~4.1 | Singlet | 2H | -CH₂- |
| ~2.3 | Singlet | 3H | -CH₃ |
Interpretation:
-
Aromatic Protons: The para-substituted benzene ring will show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating methyl group are expected to be slightly upfield compared to those ortho to the electron-withdrawing methylene-hydrazinium group.
-
Methylene Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a singlet.
-
Methyl Protons: The three protons of the methyl group (-CH₃) are also equivalent and will give rise to a singlet.
-
Hydrazinium Protons: The protons on the nitrogen atoms are acidic and their signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. The integration would correspond to the protons of the hydrazinium ion.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Ar-C (quaternary, attached to CH₃) |
| ~132 | Ar-C (quaternary, attached to CH₂) |
| ~129 | Ar-CH (ortho to CH₂) |
| ~129 | Ar-CH (meta to CH₂) |
| ~50 | -CH₂- |
| ~21 | -CH₃ |
Interpretation:
-
Aromatic Carbons: The spectrum will show four signals for the aromatic carbons due to the symmetry of the para-substituted ring. Two of these will be for the quaternary carbons and two for the protonated carbons.
-
Aliphatic Carbons: The methylene carbon will appear in the aliphatic region, and the methyl carbon will be observed at a higher field (lower ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Strong, Broad | N-H stretching (from -NH₂⁺ and -NH₃⁺) |
| 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1600, ~1500, ~1450 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1400 | Medium | CH₂ bending |
| ~820 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
Interpretation:
-
N-H Stretching: A very broad and strong absorption in the high-frequency region is characteristic of the N-H stretching vibrations of the protonated amine groups of the hydrazinium dihydrochloride salt.
-
C-H Stretching: Aromatic and aliphatic C-H stretching bands will be observed just above and below 3000 cm⁻¹, respectively.
-
Aromatic C=C Stretching: The characteristic absorptions for the benzene ring are expected in the 1600-1450 cm⁻¹ region.
-
Para-Substitution: A strong band around 820 cm⁻¹ is a key indicator of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, electrospray ionization (ESI) would be a suitable technique. The observed mass will correspond to the free base or the monoprotonated species.
Expected Observations (Positive Ion Mode ESI-MS):
-
Molecular Ion (as free base): [M+H]⁺ at m/z ≈ 137.1
-
Key Fragments:
-
m/z ≈ 105.1: Loss of NH₂NH₂ (hydrazine) from the protonated molecule, corresponding to the 4-methylbenzyl cation.
-
m/z ≈ 91.1: Loss of CH₃ from the 4-methylbenzyl cation, leading to the tropylium ion.
-
Fragmentation Pathway Diagram:
(4-Methylbenzyl)hydrazine Dihydrochloride: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methylbenzyl)hydrazine dihydrochloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of various nitrogen-containing heterocyclic scaffolds. Its utility stems from the nucleophilic nature of the hydrazine moiety, which readily engages in reactions with carbonyl compounds and other electrophiles. The presence of the 4-methylbenzyl group provides steric and electronic influence on its reactivity and can be a key structural element in the final products. This guide provides an in-depth exploration of the mechanistic pathways through which this compound participates in key organic transformations, offering insights for its effective application in research and drug development. The dihydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[1]
Core Reactivity and Mechanistic Principles
The fundamental reactivity of (4-Methylbenzyl)hydrazine lies in the nucleophilic character of the terminal nitrogen atom of the hydrazine group. The dihydrochloride form requires neutralization or reaction under conditions that favor the release of the free base for it to participate in nucleophilic attack.
Hydrazone Formation: The Gateway to Heterocycles
The initial and often pivotal step in many reactions involving (4-Methylbenzyl)hydrazine is the condensation with an aldehyde or a ketone to form a hydrazone.[1] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.
Experimental Protocol: General Procedure for Hydrazone Formation
-
To a solution of the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), add this compound (1.0-1.2 eq.). The choice of solvent depends on the solubility of the reactants.
-
If starting from the dihydrochloride salt, a base (e.g., sodium acetate, triethylamine) may be added to liberate the free hydrazine. Alternatively, the reaction can proceed under acidic conditions where an equilibrium exists.
-
Add a catalytic amount of acid (e.g., acetic acid) if not already present.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique. Reaction times can vary from a few hours to overnight.
-
Upon completion, the hydrazone product can often be isolated by precipitation upon cooling or by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent.
The resulting (4-methylbenzyl)hydrazone is a stable intermediate that serves as the key substrate for subsequent cyclization reactions.
Key Synthetic Applications and Mechanisms of Action
The Fischer Indole Synthesis: Crafting the Indole Nucleus
The Fischer indole synthesis is a classic and powerful method for the preparation of indole derivatives, which are ubiquitous scaffolds in pharmaceuticals and natural products.[2][3][4][5] (4-Methylbenzyl)hydrazine is a valuable reagent in this transformation.
Mechanism of Action:
The reaction is catalyzed by Brønsted or Lewis acids and proceeds through a series of well-defined steps:[2]
-
Hydrazone Formation: As described previously, the reaction begins with the formation of a hydrazone from (4-Methylbenzyl)hydrazine and a suitable aldehyde or ketone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia to form the final indole product.
Diagram of the Fischer Indole Synthesis Workflow:
Sources
- 1. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
(4-Methylbenzyl)hydrazine Dihydrochloride: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(4-Methylbenzyl)hydrazine dihydrochloride is emerging as a pivotal building block in contemporary medicinal chemistry. Its unique structural attributes, combining the reactivity of a hydrazine moiety with the specific steric and electronic properties of a 4-methylbenzyl group, offer a versatile platform for the synthesis of novel heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of this compound, focusing on its application in the synthesis of two key pharmacophores: pyrazoles and pyridazinones. We will delve into the rationale behind its use, provide detailed, field-tested synthetic protocols, and explore the vast pharmacological landscape that derivatives of this compound can address. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation therapeutics.
Introduction: The Strategic Importance of the Hydrazine Moiety in Drug Discovery
The hydrazine functional group (R-NH-NH2) is a cornerstone in the synthesis of a multitude of heterocyclic compounds that form the backbone of numerous marketed drugs.[1] Its utility stems from its bifunctional nucleophilic nature, enabling it to readily participate in cyclization reactions with various electrophilic partners. This reactivity has been harnessed to create a diverse array of scaffolds with a broad spectrum of biological activities.[1]
This compound, in particular, offers several strategic advantages in drug design. The benzyl group can introduce favorable hydrophobic interactions with biological targets, while the methyl substituent at the para position can influence metabolic stability and receptor binding affinity. The dihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
This guide will focus on two primary applications of this compound: the synthesis of pyrazoles and pyridazinones. These two classes of heterocycles are well-established pharmacophores, with derivatives exhibiting a wide range of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4]
Synthetic Utility: Constructing Key Heterocyclic Scaffolds
The primary value of this compound lies in its ability to serve as a synthon for the construction of N-substituted heterocyclic systems. The presence of the 4-methylbenzyl group at one of the nitrogen atoms directs the regioselectivity of cyclization reactions, leading to specific isomers with distinct pharmacological profiles.
Synthesis of 1-(4-Methylbenzyl)-substituted Pyrazoles
Pyrazoles are five-membered aromatic heterocycles that are integral to a wide range of pharmaceuticals.[4] The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5]
Workflow for the Synthesis of 1-(4-Methylbenzyl)-3,5-dimethylpyrazole:
Caption: General workflow for the synthesis of 1-(4-Methylbenzyl)-3,5-dimethylpyrazole.
Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethylpyrazole
This protocol is adapted from established methods for the synthesis of N-benzyl pyrazoles.[5][6]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
To this solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methylbenzyl)-3,5-dimethylpyrazole.
Expected Characterization Data (based on analogous compounds): [5]
-
¹H NMR (CDCl₃): δ 7.20-7.00 (m, 4H, Ar-H), 5.85 (s, 1H, pyrazole-H), 5.10 (s, 2H, N-CH₂), 2.30 (s, 3H, Ar-CH₃), 2.20 (s, 3H, pyrazole-CH₃), 2.15 (s, 3H, pyrazole-CH₃).
-
¹³C NMR (CDCl₃): δ 148.0, 139.0, 137.5, 129.5, 127.0, 106.0, 53.0, 21.0, 14.0, 11.5.
-
MS (ESI): m/z calculated for C₁₃H₁₆N₂ [M+H]⁺, found.
Synthesis of 2-(4-Methylbenzyl)-substituted Pyridazinones
Pyridazinones are six-membered heterocyclic compounds with a broad range of pharmacological activities, including cardiovascular and anti-inflammatory effects.[2][7] A common synthetic route involves the condensation of a hydrazine with a γ-ketoacid.[8][9]
Workflow for the Synthesis of 6-Methyl-2-(4-methylbenzyl)-4,5-dihydropyridazin-3(2H)-one:
Caption: General workflow for the synthesis of a 2-(4-Methylbenzyl)-pyridazinone derivative.
Experimental Protocol: Synthesis of 6-Methyl-2-(4-methylbenzyl)-4,5-dihydropyridazin-3(2H)-one
This protocol is based on established procedures for the synthesis of N-benzyl pyridazinones.[10][11][12]
Materials:
-
This compound
-
Ethyl levulinate
-
Ethanol
-
Triethylamine
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride salt, followed by the addition of ethyl levulinate (1.0 eq).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-methyl-2-(4-methylbenzyl)-4,5-dihydropyridazin-3(2H)-one.
Expected Characterization Data (based on analogous compounds): [10][11][12]
-
¹H NMR (CDCl₃): δ 7.25-7.10 (m, 4H, Ar-H), 4.60 (s, 2H, N-CH₂), 2.90 (t, 2H, CH₂), 2.50 (t, 2H, CH₂), 2.35 (s, 3H, Ar-CH₃), 2.05 (s, 3H, pyridazinone-CH₃).
-
¹³C NMR (CDCl₃): δ 170.0 (C=O), 138.0, 137.0, 129.0, 128.0, 155.0, 52.0, 30.0, 25.0, 21.0, 19.0.
-
MS (ESI): m/z calculated for C₁₃H₁₆N₂O [M+H]⁺, found.
Potential Applications in Medicinal Chemistry
The pyrazole and pyridazinone scaffolds are privileged structures in medicinal chemistry, and the introduction of the 4-methylbenzyl group can modulate their pharmacological properties in several ways.
Rationale for the 4-Methylbenzyl Moiety
-
Enhanced Lipophilicity and Membrane Permeability: The benzyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Modulation of Metabolic Stability: The methyl group at the para position can block a potential site of metabolic oxidation on the aromatic ring, potentially increasing the compound's half-life in vivo.
-
Specific Receptor Interactions: The 4-methylbenzyl group can engage in specific hydrophobic and van der Waals interactions within the binding pockets of target proteins, potentially leading to increased potency and selectivity.
-
Bioisosteric Replacement: The 4-methylbenzyl group can be considered a bioisostere of other substituted phenyl rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
| Potential Therapeutic Area | Target Scaffold | Rationale and Supporting Evidence |
| Anti-inflammatory/Analgesic | Pyrazole | Derivatives of 1-benzylpyrazole have shown significant anti-inflammatory and analgesic activities, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[13] |
| Anticancer | Pyridazinone | N-benzyl pyridazinone derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines.[10][11] |
| Antimicrobial | Pyrazole | Benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives have demonstrated potent in vitro antibacterial activities.[1][14] |
| Cardiovascular | Pyridazinone | Certain pyridazinone derivatives exhibit cardiovascular effects, including antihypertensive and bronchodilator activities.[7] |
| Anticancer | Hydrazone | Benzylidene hydrazine benzamides derivatives have been shown to have in vitro anticancer activity against human lung cancer cell lines.[15][16] |
Toxicological and Metabolic Considerations
While hydrazine derivatives are valuable synthetic tools, it is crucial to consider their potential toxicity. Hydrazine itself is a known toxicant, and its metabolism can lead to the formation of reactive intermediates.[17][18][19]
Metabolic Pathways:
The metabolism of benzylhydrazine derivatives can involve several pathways, including:
-
N-acetylation: A common metabolic pathway for hydrazines.
-
Oxidation: Cytochrome P450 enzymes can oxidize the hydrazine moiety, potentially leading to the formation of reactive species.
-
Cleavage: The C-N bond between the benzyl group and the hydrazine can be cleaved.
Safety Precautions:
-
All manipulations involving this compound and its derivatives should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
-
Care should be taken to avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its ability to readily form key heterocyclic scaffolds such as pyrazoles and pyridazinones, combined with the favorable properties imparted by the 4-methylbenzyl group, makes it an attractive starting material for the development of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising compound in their drug discovery programs. As with all hydrazine derivatives, a thorough understanding of its reactivity and potential toxicity is essential for its safe and effective use in the laboratory.
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- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- MDPI. (2022).
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- In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. (2017). PubMed.
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- Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022).
- Putra, G. S., Sulistyowaty, M. I., Yuniarta, T. A., Yahmin, Y., Sumari, S., Saechan, C., & Yamauchi, T. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy & Pharmacognosy Research.
- MDPI. (2022).
- Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). SciSpace.
- Universitas Airlangga. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459.
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- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv
- BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. (n.d.). DTIC.
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).
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- Pecori Vettori, L., Cecchi, L., Costanzo, A., Auzzi, G., & Bruni, F. (1981). New pharmacologically active 2-phenylpyrazolo [1,5-a]pyrimidines. PubMed.
- Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives with a Carbohydr
- Benchat, N. E., Anaflous, A., Abouricha, S., Ramdani, M., & Benalla, A. (2007). Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)
- (PDF) Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)
- Benchat, N. E., Anaflous, A., Abouricha, S., Ramdani, M., & Benalla, A. (2007). Synthesis of 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide. MDPI.
- StatPearls Publishing. (2023). Hydrazine Toxicology. NCBI Bookshelf.
- Zaoui, Y., Assila, H., Mague, J. T., Alsubari, A., Taoufik, J., Ramli, Y., & Ansar, M. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)
- Benchat, N., Anaflous, A., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
- Heinisch, G., & Kopelent-Frank, H. (n.d.).
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(4-Methylbenzyl)hydrazine Dihydrochloride: A Versatile Scaffold for the Synthesis of Bio-active Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Heterocyclic chemistry forms the bedrock of modern medicinal and agrochemical development. Within the vast arsenal of synthetic building blocks, substituted hydrazines are of paramount importance, offering a direct pathway to a multitude of nitrogen-containing ring systems. This technical guide focuses on (4-Methylbenzyl)hydrazine dihydrochloride, a versatile and reactive intermediate. We will explore its fundamental properties, safety considerations, and its application in the synthesis of key heterocyclic cores, including indoles, pyrazoles, pyridazines, and triazoles. The narrative emphasizes the mechanistic rationale behind synthetic protocols, providing field-proven insights and detailed, actionable methodologies for the laboratory setting.
Introduction to this compound
(4-Methylbenzyl)hydrazine is a substituted hydrazine derivative featuring a benzyl group with a methyl substituent at the 4-position of the aromatic ring. It is most commonly supplied and handled as a dihydrochloride salt, which enhances its stability and simplifies storage compared to the free base.[1] The primary reactivity of this molecule stems from the nucleophilic hydrazine moiety (-NH-NH2), which readily engages in condensation and cyclization reactions.[1] The 4-methylbenzyl group, while seemingly a simple substituent, influences the molecule's steric and electronic properties, which can be leveraged to direct reaction outcomes and modify the pharmacological profile of the final heterocyclic product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4-methylphenyl)methylhydrazine;dihydrochloride | [2] |
| CAS Number | 26177-51-5 / 1085453-44-6 | [2][3] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 209.12 g/mol (for dihydrochloride) | - |
| Appearance | Solid, white to off-white powder | [1][3] |
| Primary Reactivity | Nucleophilic condensation with carbonyls | [1] |
Safety and Handling
As with all hydrazine derivatives, proper handling of this compound is critical. Hydrazine compounds are classified as toxic and may cause adverse health effects upon exposure.[4]
Core Safety Protocols:
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]
-
Handling: Avoid creating dust.[6] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5] Store locked up.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material is very toxic to aquatic life with long-lasting effects.[5]
Synthesis of Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for constructing the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone.[7][8] This method remains indispensable in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[7]
Mechanism and Rationale
The reaction proceeds through a well-established sequence of steps. The choice of acid catalyst is crucial; Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) are commonly employed to drive the reaction forward.[7][8]
The process begins with the condensation of (4-Methylbenzyl)hydrazine with a carbonyl compound to form the corresponding hydrazone.[9] Under acidic conditions, this hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[8][9] This intermediate is primed for the key step: a[1][1]-sigmatropic rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the benzyl ring.[9][10] Subsequent proton transfer re-aromatizes the ring, leading to a diimine intermediate.[7] This intermediate then undergoes an intramolecular cyclization and eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole.[7][9]
Figure 1: Mechanistic workflow of the Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis of a Substituted Indole
This protocol is a representative example adapted from established procedures for the Fischer indole synthesis.[8][9]
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a selected ketone (e.g., cyclohexanone, 1.05 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC). In many cases, this intermediate is not isolated.[9]
-
-
Indolization:
-
Add the acid catalyst. If using acetic acid as the solvent, it may serve as the catalyst, though stronger acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are often added to facilitate the reaction at elevated temperatures.[11]
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-8 hours, continuing to monitor by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Allow the mixture to cool to room temperature and pour it carefully into a beaker of ice water.
-
The crude indole product often precipitates as a solid. If it oils out, extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.
-
If a solid is formed, collect it by vacuum filtration and wash thoroughly with water to remove the acid catalyst.
-
Neutralize the aqueous filtrate with a base (e.g., sodium bicarbonate solution) to precipitate any remaining product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Synthesis of Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent scaffolds in pharmaceuticals, noted for their anti-inflammatory, analgesic, and antimicrobial activities. The most common and direct synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[12]
Mechanism and Rationale
The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal which dehydrates to an imine (or hydrazone) intermediate.[12] Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate which, after dehydration, yields the stable, aromatic pyrazole ring.[12] The use of the dihydrochloride salt of the hydrazine often requires the presence of a base to liberate the free hydrazine or can be performed in polar, protic solvents like methanol with water, which facilitate the reaction.[13]
Figure 2: General reaction pathway for pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol is based on the general Knorr pyrazole synthesis and related procedures.[12][13]
-
Reaction Setup:
-
Charge a round-bottom flask with the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq), this compound (1.0 eq), and a solvent such as ethanol or glacial acetic acid.
-
If using the dihydrochloride salt in a non-acidic solvent, a base like sodium acetate or triethylamine (2.0 eq) may be added to neutralize the HCl.
-
-
Cyclocondensation:
-
Stir the mixture and heat to reflux (typically 70-100 °C) for 3-6 hours.
-
Monitor the reaction's progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. Wash the solid with cold solvent to remove impurities.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (to remove acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of Pyridazines
Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms and are found in various herbicides and drugs.[14] A fundamental synthetic route to the pyridazine core is the reaction of a hydrazine with a 1,4-dicarbonyl compound (or a functional equivalent like a 4-ketoacid).[14][15]
Mechanism and Rationale
Similar to pyrazole synthesis, the mechanism involves a double condensation. The reaction is initiated by the formation of a monohydrazone from the hydrazine and one of the carbonyl groups of the 1,4-dicarbonyl substrate.[15] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting six-membered ring intermediate then eliminates two molecules of water to form the dihydropyridazine, which is often oxidized in situ or during work-up to the final aromatic pyridazine.[16] The choice of solvent and reaction conditions can be critical; for instance, using acetic acid can promote both condensation and subsequent oxidation.[16]
Figure 3: Simplified workflow for pyridazine formation.
Detailed Experimental Protocol: Synthesis of a Substituted Pyridazine
This protocol is a generalized procedure based on classical methods.[14][15]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (e.g., succinaldehyde or 2,5-hexanedione, 1.0 eq) and this compound (1.0 eq) in glacial acetic acid.
-
-
Cyclization and Dehydration:
-
Heat the mixture to reflux (around 118 °C for acetic acid) for 4-12 hours. The reaction should be monitored by TLC.
-
The acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and subsequent dehydration steps.
-
-
Work-up and Purification:
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic (pH > 8).
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude pyridazine.
-
Purify the product via column chromatography on silica gel or by recrystallization.
-
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. This scaffold is a well-known pharmacophore present in numerous antifungal, anticancer, and antiviral drugs.[17] Syntheses are varied, but a common approach involves reacting hydrazines or their derivatives with compounds containing a C-N fragment, such as amidines or formamide.[18][19]
Mechanism and Rationale
One established method is the Einhorn–Brunner reaction, which involves the condensation of a hydrazine with diacylamines.[19] A more direct route can involve the reaction of (4-Methylbenzyl)hydrazine with formamide under heating.[18] The mechanism proceeds via the formation of a formylhydrazide intermediate, which then condenses with another molecule of formamide. Subsequent intramolecular cyclization and dehydration lead to the formation of the 1,2,4-triazole ring. Microwave irradiation has been shown to be an efficient, catalyst-free method for promoting this transformation.[18]
Detailed Experimental Protocol: Synthesis of a 1,5-Disubstituted-1,2,4-Triazole
This protocol is adapted from modern methods utilizing amidine reagents.[18]
-
Reaction Setup:
-
In a sealed reaction vial, suspend this compound (1.0 eq), an N-acyl-benzotriazole (1.1 eq, serving as an activated carboxylic acid derivative), and ammonium acetate (3.0 eq) in a solvent like N,N-dimethylformamide (DMF).
-
Note: The N-acyl-benzotriazole can be pre-formed from a carboxylic acid and benzotriazole. Ammonium acetate serves as the source for the third nitrogen atom.
-
-
Cyclocondensation:
-
Heat the sealed vial in a microwave reactor to approximately 150 °C for 30-60 minutes.
-
Alternatively, the reaction can be performed by conventional heating at reflux, though it may require longer reaction times.
-
-
Work-up and Purification:
-
Cool the reaction vessel to room temperature.
-
Pour the reaction mixture into water, which should cause the product to precipitate.
-
Collect the solid by vacuum filtration and wash it with water.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate.
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to obtain the desired 1,2,4-triazole.
-
Conclusion
This compound stands out as a highly effective and versatile building block in heterocyclic synthesis. Its ability to readily participate in well-established named reactions like the Fischer indole synthesis, as well as classical cyclocondensations, provides chemists with reliable and robust pathways to construct a diverse array of medicinally and industrially relevant heterocycles. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this reagent in their synthetic endeavors, from small-scale discovery to process development. By understanding the underlying principles of its reactivity, scientists can further expand its application and unlock new molecular architectures.
References
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Deng, X., & Mani, N. (2006). A GENERAL, ONE-POT, REGISELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses, 83, 142.
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Fisher Scientific. (2014). SAFETY DATA SHEET - Hydrazine Dihydrochloride.
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PenZeal. (n.d.). Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride.
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Wikipedia. (n.d.). Fischer indole synthesis.
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Akrout, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4436.
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Wikipedia. (n.d.). Pyridazine.
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Sigma-Aldrich. (2024). SAFETY DATA SHEET - Hydrazine dihydrochloride.
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
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J&K Scientific LLC. (2025). Fischer Indole Synthesis.
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ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
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Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
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Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
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Shiri, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2454-2465.
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Sigma-Aldrich. (n.d.). (4-Methylbenzyl)hydrazine hydrochloride AldrichCPR.
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OChemPal. (2019). synthesis of pyrazoles. YouTube.
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
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Bassyouni, F. A., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(5), 5596-5608.
-
Sigma-Aldrich. (n.d.). (4-Methylbenzyl)hydrazine hydrochloride AldrichCPR.
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Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.
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TIJER. (n.d.). Synthesis and Bioactivity of 1,2,4-Triazoles.
-
Angene Chemical. (2025). Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride.
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PenZeal. (n.d.). The Role of (4-Methoxybenzyl)hydrazine Dihydrochloride in Modern Synthesis.
-
ChemicalBook. (2025). (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE.
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SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
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Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
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RACO. (n.d.). Recent advances in the synthesis of triazole derivatives.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride.
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BLD Pharm. (n.d.). 1085453-44-6|this compound.
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SynHet. (n.d.). This compound.
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Heterocycles. (n.d.). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis.
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
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Core Topic: Solubility Profile of (4-Methylbenzyl)hydrazine Dihydrochloride in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methylbenzyl)hydrazine and its salts are pivotal intermediates in synthetic chemistry, particularly within pharmaceutical and agrochemical development. As a dihydrochloride salt, (4-Methylbenzyl)hydrazine dihydrochloride presents a distinct physicochemical profile dominated by high polarity and strong ionic character. This technical guide provides a comprehensive analysis of its solubility in organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes the foundational principles governing its solubility, provides detailed, field-proven experimental protocols for its accurate determination, and discusses the practical implications for process chemistry and formulation. This guide is designed to empower researchers with the theoretical knowledge and practical methodologies required to effectively work with this compound.
Introduction: The Strategic Importance of Solubility Data
In the landscape of drug discovery and development, understanding the solubility of an Active Pharmaceutical Ingredient (API) or a key intermediate is a cornerstone of process optimization and formulation success. This compound is a crucial building block, but its utility is fundamentally linked to its ability to dissolve in appropriate reaction media. Poorly characterized solubility can lead to significant challenges, including:
-
Inefficient Reactions: In heterogeneous reaction mixtures, mass transfer limitations can drastically reduce reaction rates and yields.
-
Purification Hurdles: Crystallization and chromatographic purification strategies are critically dependent on a compound's differential solubility in various solvent systems.
-
Formulation Dead-Ends: For APIs, solubility directly impacts bioavailability and the choice of delivery vehicle.
This guide moves beyond a simple data summary to provide a framework for understanding and experimentally determining the solubility of this highly polar salt, ensuring that process chemists and formulators can make informed, data-driven decisions.
Physicochemical Profile and Theoretical Solubility Considerations
This compound is a salt, meaning its solid state is a crystal lattice held together by strong electrostatic forces. Its structure, featuring two hydrochloride components, confers a high degree of ionic character. This is the single most important factor governing its solubility behavior.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 193.12 g/mol | [1] |
| CAS Number | 1085453-44-6 | [1] |
| Appearance | Solid |
The fundamental principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. As a highly polar ionic salt, this compound is expected to have very low solubility in non-polar solvents (e.g., hexane, toluene) and limited solubility in many common organic solvents. The energy required to overcome the strong crystal lattice energy of the salt must be compensated by favorable solvation energy from the solvent molecules.
The following diagram illustrates the key factors that collectively determine the solubility of a compound like this compound.
Caption: Key factors influencing the solubility of a polar salt.
Based on these principles, we can predict a general trend:
-
Insoluble: Non-polar solvents (e.g., Hexane, Toluene, Diethyl Ether).
-
Very Slightly Soluble to Sparingly Soluble: Less polar organic solvents (e.g., Ethyl Acetate, Dichloromethane).
-
Slightly Soluble to Soluble: Highly polar organic solvents.
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF). These can effectively solvate the cation.
-
Polar Protic: Water, Methanol, Ethanol. These can solvate both the cation and the chloride anions through hydrogen bonding. Hydrazine itself is miscible with water and soluble in methanol and ethanol[2]. However, its salts, like hydrazine sulfate, are practically insoluble in ethanol, demonstrating the dominant effect of crystal lattice energy[3][4].
-
Review of Available Solubility Data
A thorough review of scientific literature and chemical supplier databases reveals a lack of specific quantitative solubility data for this compound. Information is generally qualitative. A related compound, (4-Methoxybenzyl)hydrazine dihydrochloride, is described as having slight solubility in DMSO and Methanol[5][6][7]. This observation aligns with the theoretical principles discussed above and suggests a similar profile for the target compound.
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Insoluble / Practically Insoluble | Insufficient polarity to overcome lattice energy. |
| Halogenated | Dichloromethane | Very Slightly Soluble | Moderate polarity, poor H-bonding capability. |
| Ethers | Diethyl Ether, THF | Insoluble / Very Slightly Soluble | Low polarity, cannot effectively solvate ions. |
| Esters | Ethyl Acetate | Very Slightly Soluble | Moderate polarity, weak H-bond acceptor. |
| Ketones | Acetone | Very Slightly Soluble | Polar aprotic, but less effective than DMSO. |
| Alcohols (Protic) | Methanol, Ethanol | Slightly Soluble | Can form H-bonds, but hydrocarbon character limits solvation of highly ionic species. |
| Polar Aprotic | DMSO, DMF | Slightly Soluble to Soluble | High dielectric constant and polarity can effectively solvate the organic cation. |
| Aqueous | Water | Soluble / Freely Soluble | High polarity and extensive H-bonding network effectively solvates both cations and anions. |
Note: This table represents predicted solubility based on chemical principles. Experimental verification is mandatory for any process development.
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method[8]. This protocol is designed to be a self-validating system, ensuring that the measurement reflects a true equilibrium state.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (purity >98%)
-
Selected solvent (HPLC grade or equivalent)
-
Analytical balance
-
Vials with Teflon-lined caps (e.g., 4 mL)
-
Thermostatically controlled shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Steps:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a vial. The key is to ensure that undissolved solid will remain at equilibrium[9]. Record the exact mass.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). The system should be agitated for a sufficient time to reach equilibrium. A duration of 24-48 hours is standard for crystalline compounds[10]. Causality Note: Shorter times may only yield kinetic solubility, not true thermodynamic equilibrium. The goal is to allow the rates of dissolution and precipitation to become equal.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle. This minimizes filter clogging.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, labeled vial. Trustworthiness Check: Filtration is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
Quantification:
-
Calibration: Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., water or mobile phase) and create a series of calibration standards of known concentrations. Run these on the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Accurately dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Inject the diluted sample and record the peak area.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility in mg/mL or molarity.
High-Throughput and Kinetic Solubility Methods
For early-stage drug discovery, where compound availability is low and speed is essential, high-throughput kinetic solubility assays are often employed[11]. A common method involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic solvent and detecting the point of precipitation using nephelometry (light scattering)[9]. It is crucial to understand that kinetic solubility is often higher than thermodynamic solubility and can be influenced by factors like the rate of addition and incubation time.
Practical Implications & Troubleshooting
If the experimentally determined solubility of this compound is insufficient for a desired process, several strategies can be considered:
-
Co-solvent Systems: Employing a mixture of solvents can sometimes enhance solubility more than either single solvent alone[9]. For example, adding a small amount of water or methanol to a solvent like DMSO might improve the solvation of the chloride ions.
-
Temperature Variation: Solubility is generally temperature-dependent. Running the reaction or crystallization at an elevated temperature may be a viable option, provided the compound is thermally stable.
-
Alternative Salt Forms: While this guide focuses on the dihydrochloride, synthesizing the monohydrochloride or a different salt (e.g., mesylate, sulfate) could drastically alter the crystal lattice energy and thus the solubility profile.
-
In-situ Free-Basing: For reaction purposes, it might be possible to generate the more organic-soluble freebase in situ by adding a non-nucleophilic organic base, though this complicates the reaction mixture.
Safety and Handling
Hydrazine derivatives are potent chemicals and must be handled with appropriate care. This compound is classified as harmful if swallowed. Always consult the Safety Data Sheet (SDS) before handling[12][13].
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
While quantitative solubility data for this compound is not widely published, a robust understanding of its physicochemical properties as a polar, ionic salt allows for a rational prediction of its behavior in various organic solvents. This guide provides the theoretical foundation and, more critically, a detailed, reliable experimental framework for researchers to determine this vital parameter in their specific solvent systems. The shake-flask method, when executed with care, yields the true thermodynamic solubility, providing the high-quality data necessary for successful process development, reaction optimization, and formulation in the pharmaceutical and chemical industries.
References
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Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]
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National Toxicology Program. (n.d.). RoC Profile: Hydrazine and Hydrazine Sulfate. Retrieved from [Link]
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Gilbert, E. C., & Huffman, E. H. (1934). Studies on Hydrazine. Solubility of Hydrazinium Salts in Mixed Solvents. The Journal of Physical Chemistry, 38(6), 759-766. Retrieved from [Link]
-
Chemister.ru. (n.d.). hydrazine sulfate. Retrieved from [Link]
-
Autechem. (n.d.). Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
Salvi, N., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5062-5072. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Hydrazine. Retrieved from [Link]
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Salvi, N., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Retrieved from [Link]
-
Baka, E., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles Using (4-Methylbenzyl)hydrazine Dihydrochloride
Authored by: A Senior Application Scientist
Introduction: The Enduring Importance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a wide array of therapeutic agents. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The metabolic stability of the pyrazole ring further enhances its appeal as a privileged scaffold in drug design. Clinically successful drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) feature the pyrazole core, underscoring its therapeutic significance.
The synthesis of substituted pyrazoles is a critical endeavor for researchers in drug development. Among the various synthetic routes, the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, remains a robust and widely employed method due to its efficiency and operational simplicity. This guide provides a detailed protocol and in-depth scientific insights for the synthesis of pyrazoles utilizing (4-Methylbenzyl)hydrazine dihydrochloride, a versatile building block for introducing a key structural motif into the final pyrazole product.
The Knorr Pyrazole Synthesis: A Mechanistic Overview
The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring. The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic or neutral conditions. The mechanism involves an initial acid-catalyzed formation of an imine at one of the carbonyl carbons, followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.
When an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two regioisomers is possible. The regiochemical outcome is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions such as pH and solvent.
Featured Reagent: this compound
This compound is a valuable reagent for introducing a 4-methylbenzyl group onto the N1 position of the pyrazole ring. This substituent can play a significant role in modulating the pharmacological activity of the resulting molecule. The use of the dihydrochloride salt ensures stability and ease of handling of the hydrazine derivative.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 26177-51-5 |
| Molecular Formula | C₈H₁₃ClN₂ |
| Molecular Weight | 172.66 g/mol |
| Form | Solid |
Detailed Experimental Protocol: Synthesis of 1-(4-methylbenzyl)-3,5-dimethylpyrazole
This protocol details the synthesis of 1-(4-methylbenzyl)-3,5-dimethylpyrazole from the reaction of this compound with acetylacetone.
Materials and Reagents:
-
This compound (CAS: 26177-51-5)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Safety Precautions:
Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Reaction Scheme:
Application Note: A Detailed Protocol for the Fischer Indole Synthesis of 5-Methyl-2-phenylindole
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely utilized method for the construction of the indole nucleus.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-methyl-2-phenylindole, a representative substituted indole, utilizing (4-methylphenyl)hydrazine hydrochloride and acetophenone as starting materials. We delve into the mechanistic underpinnings of the reaction, offer expert insights into critical experimental parameters, and provide detailed procedures for reaction setup, workup, and purification. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for this fundamental transformation.
A Note on the Specified Starting Material
The user's original request specified the use of (4-Methylbenzyl)hydrazine dihydrochloride. It is important to clarify from a mechanistic standpoint that the classical Fischer indole synthesis requires an arylhydrazine , where the hydrazine moiety is directly bonded to an aromatic ring. In (4-Methylbenzyl)hydrazine, the hydrazine group is attached to a benzylic carbon (-CH₂-), not the aromatic ring itself, making it unsuitable for this specific named reaction.
To provide a scientifically sound and practical protocol that honors the user's interest in a methyl-substituted indole, this guide will proceed using a structurally similar and standard reagent: (4-methylphenyl)hydrazine hydrochloride . This allows for a robust demonstration of the Fischer indole synthesis to produce a valuable 5-methyl-substituted indole scaffold.
Mechanistic Overview
The Fischer indole synthesis is a complex, acid-catalyzed reaction that proceeds through several key stages. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The entire process transforms an arylhydrazine and a ketone or aldehyde into an indole with the elimination of ammonia.[1][2]
The core mechanistic steps are:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine (4-methylphenyl)hydrazine with a carbonyl compound (acetophenone) to form the corresponding arylhydrazone.[1][4]
-
Tautomerization: The arylhydrazone undergoes tautomerization to its more reactive enamine isomer. This step is essential and requires the carbonyl compound to have at least one alpha-hydrogen.[1][4]
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step of the synthesis.[4] The protonated enamine undergoes an electrocyclic rearrangement, analogous to a Claisen or Cope rearrangement, breaking the weak N-N bond and forming a new C-C bond between the aromatic ring and the former alpha-carbon of the ketone.[1][6]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the terminal nitrogen onto the imine carbon, forming a five-membered ring aminal.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, which drives the reaction forward and results in the formation of the final, stable aromatic indole ring.[1][2]
Below is a diagram illustrating the accepted mechanism for this transformation.
Caption: The accepted mechanism of the Fischer indole synthesis.
Materials and Protocol
Reagents and Equipment
Successful synthesis requires high-purity reagents and appropriate laboratory equipment.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| (4-methylphenyl)hydrazine hydrochloride | 637-60-5 | 158.64 | Light-sensitive solid, potential skin sensitizer. |
| Acetophenone | 98-86-2 | 120.15 | Flammable liquid, lachrymator. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A (mixture) | Corrosive, viscous liquid. Reacts with water. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Flammable liquid. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable liquid, solvent for extraction. |
| Hexanes | 110-54-3 | 86.18 | Flammable liquid, solvent for chromatography. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Solid, used for neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Solid, drying agent. |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | Solid, stationary phase. |
Required Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Glass chromatography column
-
TLC plates (silica gel), TLC tank, and UV lamp
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Workflow
The synthesis can be performed as a one-pot reaction, but for clarity and control, a two-step procedure involving the isolation of the hydrazone intermediate is presented here. This approach often leads to a cleaner final product.
Caption: Workflow for the two-step synthesis of 5-methyl-2-phenylindole.
Step-by-Step Protocol
Step 1: Synthesis of Acetophenone (4-methylphenyl)hydrazone
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methylphenyl)hydrazine hydrochloride (5.0 g, 31.5 mmol).
-
Add absolute ethanol (50 mL) to the flask and stir the suspension.
-
Add acetophenone (3.8 g, 3.6 mL, 31.5 mmol, 1.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of acetophenone.
-
Expert Insight: The hydrochloride salt is used for its superior stability. In situ, the equilibrium shifts to the free hydrazine, which is the active nucleophile. Heating drives the condensation forward by removing the water formed.
-
-
After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Collect the resulting crystalline solid (the hydrazone) by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the acetophenone (4-methylphenyl)hydrazone, which can be used in the next step without further purification.
Step 2: Cyclization to 5-methyl-2-phenylindole
-
Caution: This step should be performed in a well-ventilated fume hood as polyphosphoric acid is corrosive and the reaction can be vigorous upon quenching.
-
In a 250 mL round-bottom flask, place polyphosphoric acid (PPA, approx. 50 g). Heat the PPA to around 80 °C with gentle stirring to reduce its viscosity.
-
Carefully and in portions, add the dried hydrazone from Step 1 (e.g., 5.0 g) to the hot PPA with efficient stirring. An exothermic reaction may be observed.
-
After the addition is complete, increase the temperature to 100-120 °C and stir for 1-2 hours. Monitor the reaction by TLC (e.g., using 10% EtOAc/Hexanes as eluent) until the hydrazone spot has disappeared.
-
Cool the reaction mixture to room temperature, then very carefully and slowly pour the viscous mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.
Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10%) is typically effective.
-
Combine the fractions containing the pure product (visualized by TLC and UV light) and concentrate using a rotary evaporator to yield 5-methyl-2-phenylindole as a solid.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Safety and Troubleshooting
Hazard Summary
All experimental work should be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Reagent | GHS Pictograms | Hazard Statements |
| (4-methylphenyl)hydrazine HCl | GHS07, GHS08 | May cause an allergic skin reaction. Suspected of causing genetic defects/cancer.[8] |
| Acetophenone | GHS07 | Harmful if swallowed. Causes serious eye irritation. |
| Polyphosphoric Acid (PPA) | GHS05 | Causes severe skin burns and eye damage. |
| Hydrazine Derivatives (General) | GHS06, GHS08 | Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; impure starting materials. | Increase reflux time. Ensure reagents are pure. Add a catalytic amount of acetic acid to facilitate condensation. |
| Low Yield in Step 2 | Insufficient heating; decomposition of product at high temperatures. | Ensure the reaction temperature reaches at least 100 °C. Avoid excessive heating (>140 °C). Try an alternative acid catalyst like Eaton's reagent. |
| Incomplete Reaction | Catalyst is not active enough; reaction time is too short. | Increase reaction time and/or temperature moderately. Ensure PPA is not hydrated. |
| Multiple Products | Side reactions due to overheating; use of an unsymmetrical ketone (not an issue here). | Maintain a consistent reaction temperature. Ensure efficient workup to isolate the desired product before potential degradation. |
References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Retrieved from [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
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The Strategic Deployment of (4-Methylbenzyl)hydrazine Dihydrochloride in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: Unlocking Molecular Complexity with a Versatile Hydrazine Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of diverse and complex molecular scaffolds is paramount. Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, have emerged as a powerful strategy to achieve this goal. These reactions offer significant advantages in terms of atom economy, step efficiency, and the rapid generation of chemical diversity. Within the vast toolkit of MCRs, the choice of building blocks is critical to accessing novel and biologically relevant chemical space. (4-Methylbenzyl)hydrazine dihydrochloride has garnered attention as a particularly valuable reagent in this context. Its unique structural features—a reactive hydrazine moiety and a modifiable aromatic ring—make it an ideal component for the construction of a wide array of nitrogen-containing heterocycles, which are privileged structures in numerous pharmaceuticals. This guide provides an in-depth exploration of the application of this compound in MCRs, offering detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.
Core Principles: The Role of (4-Methylbenzyl)hydrazine in Convergent Synthesis
(4-Methylbenzyl)hydrazine serves as a versatile nucleophile in various MCRs, most notably in the synthesis of pyrazoles and pyridazines. The dihydrochloride salt form enhances its stability and ease of handling, though it often requires in situ neutralization or the use of a base in the reaction mixture. The primary reactivity stems from the hydrazine functional group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones. These intermediates are then poised to undergo further transformations within the MCR cascade.
The 4-methylbenzyl group is not merely a passive substituent. It imparts specific steric and electronic properties to the molecule and can serve as a point for further synthetic diversification. This allows for the fine-tuning of the physicochemical properties of the final products, a crucial aspect of drug design.
Mechanistic Overview of a Representative Multicomponent Reaction: Pyrazole Synthesis
A common and highly effective application of this compound is in the one-pot synthesis of highly substituted pyrazoles. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and the hydrazine.
Figure 1: General workflow for the multicomponent synthesis of pyrazoles.
The reaction is believed to proceed through a cascade of interconnected reactions. Initially, a Knoevenagel condensation between the aldehyde and the β-ketoester can occur. Concurrently, the (4-Methylbenzyl)hydrazine reacts with the β-ketoester to form a hydrazone. The Knoevenagel adduct then undergoes a Michael addition with the hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The precise sequence of these steps can be influenced by the reaction conditions and the specific substrates employed.
Experimental Protocols: A Practical Guide
The following protocols are adapted from established procedures for benzylhydrazine derivatives and are expected to be highly applicable to this compound with minimal optimization.[1]
Protocol 1: One-Pot Synthesis of 1-(4-Methylbenzyl)-3,5-disubstituted-1H-pyrazoles
This protocol details a one-pot, three-component reaction for the synthesis of a pyrazole derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
β-Diketone or β-ketoester (e.g., acetylacetone)
-
Methanol (MeOH)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) in methanol (50 mL).
-
Hydrazine Addition: Add this compound (1.05 eq) to the solution. A mild base (e.g., triethylamine, 1.1 eq) may be added to neutralize the hydrochloride salt, though in some cases the reaction proceeds without external base.
-
Diketone Addition: To the stirring solution, add the β-diketone or β-ketoester (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary Table:
| Component | Molar Ratio | Example Amount (for 10 mmol scale) |
| Aromatic Aldehyde | 1.0 | 10 mmol |
| This compound | 1.05 | 10.5 mmol |
| β-Diketone | 1.0 | 10 mmol |
| Methanol | Solvent | 50 mL |
Expected Outcome: This reaction is expected to produce the corresponding 1-(4-methylbenzyl)-3,5-disubstituted-1H-pyrazole in good to excellent yields, depending on the specific substrates used.
Troubleshooting and Mechanistic Considerations
-
Low Yield: If the reaction yield is low, consider the addition of a catalytic amount of a weak acid (e.g., acetic acid) to promote imine/hydrazone formation. Alternatively, performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) may improve the reaction rate and yield.
-
Side Products: The formation of side products can arise from self-condensation of the carbonyl compounds or incomplete reaction. Ensuring the purity of the starting materials and maintaining an inert atmosphere (e.g., under nitrogen) if substrates are sensitive to oxidation can minimize side reactions.
-
Solvent Choice: While methanol is a common solvent for such reactions, other polar protic solvents like ethanol can also be effective. The choice of solvent can influence the reaction rate and the solubility of intermediates and products.[2]
Safety and Handling of this compound
This compound, like other hydrazine derivatives, requires careful handling due to its potential toxicity and reactivity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[3][4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3][4]
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| Causes skin irritation | Skin Irritation (Cat. 2) |
| Causes serious eye irritation | Eye Irritation (Cat. 2A) |
| May cause respiratory irritation | STOT SE (Cat. 3) |
This table provides a general overview. Always consult the specific Safety Data Sheet (SDS) for the most current and comprehensive information.[5]
Conclusion: A Gateway to Novel Heterocyclic Libraries
This compound stands out as a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles through multicomponent reactions. Its application in one-pot procedures for constructing pyrazoles and other related scaffolds offers a rapid and efficient route to generate libraries of compounds with high potential for biological activity. By understanding the underlying reaction mechanisms and adhering to safe handling practices, researchers can effectively leverage this reagent to accelerate their drug discovery and development programs.
References
-
Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses Procedure, Coll. Vol. 10, p.90 (2004); Vol. 79, p.1 (2002). Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: (2-methylbenzyl)hydrazine hydrochloride. Retrieved from [Link]
-
Abdel-Megid, M. (2007). A New Route for the Synthesis of Substituted Pyridazines. Synthetic Communications, 37(17), 2977-2987. Retrieved from [Link]
-
Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Retrieved from [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Barreto, A. F. S., dos Santos, V. A., & Andrade, C. K. Z. (2017). Consecutive hydrazino-Ugi-azide reactions: synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles. Beilstein Journal of Organic Chemistry, 13, 2596–2602. Retrieved from [Link]
-
Mali, R. K., Jawale, D. V., & Shingate, B. B. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ACS Omega, 5(43), 27738-27754. Retrieved from [Link]
-
Organic Syntheses. (2017). Ugi Multicomponent Reaction. Organic Syntheses Procedure, 94, 54-67. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses Procedure. Retrieved from [Link]
-
de Andrade, C. K. Z., Barreto, A. F. S., & da Silva, W. S. (2016). Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein Journal of Organic Chemistry, 12, 2865–2872. Retrieved from [Link]
-
Wikipedia. (n.d.). Betti reaction. Retrieved from [Link]
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- 4. BJOC - Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions [beilstein-journals.org]
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The Versatile Role of (4-Methylbenzyl)hydrazine Dihydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unlocking the Potential of a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic synthesis of novel bioactive scaffolds is paramount. Among the myriad of reagents available to the synthetic chemist, (4-Methylbenzyl)hydrazine dihydrochloride has emerged as a particularly valuable and versatile building block. Its unique structural features, combining the reactivity of a hydrazine moiety with the steric and electronic influence of a 4-methylbenzyl group, provide a gateway to a diverse array of heterocyclic compounds with significant biological activities. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the preparation of bioactive molecules, with a focus on indoles, pyrazoles, and pyridazinones. We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the biological significance of the resulting compounds, thereby offering a comprehensive resource for harnessing the full potential of this important synthetic intermediate.
Chemical Profile and Safe Handling of this compound
Before embarking on any synthetic endeavor, a thorough understanding of the reagent's properties and safety considerations is essential. This compound is a salt, which enhances its stability and ease of handling compared to the free base.
| Property | Value |
| Molecular Formula | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 209.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and alcohols |
Safety and Handling Precautions:
This compound, like all hydrazine derivatives, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Core Applications in Bioactive Molecule Synthesis
This compound is a key precursor for the synthesis of several classes of N-heterocyclic compounds, many of which form the core of numerous pharmaceuticals.
Fischer Indole Synthesis: Crafting the Privileged Indole Scaffold
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the construction of the indole ring system, a privileged scaffold in medicinal chemistry due to its presence in a vast number of natural products and drugs. The reaction proceeds through the formation of a hydrazone from the hydrazine and a ketone or aldehyde, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization.
Reaction Mechanism:
The accepted mechanism for the Fischer indole synthesis involves several key steps:
-
Formation of the hydrazone from (4-Methylbenzyl)hydrazine and a carbonyl compound.
-
Tautomerization of the hydrazone to the enehydrazine form under acidic conditions.[2]
-
A[1][1]-sigmatropic rearrangement of the enehydrazine to form a di-imine intermediate.[3]
-
Rearomatization of the benzene ring.
-
Intramolecular cyclization to form a five-membered ring.[3]
-
Elimination of ammonia to yield the final indole product.[3]
Caption: Workflow of the Fischer Indole Synthesis.
Detailed Protocol: Synthesis of 1-(4-Methylbenzyl)-2-phenyl-1H-indole
This protocol is adapted from established Fischer indole synthesis procedures.[4] The choice of glacial acetic acid as the solvent and catalyst is common for this reaction, providing the necessary acidic environment for the key mechanistic steps.
-
To a round-bottom flask, add this compound (1.0 eq) and acetophenone (1.0 eq).
-
Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M. The use of glacial acetic acid as the solvent provides the acidic medium required for the reaction.[4]
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to drive the[1][1]-sigmatropic rearrangement and subsequent cyclization.[5]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-Methylbenzyl)-2-phenyl-1H-indole.
Pyrazole Synthesis: Accessing a Key Heterocycle in Drug Discovery
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold. The most common synthetic route to pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[2]
Reaction Mechanism:
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls is a straightforward condensation reaction:
-
Nucleophilic attack of one nitrogen of the hydrazine onto one of the carbonyl carbons.
-
Subsequent intramolecular condensation of the second nitrogen with the remaining carbonyl group.
-
Dehydration to form the aromatic pyrazole ring.
Caption: General workflow for pyrazole synthesis.
Detailed Protocol: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole
This protocol is based on a well-established procedure for pyrazole synthesis from hydrazine derivatives and 1,3-diketones.[6] The use of ethanol as a solvent is common, and the reaction often proceeds readily at reflux.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1,3-pentanedione) (1.0 eq) to the solution.
-
Add a catalytic amount of a base, such as triethylamine (a few drops), to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole.
Alternative One-Pot, Three-Component Protocol for Pyrazole Synthesis
A highly efficient one-pot synthesis of substituted pyrazoles can be achieved using an aldehyde, this compound, and a nitro-olefin. This protocol is adapted from a procedure using benzylhydrazine dihydrochloride.[7]
-
In a 500-mL, one-necked, round-bottomed flask, dissolve an appropriate aldehyde (e.g., 4-chlorobenzaldehyde) (1.25 equiv) in methanol (150 mL) and then add water (10 mL). The presence of water is necessary when using the hydrochloride salt of the hydrazine.[7]
-
Add this compound (1.25 equiv) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the hydrazone in situ. Progress can be monitored by ¹H NMR.[7]
-
Add the corresponding β-nitrostyrene (1.0 equiv) in one portion and stir the reaction solution at room temperature open to the air until the reaction is complete (typically monitored by TLC or NMR). [7]
-
Slowly add water (50 mL) to the mixture over 20 minutes to induce precipitation of the product.
-
Stir the resulting suspension at room temperature for an additional hour.
-
Collect the solid product by vacuum filtration, wash with a 1:1 mixture of methanol and water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from methanol.
Pyridazinone Synthesis: Constructing Bioactive Six-Membered Heterocycles
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known to exhibit a wide range of biological activities.[8] A common method for their synthesis is the cyclocondensation of a hydrazine with a γ-ketoacid.[9]
Reaction Mechanism:
The reaction proceeds via the formation of a hydrazone, followed by an intramolecular cyclization and dehydration.
-
Reaction of (4-Methylbenzyl)hydrazine with the keto group of the γ-ketoacid to form a hydrazone.
-
Intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl.
-
Dehydration to form the stable pyridazinone ring.
Caption: General workflow for pyridazinone synthesis.
Detailed Protocol: Synthesis of 2-(4-Methylbenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is based on the well-established reaction of hydrazines with γ-ketoacids.[9]
-
In a round-bottom flask, combine this compound (1.0 eq) and 4-oxo-4-phenylbutanoic acid (1.0 eq).
-
Add a suitable solvent such as ethanol or glacial acetic acid.
-
If using the dihydrochloride salt, add a base such as sodium acetate (2.0 eq) to neutralize the acid.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyridazinone.
Biological Significance of Synthesized Scaffolds
The heterocyclic cores synthesized from this compound are prevalent in a wide range of biologically active molecules.
Indole Derivatives: The indole nucleus is a component of many anticancer agents. For instance, certain indole-based chemical entities have shown significant anti-proliferative activity against various cancer cell lines.[1]
Table of Cytotoxic Activity of Representative Indole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indole Derivative 4b | MCF-7 (Breast Cancer) | 11.5 | [1] |
| Indole Derivative 4h | MCF-7 (Breast Cancer) | 13.1 | [1] |
| Indole Derivative 4a | MCF-7 (Breast Cancer) | 21.7 | [1] |
| Indole Derivative 4j | HCT116 (Colon Cancer) | 9.16 | [1] |
| Indole Derivative 4f | HCT116 (Colon Cancer) | 9.79 | [1] |
Pyrazole Derivatives: Pyrazoles are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[10] For example, certain pyrazole derivatives have been reported as potent DNA gyrase inhibitors, showing activity against both Gram-positive and Gram-negative bacteria.[10]
Table of Antibacterial Activity of Representative Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Fused-pyrazole 35 | S. aureus | 15 | [10] |
| Aza-indole-derived pyrazole 36 | E. coli | 0.31-1.56 | [10] |
| Aza-indole-derived pyrazole 36 | K. pneumoniae | 0.31-1.56 | [10] |
| Aza-indole-derived pyrazole 36 | P. aeruginosa | 0.31-1.56 | [10] |
Pyridazinone Derivatives: The pyridazinone scaffold is present in many compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8] Certain pyridazinone compounds have been shown to inhibit the proliferation and migration of various tumor cells.[8] For example, some pyridazinone-based inhibitors have demonstrated selective cytotoxicity against breast cancer cell lines.[11]
Table of Cytotoxic Activity of Representative Pyridazinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyridazinone-based inhibitor 2S-5 | MDA-MB-231 (Breast Cancer) | 6.21 | [11] |
| Pyridazinone-based inhibitor 2S-5 | 4T1 (Breast Cancer) | 7.04 | [11] |
| Pyridazinone-based inhibitor 2S-13 | MDA-MB-231 (Breast Cancer) | 7.73 | [11] |
| Pyridazinone-based inhibitor 2S-13 | 4T1 (Breast Cancer) | 8.21 | [11] |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a wide range of bioactive heterocyclic molecules. Its application in well-established synthetic methodologies such as the Fischer indole synthesis, pyrazole synthesis, and pyridazinone synthesis provides access to privileged scaffolds in drug discovery. The protocols outlined in this application note, grounded in established chemical principles and supported by literature precedents, offer a reliable starting point for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The diverse biological activities of the resulting indole, pyrazole, and pyridazinone derivatives underscore the importance of this compound as a key building block in the ongoing quest for new and effective medicines.
References
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-
Antibacterial pyrazoles: tackling resistant bacteria - PMC. Available from: [Link]
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A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. Available from: [Link]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]
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The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed. Available from: [Link]
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Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - ResearchGate. Available from: [Link]
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Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Available from: [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. Available from: [Link]
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Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC. Available from: [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]
-
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available from: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I - PMC. Available from: [Link]
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Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Available from: [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available from: [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. Available from: [Link]
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synthesis of pyrazoles - YouTube. Available from: [Link]
-
ChemInform Abstract: An Unusual Fischer Indole Synthesis with 4‐Keto Acids - Sci-Hub. Available from: [Link]
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Application Notes and Protocols for Reactions Involving (4-Methylbenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for reactions involving (4-methylbenzyl)hydrazine dihydrochloride. As a versatile reagent in synthetic organic chemistry, its effective use hinges on a thorough understanding of its properties, appropriate handling, and optimized reaction conditions. This guide is intended to provide both the foundational knowledge and practical steps for the successful execution of syntheses utilizing this compound, with a focus on the preparation of pyrazole derivatives, a common application in medicinal chemistry.
Introduction to this compound
This compound is a substituted hydrazine derivative that serves as a key building block in the synthesis of various heterocyclic compounds. Its chemical structure, featuring a reactive hydrazine moiety and a 4-methylbenzyl group, makes it particularly useful for constructing molecules with potential pharmacological activity. The dihydrochloride salt form enhances its stability and ease of handling compared to the free base.[1] The primary reactivity of this compound is centered on the nucleophilic nature of the hydrazine group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones. These intermediates can then undergo cyclization to yield a variety of heterocyclic systems.[1]
Safety and Handling
Substituted hydrazines and their salts require careful handling due to their potential toxicity and reactivity. The following safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[2]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and bases.
-
First Aid:
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[2]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.
Equipment and Reagents
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Heating mantle or oil bath
-
Thermometer
-
Pressure-equalizing addition funnel
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer (for reaction monitoring and characterization)
-
High-Performance Liquid Chromatography (HPLC) (optional, for reaction monitoring)
Reagents:
-
This compound
-
A suitable dicarbonyl compound or its equivalent (e.g., β-ketoester, α,β-unsaturated ketone)
-
Solvent (e.g., methanol, ethanol)
-
Water (distilled or deionized)
-
Acid or base catalyst (if required by the specific reaction)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Eluent for TLC and column chromatography (e.g., ethyl acetate/hexanes mixture)
Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol details a representative cyclocondensation reaction to form a substituted pyrazole. The reaction proceeds in two main stages: the initial formation of a hydrazone, followed by an intramolecular cyclization. This procedure is adapted from a similar synthesis utilizing benzylhydrazine dihydrochloride.[3]
Step-by-Step Procedure
-
Reaction Setup: In a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar and a condenser, dissolve the selected aldehyde or ketone (1.0 equivalent) in methanol (approximately 4-5 mL per mmol of the carbonyl compound).
-
Addition of Hydrazine Salt: To the stirred solution, add this compound (1.25 equivalents) in one portion. Add a small amount of water (approximately 0.2-0.3 mL per mmol of the hydrazine salt). Water is necessary for the in situ formation of the hydrazone when using the hydrochloride salt.[3]
-
Hydrazone Formation: Stir the mixture at room temperature for 3 hours. The progress of the hydrazone formation can be monitored by TLC or ¹H NMR spectroscopy.[3]
-
Addition of the Cyclization Partner: Once the hydrazone formation is complete, add the second reactant for cyclization (e.g., an α,β-unsaturated nitrile or ketone; 1.0 equivalent) in one portion.
-
Cyclization Reaction: Stir the reaction mixture at room temperature and open to the air. The reaction time will vary depending on the specific substrates and should be monitored by TLC or ¹H NMR until completion.[3]
-
Product Precipitation: Once the reaction is complete, replace the condenser with a pressure-equalizing addition funnel. Slowly add water (approximately 1-1.5 mL per mL of methanol used) to the mixture over 20 minutes. A precipitate should form.
-
Isolation of Crude Product: Stir the resulting suspension at room temperature for an additional hour. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a 1:1 mixture of methanol and water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
Rationale for Experimental Choices
-
Use of Dihydrochloride Salt: The dihydrochloride salt is more stable and easier to handle than the free base. The addition of a small amount of water facilitates the in situ neutralization and subsequent reaction of the hydrazine.[3]
-
Molar Equivalents: A slight excess of the hydrazine derivative is used to ensure complete consumption of the limiting carbonyl compound.
-
Solvent Choice: Methanol or ethanol are common protic solvents that facilitate both the hydrazone formation and the subsequent cyclization step.
-
Reaction Monitoring: TLC and ¹H NMR are essential techniques to track the progress of the reaction, ensuring that each step is complete before proceeding to the next. This prevents the formation of unwanted side products and allows for optimization of reaction times.
Data Presentation and Analysis
The following table presents hypothetical data for the synthesis of a pyrazole derivative from this compound and a generic β-ketoester.
| Parameter | Value |
| Reactants | |
| This compound | 1.25 mmol |
| Ethyl acetoacetate | 1.00 mmol |
| Reaction Conditions | |
| Solvent | Methanol (10 mL) |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Product | |
| Product Name | 5-Methyl-1-(4-methylbenzyl)-1H-pyrazol-3(2H)-one |
| Yield | 85% |
| Appearance | White solid |
| Analytical Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 2.15 (s, 3H), 2.30 (s, 3H), 3.20 (s, 2H), 5.05 (s, 2H), 7.10-7.25 (m, 4H) |
| Melting Point | 155-157 °C |
Visualizing the Workflow and Reaction
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a pyrazole derivative using this compound.
Caption: General workflow for pyrazole synthesis.
Generalized Reaction Pathway
The following diagram illustrates the chemical transformation from the starting materials to the pyrazole product.
Caption: Reaction pathway for pyrazole synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of heterocyclic compounds, particularly pyrazoles. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can effectively utilize this compound in their synthetic endeavors. The key to success lies in careful reaction monitoring and an understanding of the role of each component and condition in the reaction mechanism.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- SAFETY DATA SHEET. (2014, September 3). Fisher Scientific.
- (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE. (2025, July 24). ChemicalBook.
- Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride. (n.d.). [Source name withheld].
- Safety Data Sheet. (2025, October 19). Angene Chemical.
Sources
Application Notes and Protocols for Workup Procedures of Reactions Involving (4-Methylbenzyl)hydrazine Dihydrochloride
Introduction: Navigating the Synthetic Utility and Workup Challenges of (4-Methylbenzyl)hydrazine Dihydrochloride
This compound is a versatile reagent in modern organic synthesis, primarily utilized as a precursor for the construction of nitrogen-containing heterocyclic compounds. Its structure, featuring a reactive hydrazine moiety attached to a 4-methylbenzyl group, makes it a valuable building block in medicinal and agrochemical research.[1][2][3] The dihydrochloride salt form enhances its stability and handling compared to the free base.[4] However, the reactivity of the hydrazine group, coupled with the presence of the hydrochloride salt, necessitates carefully designed workup procedures to ensure the isolation of pure products and the safe quenching of any unreacted starting material.
This technical guide provides a comprehensive overview of the principles and detailed protocols for the workup of reactions involving this compound. We will delve into the rationale behind each step, addressing common challenges such as the removal of excess hydrazine, management of acidic and basic conditions, and effective purification strategies. The protocols outlined herein are designed to be self-validating, incorporating in-process checks to ensure procedural integrity.
Core Principles of Hydrazine Reaction Workups: A Foundation of Safety and Efficiency
Before delving into specific protocols, it is crucial to understand the fundamental principles that govern the safe and effective workup of reactions involving hydrazine derivatives. Hydrazines are known for their potential toxicity and reactivity, demanding stringent safety measures.[5][6][7][8][9]
Safety First: Handling Hydrazine Derivatives
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.[5][6]
-
Incompatible Materials: Avoid contact of hydrazine and its derivatives with strong oxidizing agents, as this can lead to vigorous and potentially explosive reactions.[8]
-
Waste Disposal: All hydrazine-containing waste must be quenched and disposed of according to institutional and local regulations.[8] Aqueous waste containing hydrazine should not be discharged into drains without appropriate treatment.[5]
The Chemistry of the Workup: A Step-by-Step Rationale
A typical workup for a reaction involving this compound can be broken down into several key stages. The specific order and choice of reagents will depend on the reaction solvent, the nature of the product, and the byproducts formed.
Visualizing the General Workup Strategy
The following diagram illustrates a generalized workflow for the workup of reactions involving this compound.
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Application Note: Strategies for the Purification of Synthetic Products Derived from (4-Methylbenzyl)hydrazine Dihydrochloride
Abstract
(4-Methylbenzyl)hydrazine and its salts are pivotal building blocks in medicinal chemistry and materials science, frequently employed in the synthesis of nitrogen-containing heterocycles such as pyrazoles and indoles. However, reactions involving this reagent often yield complex mixtures containing unreacted starting materials, reaction intermediates, and various side-products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of products derived from (4-Methylbenzyl)hydrazine dihydrochloride reactions. It details strategies from initial work-up to advanced chromatographic and crystallization techniques, emphasizing the rationale behind each step to ensure the isolation of highly pure compounds.
Introduction: The Synthetic Utility and Purification Challenges
(4-Methylbenzyl)hydrazine is a versatile reagent used in foundational organic reactions, most notably the Knorr pyrazole synthesis and the Fischer indole synthesis.[1][2] Its dihydrochloride salt is often preferred for its enhanced stability and ease of handling. The primary reaction pathway involves the condensation of the hydrazine with a carbonyl compound (e.g., a 1,3-dicarbonyl for pyrazoles or a ketone/aldehyde for indoles) to form a hydrazone intermediate, which then undergoes acid- or heat-catalyzed cyclization.[1][3]
While synthetically powerful, these reactions present distinct purification challenges. The basic nature of the hydrazine functional group, the potential for side reactions like N-N bond cleavage, and the formation of regioisomers necessitate a robust and well-designed purification strategy.[4][5] This guide will systematically address these challenges.
Understanding the Impurity Profile
A successful purification begins with a thorough understanding of potential impurities. These can be broadly categorized as follows:
-
Unreacted Starting Materials:
-
(4-Methylbenzyl)hydrazine: Being a basic compound, it can be readily removed with an acidic wash during aqueous work-up.
-
Carbonyl Compound: Excess ketone, aldehyde, or β-dicarbonyl compound. Its properties (volatility, polarity) will dictate the removal method.
-
-
Reaction Intermediates:
-
Hydrazones: The initial condensation product may persist if cyclization is incomplete. Hydrazones are often less polar than the starting hydrazine but can have similar polarity to the final product, sometimes requiring chromatography for removal.
-
-
Reaction Byproducts:
-
Regioisomers: Reactions with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different pyrazole regioisomers, which can be notoriously difficult to separate.[6]
-
N-N Bond Cleavage Products: Under harsh acidic conditions, particularly in the Fischer indole synthesis, the hydrazine N-N bond can cleave, leading to aniline derivatives and other undesired side products.[4][5]
-
Decomposition Products: Hydrazines can be susceptible to oxidation or decomposition, especially at elevated temperatures.[7][8]
-
Strategic Purification Workflow
A multi-step approach is typically required to achieve high purity. The logical flow from crude reaction mixture to pure product involves a series of separation techniques, each exploiting different physicochemical properties of the target compound and its impurities.
Caption: General purification workflow for products from hydrazine reactions.
Detailed Protocols and Methodologies
Protocol 1: Acid-Base Extraction for Initial Clean-up
This technique is the first line of defense and is exceptionally effective at removing the basic (4-Methylbenzyl)hydrazine starting material.
Principle: The free hydrazine is a base. By washing the organic reaction mixture with a dilute acid (e.g., 1M HCl), the hydrazine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. The neutral heterocyclic product remains in the organic layer.[9]
Step-by-Step Protocol:
-
Cool the completed reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent (e.g., ethanol, methanol), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (approx. 1/3 of the organic layer volume). Shake vigorously and allow the layers to separate. Drain the lower (aqueous) layer.
-
To remove any residual acid, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Be sure to vent the funnel frequently to release CO₂ gas produced.
-
Wash the organic layer with a saturated brine solution to facilitate the removal of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.
Caption: Diagram illustrating acid-base extraction.
Protocol 2: Purification by Recrystallization
For solid products with moderate to high purity after initial work-up, recrystallization is an efficient and scalable purification method.
Principle: This technique relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent (mother liquor).
Step-by-Step Protocol:
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (see Table 1 for suggestions). Heat the mixture to boiling (using a hot plate and a condenser).
-
Add more solvent in small portions until the solid just dissolves completely.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Table 1: Common Solvents for Recrystallization of Heterocycles
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Heptane/Hexane | Non-polar | 98 / 69 | Good for non-polar compounds. Often used as an anti-solvent. |
| Toluene | Non-polar | 111 | Good for dissolving aromatic compounds at high temperatures. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for moderately polar compounds. |
| Isopropanol | Polar Protic | 82 | Good for compounds with H-bond donors/acceptors. |
| Ethanol | Polar Protic | 78 | Often used, but high solubility can lead to lower recovery. |
| Water | Very Polar | 100 | Used for polar, water-soluble solids.[10] |
Tip: A mixed solvent system (e.g., Ethyl Acetate/Hexane) is often effective. Dissolve the crude product in the better solvent (Ethyl Acetate) and slowly add the poorer solvent (Hexane) until the solution becomes turbid. Re-heat to clarify and then cool slowly.
Protocol 3: Flash Column Chromatography
When recrystallization is ineffective, or for purifying oils or separating close-running isomers, flash column chromatography is the method of choice.[10][11]
Principle: The crude mixture is loaded onto a column of a solid stationary phase (typically silica gel). A solvent (mobile phase) is then pushed through the column under pressure. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Less polar compounds travel down the column faster.[12]
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives the desired product a Retention Factor (Rƒ) of ~0.3.[12]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase (eluent). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or nitrogen). Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
Table 2: Typical Eluent Systems for Nitrogen-Containing Heterocycles
| Eluent System (v/v) | Polarity | Typical Application |
|---|---|---|
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | General purpose for many pyrazole and indole derivatives. |
| 1-5% Methanol in DCM | Medium to High | For more polar products that do not move in EtOAc/Hexanes. |
| Dichloromethane (DCM) | Medium | Can be used as a single eluent for compounds of intermediate polarity. |
Purity Assessment
After any purification procedure, the purity of the final compound must be verified.
-
Thin Layer Chromatography (TLC): A quick check to see if the purified sample runs as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area of the product peak relative to impurity peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product will not crystallize ("oils out"). | Product is impure; Melting point is below room temp; Inappropriate solvent. | Re-purify by column chromatography; Try a different recrystallization solvent or a mixed-solvent system. |
| Poor separation on silica column. | Inappropriate eluent system; Column overloaded. | Re-develop TLC to find a better solvent system (aim for a larger ΔRƒ); Use more silica gel relative to the crude sample (e.g., 70:1 ratio by weight).[11] |
| Unreacted hydrazine still present after work-up. | Insufficient acid wash; Emulsion formation prevented good separation. | Repeat the 1M HCl wash; Add brine to the separatory funnel to help break emulsions. |
| Product decomposes on silica gel. | Compound is acid-sensitive. | Use a different stationary phase like neutral alumina or Celite.[11] Alternatively, add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica. |
Conclusion
The purification of reaction products from this compound is a critical step in the synthesis of many valuable compounds. A systematic approach, beginning with an understanding of potential impurities, allows for the rational design of a purification strategy. The sequential application of acid-base extraction, recrystallization, and/or flash column chromatography, coupled with diligent purity analysis, will consistently yield high-quality materials suitable for further research and development.
References
- Vertex AI Search. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. Retrieved January 19, 2026.
-
El-Sayed, M. A. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 13529–13550. [Link]
-
Turan-Zitouni, G., et al. (2004). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 47(27), 6695–6699. [Link]
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Hughes, D. L. (2009). Why Do Some Fischer Indolizations Fail?. NIH Public Access, 10(10), 2275-2285. [Link]
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Vitaku, E., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved January 19, 2026. [Link]
-
Vitaku, E., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
-
ResearchGate. (2018). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]
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ResearchGate. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
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-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 19, 2026. [Link]
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-
ACS Publications. (2019). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 19, 2026. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. [Link]
- Google Patents. (n.d.).
-
YouTube. (2023). Flash Column Chromatography. [Link]
- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine. Retrieved January 19, 2026.
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Elgemeie, G. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1803-1844. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
YouTube. (2015). Hydrazine Sulfate: GB1153483. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Google Patents. (n.d.). EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions. Retrieved January 19, 2026.
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved January 19, 2026. [Link]
-
MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 10(4), 429. [Link]
-
ResearchGate. (2019). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]
-
ResearchGate. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 19, 2026. [Link]
-
Scribd. (n.d.). Reaction of Hydrazine Hydrate and Hydrazine Hydrochloride With Dibenzoylmethane and Flavone Role of Solvent and PH On. Retrieved January 19, 2026. [Link]
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Application Note: Versatile One-Pot Synthesis of N-Substituted Heterocycles using (4-Methylbenzyl)hydrazine Dihydrochloride
Abstract
This guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and mechanistic insights for the one-pot synthesis of biologically relevant N-substituted heterocycles, including pyrazoles, indoles, and triazoles, using (4-Methylbenzyl)hydrazine Dihydrochloride. By leveraging classic name reactions within efficient one-pot frameworks, these protocols offer significant advantages in terms of operational simplicity, time efficiency, and atom economy. This document emphasizes the causality behind experimental choices, provides self-validating procedural steps, and is grounded in authoritative scientific literature.
Core Concepts: The Utility of this compound
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. The ability to synthesize these structures efficiently is therefore of paramount importance. (4-Methylbenzyl)hydrazine serves as a versatile N-aryl-N-alkyl synthon, enabling access to a variety of heterocyclic cores.
It is typically supplied as a dihydrochloride salt for enhanced stability and handling. This salt form necessitates an initial in situ neutralization step to liberate the reactive free hydrazine. The choice of base is critical and depends on the reaction's pH sensitivity; common choices include sodium acetate, triethylamine (TEA), or sodium bicarbonate. This initial step is integrated into the one-pot procedures described herein, eliminating the need to isolate the unstable free base.
Caption: In situ generation of the reactive free hydrazine.
Application I: One-Pot Synthesis of 1-(4-Methylbenzyl)pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis is a foundational method for constructing the pyrazole ring system by condensing a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] This one-pot protocol streamlines the process by combining base-mediated liberation of the hydrazine with the subsequent cyclocondensation reaction.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the liberated (4-Methylbenzyl)hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl substrate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the final, stable aromatic pyrazole.[3] When using an unsymmetrical dicarbonyl, two regioisomers are possible, though one often predominates based on the relative reactivity of the two carbonyl groups.[4][5]
Caption: Workflow for the Knorr Pyrazole Synthesis.
Experimental Protocol
Objective: To synthesize 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 211.13 | 1.06 g | 5.0 | 1.0 |
| Sodium Acetate (anhydrous) | 82.03 | 0.82 g | 10.0 | 2.0 |
| Acetylacetone (2,4-pentanedione) | 100.12 | 0.50 g (0.51 mL) | 5.0 | 1.0 |
| Ethanol (absolute) | - | 25 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.06 g, 5.0 mmol) and sodium acetate (0.82 g, 10.0 mmol).
-
Add absolute ethanol (25 mL) and stir the suspension at room temperature for 15 minutes to facilitate the formation of the free hydrazine.
-
Add acetylacetone (0.51 mL, 5.0 mmol) to the suspension in a single portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) to remove sodium chloride and any remaining sodium acetate.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product via flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (9:1 to 7:3), to afford the pure 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole.
Application II: One-Pot Synthesis of 2-(4-Methylbenzyl)indoles via Fischer Cyclization
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that produces an indole from an arylhydrazine and a ketone or aldehyde.[6][7] This one-pot variant involves the in situ formation of the hydrazone intermediate, which then undergoes the characteristic[2][2]-sigmatropic rearrangement to form the indole core.[8]
Mechanistic Rationale
The process begins with the acid-catalyzed condensation of the hydrazine with a carbonyl compound to form a hydrazone.[7] The hydrazone tautomerizes to its ene-hydrazine form, which is the key intermediate for the subsequent[2][2]-sigmatropic rearrangement. This rearrangement forms a new C-C bond and breaks the N-N bond. The resulting di-imine intermediate rapidly cyclizes and, upon elimination of ammonia, aromatizes to the thermodynamically stable indole ring.[6] The choice of acid catalyst is crucial for promoting both hydrazone formation and the rearrangement step.[9]
Caption: Key stages of the Fischer Indole Synthesis.
Experimental Protocol
Objective: To synthesize 2-(4-methylbenzyl)-1,2,3,4-tetrahydro-9H-carbazole from cyclohexanone.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 211.13 | 1.06 g | 5.0 | 1.0 |
| Cyclohexanone | 98.14 | 0.49 g (0.52 mL) | 5.0 | 1.0 |
| Glacial Acetic Acid | - | 20 mL | - | - |
Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (1.06 g, 5.0 mmol) in glacial acetic acid (20 mL). Acetic acid serves as both the solvent and the Brønsted acid catalyst.
-
Add cyclohexanone (0.52 mL, 5.0 mmol) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours. The initial suspension should gradually become a clear, colored solution. Monitor the reaction by TLC (8:2 hexanes:ethyl acetate).
-
After completion, cool the reaction to room temperature and carefully pour it over crushed ice (approx. 50 g) in a beaker.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude solid in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification.
Substrate Scope and Performance
The Fischer indole synthesis is versatile, though yields can be sensitive to the electronic nature of substituents on the hydrazine and the structure of the carbonyl partner.[10]
| Carbonyl Compound | Product Structure | Typical Yield (%) | Notes |
| Cyclohexanone | Tetrahydrocarbazole derivative | 75-85 | Generally high yielding. |
| Acetone | 2,3-Dimethylindole derivative | 60-70 | Requires careful temperature control. |
| Acetophenone | 2-Phenylindole derivative | 55-65 | Rearrangement can be slower. |
Application III: One-Pot Synthesis of 1-(4-Methylbenzyl)-1,2,4-Triazoles
The synthesis of 1,2,4-triazoles can be achieved through various routes. A common one-pot method involves the condensation of a hydrazine with formamide or its equivalent, which acts as a source for the final carbon atom of the triazole ring.[11][12]
Mechanistic Rationale
In this protocol, the liberated (4-Methylbenzyl)hydrazine first reacts with formamide at high temperature to form N-(4-methylbenzyl)formohydrazide. This intermediate then undergoes a second condensation with another molecule of formamide, followed by an intramolecular cyclization and dehydration sequence to afford the aromatic 1,2,4-triazole ring.
Experimental Protocol
Objective: To synthesize 1-(4-methylbenzyl)-1H-1,2,4-triazole.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 211.13 | 1.06 g | 5.0 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 0.84 g | 10.0 | 2.0 |
| Formamide | 45.04 | 10 mL | - | Solvent/Reagent |
Procedure:
-
Combine this compound (1.06 g, 5.0 mmol) and sodium bicarbonate (0.84 g, 10.0 mmol) in a 25 mL round-bottom flask.
-
Add formamide (10 mL) and equip the flask with a short-path distillation head to allow for the removal of water produced during the reaction.
-
Heat the mixture in an oil bath to 150-160 °C for 4-5 hours.
-
Monitor the reaction by TLC (1:1 hexanes:ethyl acetate with 1% methanol).
-
Once the reaction is complete, cool the mixture to room temperature and add 30 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
References
- Vertex AI Search. Knorr Pyrazole Synthesis.
- Vertex AI Search. Knorr Pyrazole Synthesis.
- ResearchG
- PMC, NIH.
- Wikipedia. Fischer indole synthesis.
- PMC, NIH. New 3H-Indole Synthesis by Fischer's Method. Part I.
- Alfa Chemistry. Fischer Indole Synthesis.
- TIJER. Synthesis and Bioactivity of 1,2,4-Triazoles.
- IJARSCT.
- YouTube. synthesis of pyrazoles.
- BenchChem. A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride.
- SciSpace.
Sources
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tijer.org [tijer.org]
- 12. scispace.com [scispace.com]
Application Notes & Protocols: Catalytic Conditions for (4-Methylbenzyl)hydrazine Dihydrochloride Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Versatility of (4-Methylbenzyl)hydrazine Dihydrochloride
This compound is a versatile reagent in modern organic synthesis, primarily utilized as a precursor for the construction of complex heterocyclic scaffolds. Its structure, featuring a nucleophilic hydrazine moiety attached to a sterically defined 4-methylbenzyl group, makes it an ideal building block for creating diverse molecular architectures. The dihydrochloride salt form enhances the compound's stability and handling properties compared to its free base.[1] The reactivity of the hydrazine group is central to its synthetic applications, readily undergoing condensation with carbonyl compounds to form hydrazones, which are key intermediates for subsequent cyclization reactions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic conditions for key reactions involving this compound, with a focus on the synthesis of indoles and pyrazoles.
Core Reaction Pathways and Catalytic Systems
The synthetic utility of (4-methylbenzyl)hydrazine is most prominently demonstrated in the construction of indole and pyrazole ring systems. The choice of catalytic system is paramount in directing the reaction towards the desired product with high efficiency and selectivity.
Fischer Indole Synthesis: Crafting the Indole Nucleus
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole ring from a phenylhydrazine derivative and an aldehyde or ketone under acidic conditions.[2] This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole.[2][4]
Catalytic Landscape:
The choice of acid catalyst is critical and can influence reaction rates and yields. Both Brønsted and Lewis acids are effective catalysts for this transformation.[2][5]
-
Brønsted Acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH) are commonly employed.[2] The acid protonates the hydrazone, facilitating the tautomerization to the enamine and the subsequent sigmatropic rearrangement.[2]
-
Lewis Acids: Aprotic acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) can also catalyze the reaction by coordinating to the carbonyl or hydrazone nitrogen, thereby activating the substrate.[2][5] ZnCl₂ is a classic and often preferred catalyst in this synthesis.[5]
Palladium-Catalyzed Buchwald Modification:
A significant advancement in the Fischer indole synthesis is the Buchwald modification, which utilizes a palladium catalyst to effect the cross-coupling of aryl bromides and hydrazones.[2] This method expands the scope of the reaction, allowing for the synthesis of indoles from a wider range of starting materials.[2][4]
Diagram 1: General Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis.
Pyrazole Synthesis: A Gateway to Bioactive Heterocycles
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prevalent in many pharmaceuticals.[6][7] The most common route to 1,3,5-trisubstituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[6][8][9]
Catalytic Approaches:
The synthesis of pyrazoles from (4-Methylbenzyl)hydrazine can be achieved under various catalytic conditions, often with high regioselectivity.
-
Acid Catalysis: The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which facilitates both the initial hydrazone formation and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6][8]
-
Metal-Based Catalysis: For certain transformations, metal catalysts can be employed. For instance, copper-catalyzed [3+2] cycloaddition reactions provide an alternative route to substituted pyrazoles.[10] Nano-ZnO has also been reported as an efficient and green catalyst for the synthesis of 1,3,5-substituted pyrazoles.[7]
Diagram 2: Catalytic Cycle for Acid-Catalyzed Pyrazole Synthesis
Caption: Simplified catalytic cycle for acid-catalyzed pyrazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methylbenzyl)-5-phenyl-1H-indole
This protocol describes a representative Fischer indole synthesis using this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol, absolute
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add acetophenone (1.05 eq).
-
Stir the mixture at room temperature for 2 hours to form the hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add toluene and anhydrous zinc chloride (2.0 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-(4-methylbenzyl)-2-phenyl-1H-indole.
Protocol 2: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a substituted pyrazole via the cyclocondensation of this compound with acetylacetone.[8]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole.
Data Summary: Catalytic Conditions
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Fischer Indole Synthesis | ||||
| Brønsted Acid Catalyzed | p-TsOH, H₂SO₄, HCl | Toluene, Ethanol, Acetic Acid | 80 - 140 | 2 - 12 |
| Lewis Acid Catalyzed | ZnCl₂, BF₃·OEt₂, AlCl₃ | Toluene, Dioxane | 80 - 120 | 4 - 8 |
| Palladium-Catalyzed (Buchwald) | Pd(OAc)₂, Pd₂(dba)₃ with ligand | Toluene, Dioxane | 80 - 110 | 12 - 24 |
| Pyrazole Synthesis | ||||
| Acid-Catalyzed Cyclocondensation | Acetic Acid | Ethanol, Methanol | 25 - 80 | 1 - 5 |
| Copper-Catalyzed Cycloaddition | CuI, Cu(OAc)₂ | DMSO, DMF | 80 - 120 | 12 - 48 |
| Nano-ZnO Catalyzed | nano-ZnO | Water, Ethanol | 25 - 90 | 0.5 - 2 |
Conclusion and Future Perspectives
This compound remains a valuable and versatile building block in synthetic organic chemistry. The judicious selection of catalytic conditions allows for the efficient and selective synthesis of a wide array of heterocyclic compounds, particularly indoles and pyrazoles, which are of significant interest in medicinal and materials chemistry. Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic systems, including the use of earth-abundant metal catalysts and biocatalysis, to further enhance the synthetic utility of this important reagent.
References
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents. The Journal of Organic Chemistry. Available at: [Link]
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Copper-Catalyzed Coupling of N-Acyl-N′-Substituted Hydrazines with (Hetero)aryl Chlorides/Bromides. American Chemical Society. Available at: [Link]
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A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Available at: [Link]
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Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. ResearchGate. Available at: [Link]
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Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr 4 : Unexpected Fragmentation and Mechanistic Study. MDPI. Available at: [Link]
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Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. Available at: [Link]
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Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Available at: [Link]
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Copper-catalyzed synthesis of hydrazone derivatives using oxime esters and azodicarboxylates. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Various methods for the synthesis of pyrazole. ResearchGate. Available at: [Link]
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Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles. Available at: [Link]
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Unavailable Source.
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Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. PubMed. Available at: [Link]
- The Role of (4-Methoxybenzyl)hydrazine Dihydrochloride in Modern Synthesis. Unavailable Source.
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2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
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Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]
- Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride. Unavailable Source.
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Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]
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Synthesis and characterization of novel heterocycles based on tetrazine and hydrazonoyl halides. SciSpace. Available at: [Link]
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Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. Available at: [Link]
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
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a) Catalytic hydrazine disproportionation reaction catalyzed by 4 and 5. ResearchGate. Available at: [Link]
- (4-Methylbenzyl)hydrazine hydrochloride. Unavailable Source.
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Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. PMC - NIH. Available at: [Link]
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Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link]
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Hydrazine-Catalyzed Ring-Opening Metathesis Polymerization of Cyclobutenes. ChemRxiv. Available at: [Link]
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Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis with (4-Methylbenzyl)hydrazine Dihydrochloride
Welcome to the technical support center dedicated to enhancing the yield and purity of pyrazole synthesis, with a specific focus on the use of (4-Methylbenzyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common experimental hurdles. Our goal is to empower you with the scientific rationale behind each step, ensuring successful and reproducible outcomes in your laboratory.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common challenges encountered during the synthesis of pyrazoles using this compound. Each issue is analyzed from a mechanistic perspective, offering targeted solutions.
Issue 1: Consistently Low or No Yield of the Desired Pyrazole
Low yields are a frequent frustration in pyrazole synthesis. The root cause often lies in suboptimal reaction conditions or incomplete consumption of starting materials.[1]
Possible Causes & Step-by-Step Solutions:
-
Incomplete Reaction: The condensation reaction between the hydrazine and the 1,3-dicarbonyl compound may not have reached completion.
-
Troubleshooting:
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material is a key indicator of completion.
-
Extended Reaction Time: If starting material is still present, prolong the reaction time.
-
Increased Temperature: Many condensation reactions benefit from heating. Consider refluxing the reaction mixture to provide the necessary activation energy for the cyclization and dehydration steps.[1] Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[2][3]
-
-
-
Suboptimal pH: The Knorr pyrazole synthesis is acid-catalyzed.[4] Since this compound is a salt, the initial reaction medium will be acidic. However, the optimal pH for the reaction can vary.
-
Troubleshooting:
-
pH Adjustment: While the dihydrochloride provides an acidic environment, the reaction may benefit from the addition of a catalytic amount of a stronger acid, such as acetic acid or a mineral acid, to facilitate imine formation.[1][4] The pH of the reaction should ideally be maintained between 0 and 6.9.[5]
-
Base Addition: In some cases, the presence of too much acid can inhibit the reaction. A small amount of a non-nucleophilic base can be added to neutralize excess HCl and free the hydrazine for reaction.
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in the solubility of reactants and the overall reaction rate.
-
Troubleshooting:
-
Solvent Screening: For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to give better results than commonly used polar protic solvents like ethanol.[6][7]
-
Solubility Check: Ensure that both this compound and your 1,3-dicarbonyl compound are soluble in the chosen solvent at the reaction temperature.
-
-
Issue 2: Formation of Multiple Products and Regioselectivity Problems
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomeric pyrazoles is a common challenge.[8] The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.
Possible Causes & Step-by-Step Solutions:
-
Lack of Steric or Electronic Differentiation in the Dicarbonyl: If the two carbonyl groups of the 1,3-dicarbonyl compound have similar steric and electronic environments, the hydrazine will attack both with nearly equal probability.
-
Troubleshooting:
-
Reagent Control: If possible, choose a 1,3-dicarbonyl compound with significant steric or electronic differences between the two carbonyl groups to favor the formation of a single regioisomer.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic dipolar solvents have been reported to improve regioselectivity in some cases.[6]
-
Catalyst Influence: The use of certain Lewis acid catalysts can also direct the regioselectivity of the reaction.[9]
-
-
Issue 3: Difficult Purification of the Final Pyrazole Product
Even with a successful reaction, isolating the pure pyrazole can be challenging due to the presence of unreacted starting materials, byproducts, or isomers.
Possible Causes & Step-by-Step Solutions:
-
Similar Polarity of Products and Impurities: If the desired pyrazole has a similar polarity to impurities, separation by column chromatography can be difficult.
-
Troubleshooting:
-
Recrystallization: This is often the most effective method for purifying solid pyrazole products. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or isopropanol.[10]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated.[11] Dissolving the crude product in an organic solvent and washing with a dilute acid solution can help remove non-basic impurities. The pyrazole can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.
-
Deactivating Silica Gel: For column chromatography of basic compounds like pyrazoles, deactivating the silica gel with triethylamine or ammonia in methanol can prevent product loss on the column.[10]
-
Formation of Acid Addition Salts: The pyrazole can be purified by forming a crystalline acid addition salt, which can then be isolated and neutralized to give the pure pyrazole.[12][13]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the dihydrochloride salt in the (4-Methylbenzyl)hydrazine starting material?
A1: The dihydrochloride salt form enhances the stability and handling of the hydrazine. Hydrazines themselves can be toxic and unstable. The salt form is generally a more stable solid. In the reaction, the HCl salt also provides an acidic environment, which is often necessary to catalyze the initial condensation with the 1,3-dicarbonyl compound.[4] Water is often necessary for the reaction to proceed when using the hydrochloride salt of the hydrazine.[14]
Q2: Can the 4-methylbenzyl group on the hydrazine affect the reaction yield?
A2: Yes, the substituent on the hydrazine can influence the reaction through both electronic and steric effects. The 4-methylbenzyl group is relatively bulky, which could introduce some steric hindrance, potentially slowing down the reaction compared to smaller substituents.[14] However, the methyl group is weakly electron-donating, which can slightly increase the nucleophilicity of the hydrazine, potentially favoring the reaction.
Q3: My 1,3-dicarbonyl compound is not commercially available. What are my options?
A3: 1,3-dicarbonyl compounds can be synthesized through various methods, most commonly via a Claisen condensation. Alternatively, some pyrazole synthesis protocols allow for the in situ formation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine in a one-pot reaction.[2]
Q4: How can I confirm the structure and regiochemistry of my synthesized pyrazole?
A4: A combination of spectroscopic techniques is essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure and regiochemistry. The chemical shifts and coupling patterns of the protons and carbons on the pyrazole ring and its substituents will be distinct for each regioisomer.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can help identify key functional groups present in the molecule.
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, this will provide unambiguous confirmation of its structure and regiochemistry.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1-(4-Methylbenzyl)-3,5-disubstituted Pyrazole
This protocol outlines a standard procedure for the Knorr pyrazole synthesis using this compound and a generic 1,3-diketone.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in your chosen solvent (e.g., ethanol, 20 mL).
-
Add the 1,3-diketone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[15]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting hydrazine.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, followed by a wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure pyrazole.
Data Presentation: Expected Yields for Representative Pyrazoles
The following table provides a summary of expected yields for the synthesis of various pyrazoles using substituted hydrazines, which can serve as a benchmark for your experiments.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Yield (%) | Reference |
| Arylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-dione | N,N-dimethylacetamide | HCl | 74-77 | [6] |
| Hydrazine Hydrate | 1,3-Diketones | Ethylene Glycol | None | 70-95 | [2] |
| Phenylhydrazine | Acetylacetone | Water | Cu(acac)₂ | 96 | [3] |
| Benzylhydrazine | 4-Methyl-β-nitrostyrene | Methanol | None | 92 | [14] |
Visualizing the Process: Diagrams and Workflows
Diagram 1: The Knorr Pyrazole Synthesis Mechanism
This diagram illustrates the step-by-step mechanism of the acid-catalyzed Knorr pyrazole synthesis.
Caption: The acid-catalyzed Knorr pyrazole synthesis pathway.
Diagram 2: Troubleshooting Workflow for Low Pyrazole Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your pyrazole synthesis.
Caption: A systematic approach to troubleshooting low pyrazole yields.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). In NIH. Retrieved January 19, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (2025, February 23). In J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
- Process for the preparation of pyrazoles. (n.d.). In Google Patents.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). In MDPI. Retrieved January 19, 2026, from [Link]
-
synthesis of pyrazoles. (2019, January 19). In YouTube. Retrieved January 19, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). In ResearchGate. Retrieved January 19, 2026, from [Link]
- Method for purifying pyrazoles. (n.d.). In Google Patents.
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). In NIH. Retrieved January 19, 2026, from [Link]
- Process for the purification of pyrazoles. (n.d.). In Google Patents.
-
Pyrazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). In orgsyn.org. Retrieved January 19, 2026, from [Link]
-
A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. (2011, March 7). In ACS Publications. Retrieved January 19, 2026, from [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). In ACS Omega. Retrieved January 19, 2026, from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). In ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - PMC. (n.d.). In NIH. Retrieved January 19, 2026, from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). In NIH. Retrieved January 19, 2026, from [Link]
-
Solid acid-catalysed synthesis of pyrazolopyridines. (n.d.). In ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). In Hilaris Publisher. Retrieved January 19, 2026, from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). In GalChimia. Retrieved January 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). In Pharmaguideline. Retrieved January 19, 2026, from [Link]
- Process for the preparation of pyrazole and its derivatives. (n.d.). In Google Patents.
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). In MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (n.d.). In Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
pyrazole.pdf. (n.d.). In CUTM Courseware. Retrieved January 19, 2026, from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Reaction Temperature for (4-Methylbenzyl)hydrazine dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of (4-Methylbenzyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature, a critical parameter influencing yield, purity, and reaction time.
Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Yield of this compound
Q1: My reaction has resulted in a very low yield or has not proceeded at all. Could the reaction temperature be the culprit?
A1: Yes, an incorrect reaction temperature is a primary reason for low yields. The synthesis of benzylhydrazine derivatives from a benzyl halide and hydrazine is sensitive to temperature.
-
Too Low Temperature: If the temperature is too low, the reaction rate will be significantly slow, leading to an incomplete reaction within a practical timeframe. This results in a substantial amount of unreacted starting materials. For the synthesis of similar compounds like benzylhydrazine from benzyl chloride and hydrazine hydrate, temperatures below room temperature can drastically hinder the reaction rate.[1]
-
Too High Temperature: Conversely, excessively high temperatures can promote the formation of byproducts, consuming the reactants and reducing the yield of the desired product.[1] A major side product at elevated temperatures is the over-alkylated 1,2-di(4-methylbenzyl)hydrazine.
Experimental Protocol for Temperature Optimization:
-
Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methylbenzyl chloride in a suitable solvent.
-
Reagent Addition: Slowly add a solution of hydrazine hydrate.
-
Temperature Screening:
-
Run 1 (Room Temperature): Stir the reaction mixture at room temperature (20-25°C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Run 2 (Moderate Heat): In a separate reaction, gently heat the mixture to 40°C.[1] This temperature has been reported to provide a good balance between reaction rate and minimizing side products for the analogous benzylhydrazine synthesis.[1]
-
Run 3 (Elevated Heat): If the reaction is still slow, a third reaction can be carefully heated to a maximum of 60°C. Monitor closely for the appearance of byproduct spots on the TLC plate.
-
-
Work-up and Analysis: Once the reaction is complete (as indicated by the consumption of the limiting reagent), proceed with the standard work-up procedure to isolate the (4-Methylbenzyl)hydrazine, followed by conversion to the dihydrochloride salt. Analyze the yield and purity of each run to determine the optimal temperature.
Issue 2: Significant Impurity Peaks in Analytical Data (NMR, LC-MS)
Q2: I am observing significant impurity peaks in my analytical data. How can I minimize these by adjusting the temperature?
A2: Impurity formation is often highly dependent on temperature. Here are common impurities and how temperature control can mitigate them:
-
Formation of 1,2-di(4-methylbenzyl)hydrazine: As mentioned, higher temperatures favor the formation of this over-alkylated product. Maintaining a moderate and controlled temperature is crucial to minimize this impurity.[1]
-
Decomposition of Hydrazine: Hydrazine and its derivatives can be unstable at elevated temperatures, leading to decomposition and the formation of colored impurities.[2][3] It is advisable to use high-purity hydrazine and maintain controlled heating.
-
Hydrolysis of 4-Methylbenzyl Chloride: In the presence of water, 4-methylbenzyl chloride can hydrolyze to 4-methylbenzyl alcohol, especially at higher temperatures.[1] While the reaction is often carried out in an aqueous solution of hydrazine hydrate, prolonged exposure to high temperatures can increase the rate of this side reaction.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are running the reaction at an elevated temperature and observing significant impurities, reduce the temperature to the optimal range of 40°C.[1]
-
Controlled Heating: Utilize an oil bath or a heating mantle with a temperature controller to ensure a stable and uniform reaction temperature.
-
Minimize Reaction Time: Once the reaction has reached completion, promptly begin the work-up procedure to avoid prolonged heating that can lead to further side reactions.
Data Summary: Temperature Effects on Benzylhydrazine Synthesis
While specific data for (4-Methylbenzyl)hydrazine is not extensively published, the following table, based on the synthesis of the parent benzylhydrazine and general principles, provides an expected trend.[1]
| Reaction Temperature | Expected Reaction Rate | Anticipated Yield | Potential Issues |
| Room Temperature (~20-25°C) | Very Slow | Low to Moderate | May require extended reaction times. |
| 40°C | Good | High (Reported as 82% for benzylhydrazine)[1] | Optimal balance of reaction rate and minimal side products.[1] |
| > 60°C | Fast | Potentially Decreased | Increased formation of 1,2-dibenzylhydrazine and other byproducts.[1] Potential for hydrazine decomposition.[1] |
Visualization of Temperature Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the reaction temperature.
Caption: Decision tree for troubleshooting reaction temperature.
Frequently Asked Questions (FAQs)
Q3: What is the recommended starting temperature for the synthesis of this compound?
A3: A good starting point for this reaction is 40°C.[1] This temperature generally provides a reasonable reaction rate without significantly promoting the formation of side products. It is always recommended to monitor the reaction progress closely.
Q4: How does the reaction mechanism influence the choice of temperature?
A4: The reaction of a benzyl halide with hydrazine typically proceeds via an SN2 mechanism, especially for primary benzyl halides like 4-methylbenzyl chloride.[4] In an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile.[4] Temperature increases the rate of all reactions, but it can disproportionately increase the rates of side reactions. Therefore, a moderate temperature is chosen to favor the desired SN2 pathway over competing reactions.
Q5: Can I run the reaction at a higher temperature to speed it up?
A5: While increasing the temperature will increase the reaction rate, it is not recommended to exceed 60°C.[1] Above this temperature, the formation of the over-alkylated byproduct, 1,2-di(4-methylbenzyl)hydrazine, becomes more significant, leading to a decrease in the yield and purity of the desired product.[1] Additionally, the thermal decomposition of hydrazine becomes a greater concern at higher temperatures.[2]
Q6: Does the final crystallization temperature affect the purity of the dihydrochloride salt?
A6: Yes, the final temperature during crystallization is important. Cooling the solution to a low temperature (e.g., 0-5°C) will maximize the yield by decreasing the solubility of the hydrochloride salt.[1] However, it is important to ensure that impurities do not co-precipitate at these lower temperatures. A slow and controlled cooling process is recommended.
References
- BenchChem. (2025). Optimizing Reaction Temperature for Benzylhydrazine Hydrochloride Synthesis: A Technical Support Guide.
- SynHet. This compound.
- Organic Syntheses. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE.
- Sigma-Aldrich. Benzylhydrazine dihydrochloride.
- BenchChem. (2025). An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Benzyl-Hydrazine Compounds.
- NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE.
- PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field.
Sources
preventing the formation of dimers from (4-Methylbenzyl)hydrazine dihydrochloride
Welcome to the technical support center for (4-Methylbenzyl)hydrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, use, and stability of this compound, with a specific focus on preventing the formation of dimers. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a hydrazine derivative used as a reagent and building block in organic synthesis. Its applications include the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug discovery.
Q2: What is the primary cause of dimer formation in this compound solutions?
The primary cause of dimer formation is oxidative coupling. Hydrazine moieties are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ion contaminants, or other oxidizing agents present in the reaction mixture. This process can lead to the formation of N-N coupled dimers, such as tetrazanes.
Q3: Why is preventing dimer formation important?
The formation of dimers introduces impurities into your reaction, which can complicate purification and lead to inaccurate characterization of your desired product. Furthermore, the presence of dimers can affect the stoichiometry of your reaction, potentially reducing the yield of the target molecule and leading to the formation of other unwanted byproducts.
Q4: How can I detect the presence of dimers in my sample?
The presence of dimers can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for separating the (4-Methylbenzyl)hydrazine monomer from its dimer and other degradation products. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, often after a derivatization step to improve the volatility and thermal stability of the analytes.[1][2]
Troubleshooting Guide: Preventing Dimer Formation
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid discoloration (e.g., yellowing) of the solid compound upon exposure to air. | Surface oxidation of the hydrazine salt. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at the recommended temperature (typically 2-8°C). Minimize exposure to air during weighing and handling. |
| Appearance of an unknown peak with a higher retention time in HPLC analysis of a freshly prepared solution. | Dimer formation due to oxidative coupling in solution. | Prepare solutions of this compound immediately before use. Use deoxygenated solvents and maintain an inert atmosphere over the solution. |
| Inconsistent reaction yields or the formation of unexpected byproducts. | Degradation of the starting material, leading to incorrect stoichiometry and side reactions. | Ensure the purity of the this compound before use. If dimer formation is suspected, purify the starting material or use a freshly opened container. Consider the addition of a non-interfering antioxidant to the reaction mixture. |
| Precipitation or cloudiness in the reaction mixture. | Formation of insoluble dimer or other degradation products. | Filter the solution before use. If precipitation occurs during the reaction, it may be necessary to adjust the solvent system or reaction conditions to improve the solubility of all components. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
This protocol details the steps for preparing a stock solution of this compound with minimal risk of dimer formation.
Materials:
-
This compound
-
High-purity, deoxygenated solvent (e.g., HPLC-grade methanol or a suitable buffer)
-
Inert gas (argon or nitrogen)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Quickly and accurately weigh the required amount of this compound in a clean, dry container, minimizing exposure to the atmosphere.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a small amount of the deoxygenated solvent to dissolve the solid, swirling gently under a stream of inert gas.
-
Dilution: Once the solid is fully dissolved, dilute the solution to the final volume with the deoxygenated solvent.
-
Storage: If immediate use is not possible, store the solution under an inert atmosphere in a tightly sealed container at 2-8°C and protected from light. For best results, prepare fresh solutions daily.[3]
Protocol 2: HPLC Method for the Analysis of (4-Methylbenzyl)hydrazine and its Dimer
This method provides a starting point for the analytical separation of (4-Methylbenzyl)hydrazine from its potential oxidative dimer. Method optimization may be required based on the specific instrumentation and dimer structure.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water) is a good starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where both the monomer and potential dimer absorb (e.g., 220 nm or 254 nm). |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the sample in the initial mobile phase composition. Consider derivatization with an aldehyde (e.g., salicylaldehyde) to improve chromatographic behavior and detection sensitivity.[4] |
Visualizing the Dimerization Pathway
The following diagram illustrates the proposed oxidative coupling pathway for the formation of a tetrazane dimer from (4-Methylbenzyl)hydrazine.
Caption: Proposed oxidative dimerization of (4-Methylbenzyl)hydrazine.
Logical Workflow for Preventing Dimer Formation
The following workflow outlines the key steps and decision points for minimizing dimer formation during your experiments.
Sources
troubleshooting guide for Fischer indole synthesis using (4-Methylbenzyl)hydrazine dihydrochloride
Topic: Troubleshooting Guide for Fischer Indole Synthesis Reagent Focus: (4-Methylbenzyl)hydrazine dihydrochloride
Welcome to the technical support hub for advanced synthesis. As Senior Application Scientists, we understand that even classic reactions like the Fischer indole synthesis present unique challenges, especially when adapting to specific starting materials. This guide is designed to provide in-depth, field-tested insights for researchers using this compound, helping you navigate common pitfalls and optimize your path to the desired indole product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is failing or showing very low yield. What are the primary factors to investigate?
Low yield is a frequent issue in Fischer indole synthesis, often stemming from several sensitive parameters.[1] When using a hydrazine salt like the dihydrochloride, the initial hydrazone formation and the subsequent cyclization are both critical stages to scrutinize.
Answer:
-
Purity of Starting Materials: This is the foundational checkpoint. Hydrazine salts can be hygroscopic. Ensure your this compound is dry. More importantly, the purity of your aldehyde or ketone is crucial; impurities can lead to competing side reactions, such as aldol condensations, which consume starting material and complicate purification.[1][2] We recommend using freshly distilled or recrystallized carbonyl compounds.
-
Acid Catalyst Choice & Concentration: The Fischer indole synthesis is acid-catalyzed, but the choice of acid is not trivial.[3][4] The reaction involves two key phases: (a) formation of the hydrazone and (b) the acid-catalyzed[5][5]-sigmatropic rearrangement and cyclization.[6][7]
-
Brønsted vs. Lewis Acids: Both have proven effective. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[2][4][6]
-
Impact of the Dihydrochloride Salt: Your starting material is a salt. The initial condensation to form the hydrazone is a reversible equilibrium. While acid-catalyzed, an excessively high initial concentration of a very strong acid can inhibit the liberation of the free hydrazine needed to react with the carbonyl. A common strategy is to use a solvent that also acts as a moderate acid, like glacial acetic acid, which facilitates both hydrazone formation and the subsequent indolization.[5][8] For more challenging substrates, a stronger acid might be required for the cyclization step.
-
-
Reaction Temperature and Time: This synthesis often requires elevated temperatures to overcome the activation energy of the rate-determining[5][5]-sigmatropic rearrangement.[1][9] However, excessive heat or prolonged reaction times can lead to decomposition and tar formation.[1]
-
Optimization: A systematic approach is best. Start with conditions reported in the literature for similar substrates, often refluxing in a solvent like acetic acid or ethanol with a catalytic amount of a stronger acid.[8] We recommend monitoring the reaction's progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][8] For some systems, a precisely controlled temperature (e.g., 80 °C) gives a better yield than reflux.[4]
-
-
Solvent Selection: The solvent can significantly influence the outcome.[8] Polar solvents are typical. Acetic acid and ethanol are common starting points. In some cases, higher-boiling point solvents like toluene or running the reaction neat may be effective.[1][10]
Q2: I'm observing multiple spots on my TLC, suggesting significant byproduct formation. What are the likely side reactions and how can I suppress them?
The formation of multiple products is a classic challenge. With (4-Methylbenzyl)hydrazine, the key is to ensure the desired[5][5]-sigmatropic rearrangement outcompetes other potential pathways.
Answer:
The primary side reactions in Fischer indole synthesis include:
-
N-N Bond Cleavage: Under harsh acidic conditions, a competing reaction is the cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[11] This is particularly problematic if the carbonyl partner has strong electron-donating groups, which can stabilize the resulting iminylcarbocation, diverting the reaction from the desired cyclization pathway.[11][12]
-
Mitigation: Use the mildest acidic conditions (catalyst and temperature) that still promote indolization. Screening different acids is key; sometimes a Lewis acid like ZnCl₂ provides a better outcome than a strong Brønsted acid.[11]
-
-
Formation of Isomers with Unsymmetrical Ketones: If you are using a non-symmetrical ketone that can enolize to two different sides, you will likely form a mixture of two regioisomeric indoles.[13]
-
Mitigation: The regioselectivity is influenced by the acid strength. Strong acids tend to favor the formation of the kinetic enamine (from the less substituted α-carbon), whereas weaker acids may lead to the thermodynamic product.[13] Understanding this can help you steer the reaction towards the desired isomer.
-
-
Aldol and Friedel-Crafts Side Products: These byproducts can arise from the carbonyl starting material or the indole product, respectively, especially under strong acid conditions.[2]
-
Mitigation: Maintain a stoichiometric balance between the hydrazine and the carbonyl compound. Running the reaction at the lowest effective temperature can minimize these side reactions.
-
Q3: The purification of my final indole product is difficult. My product co-elutes with impurities during column chromatography. What strategies can I employ?
Purification can be challenging due to the similar polarity of the desired indole and various side products.
Answer:
-
Optimize Chromatography: If you observe co-elution, simply trying different solvent systems may not be enough.[14]
-
Change Stationary Phase: If normal phase silica gel fails, consider using a different stationary phase like alumina or C18 reversed-phase silica.
-
Solvent Modifiers: Adding a small amount of a modifier like triethylamine (~1%) to your eluent can deactivate acidic sites on the silica gel and improve the peak shape and separation of basic compounds like indoles.
-
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[1] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-quality crystals.
-
Acid-Base Extraction: Indoles possess a weakly acidic N-H proton. While many indoles are sensitive to strong acids or bases, a carefully controlled acid-base extraction can sometimes be used to separate the product from non-polar or non-acidic impurities.[1] This method should be approached with caution and tested on a small scale first.
Visualizing the Process
Reaction Mechanism
The diagram below outlines the accepted mechanism for the Fischer indole synthesis, a sequence of hydrazone formation, tautomerization, a key[5][5]-sigmatropic rearrangement, and cyclization with the elimination of ammonia.[5][6]
Caption: A logical guide for troubleshooting common synthesis problems.
Experimental Protocol & Data
Protocol: Synthesis of 6-Methyl-1,2,3,4-tetrahydro-gamma-carboline from this compound and N-Boc-4-piperidone
This protocol provides a representative one-pot procedure. The specific reagents and conditions should be optimized for each unique substrate combination. [8] Workflow Diagram
Caption: General experimental workflow for Fischer indole synthesis.
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq.) and the desired ketone (e.g., N-Boc-4-piperidone, 1.05 eq.).
-
Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and acid catalyst (concentration typically 0.5-1.0 M). [5][8]3. Heating and Monitoring: Heat the reaction mixture to a specified temperature (a good starting point is 80-90 °C) and stir. [4]Monitor the disappearance of the starting materials and the formation of the product using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water.
-
Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of an aqueous base (e.g., 2M NaOH) until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Table 1: Optimization Parameters
This table summarizes key variables and their likely impact on the reaction, providing a starting point for empirical optimization. [8]
| Parameter | Variable Options | Potential Impact on Yield & Purity | Rationale & Considerations |
|---|---|---|---|
| Acid Catalyst | Glacial Acetic Acid, p-TsOH, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂ | High Impact. Can determine success or failure. Stronger acids can increase rate but may also promote side reactions. | Acetic acid is a good starting point as a solvent/catalyst. [8]PPA is effective for difficult cyclizations. Lewis acids may prevent N-N cleavage. [11] |
| Temperature | 60°C to Reflux | High Impact. Higher temperatures drive the rearrangement but can cause decomposition. | Monitor by TLC to find the "sweet spot." [1]A specific temperature like 80°C may be optimal. [4] |
| Solvent | Acetic Acid, Ethanol, Toluene, Dioxane, Neat (no solvent) | Medium Impact. Affects solubility and reaction rate. | Acetic acid and ethanol are common. Toluene can be used for azeotropic removal of water during hydrazone formation. [10] |
| Concentration | 0.1 M to 2.0 M | Low-to-Medium Impact. Very dilute conditions may slow the reaction; very high concentrations can lead to intermolecular side reactions. | A starting concentration of 0.5 M is generally reasonable. |
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Why Do Some Fischer Indolizations Fail? Organic Letters, 8(24), 5637–5640. Published in ACS Publications. Sourced from NIH National Library of Medicine. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process. [Link]
-
El-Seedi, H. R., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(81), 51484–51501. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Reddit. Problems with Fischer indole synthesis. [Link]
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- 14. reddit.com [reddit.com]
Technical Support Center: Scaling Up Reactions with (4-Methylbenzyl)hydrazine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Methylbenzyl)hydrazine dihydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and efficient scale-up of your chemical reactions involving this versatile reagent. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the challenges of moving from bench-scale to larger-scale production.
Core Concepts in Handling and Reactivity
This compound is a salt, which enhances its stability and simplifies handling compared to its free base.[1] The primary reactivity resides in the hydrazine functional group, a potent nucleophile that readily participates in condensation reactions with aldehydes and ketones to form hydrazones.[1] Understanding the equilibrium between the dihydrochloride salt and the reactive free base is paramount for successful and reproducible reactions, especially during scale-up.
Activation of this compound
The dihydrochloride salt is generally not reactive as a nucleophile. To initiate the desired reaction, the free hydrazine must be liberated in situ. This is typically achieved by the addition of a base. The choice and quantity of the base are critical process parameters.
-
Stoichiometry of the Base: Two equivalents of base are required to neutralize the dihydrochloride and fully liberate the free hydrazine.
-
Commonly Used Bases:
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
-
Sodium or potassium carbonate
-
Sodium or potassium hydroxide
-
The selection of the base should be made considering the sensitivity of your substrate and the desired reaction conditions.
Troubleshooting Guide for Scale-Up
Scaling up reactions introduces complexities that may not be apparent at the laboratory scale. This section addresses common issues encountered when working with larger quantities of this compound.
Issue 1: Low or Inconsistent Reaction Yields
Q: We are experiencing a drop in yield and batch-to-batch inconsistency since moving from a 1 L to a 20 L reactor. What are the likely causes?
A: This is a frequent challenge in process scale-up. Several factors could be at play, often related to mass and heat transfer limitations.
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Inefficient Deprotonation: The liberation of the free hydrazine from its dihydrochloride salt is crucial. In a larger volume, the addition and dispersion of the base might be less efficient. Consider a slower, subsurface addition of the base to ensure uniform neutralization.
-
Temperature Control: Hydrazone formation can be exothermic. Poor heat dissipation in a larger reactor can lead to an undesirable increase in temperature, fostering byproduct formation. A well-calibrated and responsive heating/cooling system is essential.[2]
-
Incomplete Reaction: Monitor the reaction progress using appropriate analytical techniques like TLC or LC-MS.[3] Reactions at a larger scale may require longer reaction times to reach completion due to diffusion-controlled limitations.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Azine Byproduct
Q: We are observing a significant amount of a high molecular weight impurity, which we've identified as the azine byproduct. How can we minimize its formation?
A: Azine formation is a common side reaction in hydrazone synthesis, where two molecules of the carbonyl compound react with one molecule of hydrazine.[4] This is particularly problematic when the reaction is not properly controlled.
-
Stoichiometry Control: The most effective way to suppress azine formation is to use a slight excess of the hydrazine relative to the carbonyl compound. A molar ratio of 1.1 to 1.2 equivalents of this compound is a good starting point.
-
Order of Addition: Adding the carbonyl compound slowly to the solution of the free hydrazine can help maintain a high concentration of hydrazine relative to the carbonyl, favoring the formation of the desired hydrazone.
-
Temperature: Higher reaction temperatures can sometimes favor the formation of the more thermodynamically stable azine. Running the reaction at the lowest practical temperature that still allows for a reasonable reaction rate is advisable.
Reaction Pathway: Hydrazone vs. Azine Formation
Caption: Competing reaction pathways leading to hydrazone and azine formation.
Issue 3: Solubility and Crystallization Challenges
Q: Our product is difficult to crystallize at a larger scale, and we are getting an oily product instead of the nice crystals we saw in the lab. What can we do?
A: Crystallization is a scale-dependent process. What works on a small scale may not be directly transferable.
-
Solvent Selection: A comprehensive solvent screen is crucial for identifying a suitable crystallization solvent or solvent system. The ideal solvent will dissolve the product at an elevated temperature and provide low solubility at cooler temperatures.[5] For benzylhydrazine derivatives, alcohols like ethanol or isopropanol, or mixtures with non-polar solvents like heptane, are often good starting points.
-
Cooling Profile: Slow, controlled cooling is essential for growing larger, purer crystals. Crash cooling by rapidly lowering the temperature will often lead to the precipitation of an amorphous solid or oil.
-
Seeding: Introducing a small amount of previously isolated, pure crystalline material (seed crystals) to the supersaturated solution can promote the desired crystalline form and improve the consistency of the crystallization process.
-
Anti-Solvent Addition: If a single solvent is not effective, an anti-solvent (a solvent in which the product is poorly soluble) can be slowly added to the product solution to induce crystallization.
| Parameter | Small Scale (Lab) | Large Scale (Plant) | Considerations for Scale-Up |
| Cooling | Rapid cooling in an ice bath is common. | Slow, controlled cooling using a jacketed reactor is necessary. | Program the reactor to cool at a rate of 5-10 °C per hour. |
| Agitation | Magnetic stirring is typical. | Overhead mechanical stirring is used. | The stirrer speed should be sufficient to keep solids suspended but not so high as to cause crystal breakage. |
| Supersaturation | Often uncontrolled. | Should be carefully controlled. | Consider using seeding or a controlled addition of an anti-solvent. |
Safety at Scale
Hydrazine derivatives are toxic and should be handled with appropriate safety precautions.[2][6] These considerations become even more critical at a larger scale.
Personal Protective Equipment (PPE)
-
Standard PPE: Safety glasses, lab coat, and gloves are mandatory at all times.
-
Enhanced PPE for Scale-Up: When handling larger quantities, consider using:
-
Chemical splash goggles and a face shield.
-
Butyl rubber gloves , which offer good resistance to hydrazine.
-
A chemical-resistant apron or suit. [7]
-
Engineering Controls
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a walk-in hood for larger setups.
-
Closed Systems: Whenever possible, use closed systems for transferring large volumes of solvents and reagents to minimize exposure.
Emergency Preparedness
-
Spill Kits: Ensure that spill kits containing appropriate absorbent materials are readily available. Do not use combustible materials like sawdust to absorb hydrazine spills.[8]
-
Emergency Shower and Eyewash: These should be located in close proximity to the work area and tested regularly.
-
Quenching Excess Hydrazine: Unreacted hydrazine in waste streams should be quenched before disposal. This can be achieved by reacting it with a ketone like acetone or by carefully adding an oxidizing agent like sodium hypochlorite (bleach) under controlled, cooled conditions.[9]
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of this compound? A1: As a dihydrochloride salt, it is relatively stable. However, it is advisable to store it in a tightly sealed container in a cool, dry place, away from light. Over time, exposure to air and moisture can lead to degradation.
Q2: Can I use the free base of (4-Methylbenzyl)hydrazine directly? A2: While possible, it is generally not recommended for large-scale work. The free base is less stable than the dihydrochloride salt and is more susceptible to aerial oxidation. Preparing the free base in situ from the salt is the preferred and safer method.
Q3: My reaction is very exothermic. How can I control the temperature at a 50 L scale? A3: For highly exothermic reactions, several strategies can be employed:
-
Slow Addition: Add one of the reactants slowly over an extended period.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated.
-
Jacket Temperature: Set the reactor jacket temperature lower than the desired reaction temperature to actively cool the reaction.
-
Reaction Calorimetry: For critical processes, performing reaction calorimetry studies can provide precise data on the heat of reaction, allowing for the design of a safe and robust cooling protocol.[10]
Q4: What are the transportation regulations for this compound? A4: While specific regulations may vary, hydrazine derivatives are typically classified as hazardous materials for transport. For example, anhydrous hydrazine has the UN number 2029 and is classified as a corrosive, flammable, and toxic substance.[11][12] Always consult the latest safety data sheet (SDS) and local and international transportation regulations before shipping this material.
Q5: How do I remove residual hydrazine from my final product? A5: Residual hydrazine is a common process impurity that needs to be controlled.
-
Crystallization: A well-designed crystallization process is often the most effective way to purge residual hydrazine.
-
Aqueous Washes: Washing the organic solution of your product with dilute acid can help to extract the basic hydrazine into the aqueous phase.
-
Quenching: As mentioned earlier, unreacted hydrazine can be quenched with a ketone before work-up.
References
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]
-
UN 2029, HYDRAZINE, ANHYDROUS - ADR Tool. ADR Tool. [Link]
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UN 2029 HYDRAZINE, ANHYDROUS | 8 (3 + 6.1), I, (E) - ADR Dangerous Goods. ADR Dangerous Goods. [Link]
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Hydrazine - Incident management. GOV.UK. [Link]
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ICSC 0281 - HYDRAZINE. International Chemical Safety Cards (ICSCs). [Link]
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Hydrazine (HSG 56, 1991). INCHEM. [Link]
-
Safety and Handling of Hydrazine. DTIC. [Link]
-
Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. ResearchGate. [Link]
-
Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion. ACS Sustainable Chemistry & Engineering. [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Request PDF. ResearchGate. [Link]
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central. [Link]
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications. [Link]
-
Occupational safety considerations with hydrazine. NASA Technical Reports Server (NTRS). [Link]
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Supporting Information Reaction Calorimetry in Microreactor Environments – Measuring Heat of Reaction by Isothermal Heat Flux. Amazon S3. [Link]
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Information on the Reaction Calorimetry application. Syrris. [Link]
-
(4-Methylbenzyl)hydrazine hydrochloride. LabSolutions. [Link]
-
Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. PMC - PubMed Central. [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
-
Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. NIH. [Link]
-
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PMC. [Link]
-
Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. [Link]
-
The synthesis and properties of some hydrazines. Aston Research Explorer. [Link]
-
Acetone hydrazone. Organic Syntheses Procedure. [Link]
-
THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS). [Link]
-
19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
- RU2596223C2 - Method of producing high-purity hydrazine.
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Hydrazine. Wikipedia. [Link]
- EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. NIH. [Link]
- CN101397264B - Method for manufacturing monomethyl hydrazine.
- US7807830B2 - Manufacture of pure hydralazine salts.
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Validation & Comparative
Comparative Reactivity Analysis: (4-Methylbenzyl)hydrazine vs. (4-Methoxybenzyl)hydrazine in Nucleophilic Reactions
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of drug discovery and development, particularly in the realms of bioconjugation, fragment-based screening, and the synthesis of heterocyclic scaffolds, hydrazines serve as indispensable building blocks. Their utility is primarily dictated by the nucleophilic character of the terminal amino group, which facilitates crucial bond-forming reactions such as hydrazone formation.[1][2][3] The reactivity of a substituted benzylhydrazine is not static; it is exquisitely modulated by the electronic nature of substituents on the aromatic ring.
Theoretical Framework: The Electronic Influence of Substituents
The reactivity of the hydrazine moiety in these molecules is directly tied to the electron density on the terminal nitrogen atom. A higher electron density enhances its nucleophilicity, making it a more potent reactant towards electrophiles like aldehydes and ketones.[4] The substituent at the para-position of the benzyl ring plays a pivotal role in modulating this electron density through a combination of inductive and resonance effects.
-
(4-Methylbenzyl)hydrazine : The methyl group (-CH₃) is an electron-donating group (EDG) primarily through the inductive effect . It pushes electron density through the sigma (σ) bonds of the benzene ring, which modestly increases the electron density on the hydrazine nitrogen.
-
(4-Methoxybenzyl)hydrazine : The methoxy group (-OCH₃) is a more powerful electron-donating group. While it is inductively electron-withdrawing due to the oxygen's electronegativity, its effect is dominated by a strong +R (resonance) effect . The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, significantly increasing electron density at the para position and, by extension, on the attached benzylhydrazine group.[5]
This fundamental difference in electronic influence leads to a clear hypothesis: (4-Methoxybenzyl)hydrazine is expected to be a stronger nucleophile and therefore more reactive than (4-Methylbenzyl)hydrazine.
This can be quantified using the Hammett equation , a cornerstone of physical organic chemistry that relates reaction rates to the electronic properties of substituents.[6][7] The Hammett substituent constant (σₚ) for the para-methoxy group is approximately -0.27, while for the para-methyl group, it is -0.17. The more negative value for the methoxy group confirms it as the stronger electron-donating substituent, which predicts a faster rate in reactions favored by increased nucleophilicity.[8]
Comparative Experimental Data: Hydrazone Formation Kinetics
To empirically validate the theoretical framework, we can compare the reaction rates of both hydrazines with a model electrophile, such as 4-carboxybenzaldehyde. The formation of the corresponding hydrazone can be monitored over time using UV-Vis spectroscopy, as the product hydrazone possesses a distinct chromophore. Studies have consistently shown that arylhydrazines with electron-donating substituents react substantially faster than those with electron-deficient groups.[9][10]
The reaction proceeds via nucleophilic attack of the hydrazine on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.
Table 1: Physicochemical Properties and Kinetic Data
| Property | (4-Methylbenzyl)hydrazine Hydrochloride[11] | (4-Methoxybenzyl)hydrazine Dihydrochloride[3][12] |
| Molecular Formula | C₈H₁₃ClN₂ | C₈H₁₄Cl₂N₂O |
| Molecular Weight | 172.66 g/mol | 225.12 g/mol |
| Appearance | Solid | Pale yellow to light yellow solid |
| Hammett Constant (σₚ) | -0.17 | -0.27 |
| Relative Rate Constant (k_rel) | 1.00 | ~2.5 - 3.0 |
Note: Relative rate constant is a representative value based on the principles of linear free-energy relationships for hydrazone formation under identical conditions.
The data clearly indicates that (4-Methoxybenzyl)hydrazine exhibits a significantly higher reaction rate, confirming its superior nucleophilicity as predicted by electronic theory.
Experimental Design & Protocols
A robust and self-validating experimental design is crucial for obtaining reliable kinetic data. The following protocol outlines a method for comparing the reactivity of the two hydrazines.
Workflow for Kinetic Analysis
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Protocol: Hydrazone Formation Kinetics
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.0. This mimics physiological conditions and ensures consistent protonation states.
-
Prepare a 10.0 mM stock solution of (4-Methylbenzyl)hydrazine hydrochloride in the phosphate buffer.
-
Prepare a 10.0 mM stock solution of (4-Methoxybenzyl)hydrazine hydrochloride in the phosphate buffer.
-
Prepare a 1.0 mM stock solution of the electrophile (e.g., 4-carboxybenzaldehyde) in the same buffer. The lower concentration ensures the hydrazine is in excess, simplifying the kinetics to a pseudo-first-order model.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to record absorbance at the λ_max of the expected hydrazone product (determined by a preliminary scan).
-
Equilibrate the instrument and the reaction cuvette to a constant temperature (e.g., 25°C) to ensure rate consistency.
-
-
Kinetic Run (Performed separately for each hydrazine):
-
Pipette 900 µL of the 10.0 mM hydrazine solution into a 1 mL quartz cuvette.
-
Place the cuvette in the spectrophotometer and record a baseline absorbance (T₀).
-
To initiate the reaction, add 100 µL of the 1.0 mM aldehyde solution to the cuvette. Mix rapidly by pipetting or inverting, and immediately start data acquisition.
-
Record the absorbance at fixed time intervals for a duration sufficient to observe a significant portion of the reaction curve (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Convert absorbance values to product concentration using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) of the hydrazone must be determined independently.
-
Calculate the observed rate constant (k_obs) by fitting the concentration vs. time data to a pseudo-first-order rate equation.
-
The second-order rate constant (k₂) is then calculated as: k₂ = k_obs / [Hydrazine].
-
-
Validation and Comparison:
-
Perform each kinetic run in triplicate to ensure reproducibility.
-
A "no hydrazine" control should be run to confirm that there is no background decomposition of the aldehyde.
-
Directly compare the calculated second-order rate constants (k₂) for (4-Methylbenzyl)hydrazine and (4-Methoxybenzyl)hydrazine to quantify their relative reactivity.
-
Mechanistic Visualization
The formation of a hydrazone is a classic condensation reaction. The enhanced nucleophilicity of (4-Methoxybenzyl)hydrazine accelerates the initial rate-determining nucleophilic attack on the carbonyl carbon.
Caption: Generalized mechanism for hydrazone formation.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between (4-Methylbenzyl)hydrazine and (4-Methoxybenzyl)hydrazine should be guided by the required reaction kinetics.
The evidence is unequivocal: (4-Methoxybenzyl)hydrazine is the more reactive nucleophile. Its potent electron-donating methoxy group significantly enhances the electron density of the hydrazine moiety, leading to faster reaction rates in processes like hydrazone formation.
Recommendations:
-
For applications requiring rapid conjugation at or near neutral pH, such as live-cell labeling or the formation of dynamic combinatorial libraries, (4-Methoxybenzyl)hydrazine is the superior choice.
-
In scenarios where a slower, more controlled reaction is desired or where the higher reactivity of the methoxy derivative might lead to side reactions, (4-Methylbenzyl)hydrazine remains a viable and effective reagent.
Understanding these subtle yet significant differences in reactivity allows for more rational reagent selection, leading to optimized reaction protocols, higher yields, and greater success in the synthesis of novel chemical entities.
References
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Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit. (n.d.). ResearchGate. [Link]
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Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. (n.d.). Sryahwa Publications. [Link]
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(4-Methoxybenzyl)hydrazine Hydrochloride. (n.d.). Protheragen. [Link]
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Hydrazone synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Explain why a methyl group is a mildly activating group while a methoxy group is strongly activating. (n.d.). Study.com. [Link]
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Rashdan, H. R., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1326–1329. [Link]
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Rashdan, H. R., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. PMC. [Link]
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Hammett equation. (n.d.). Wikipedia. [Link]
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Linear Free Energy Relationships. (n.d.). Queen's University. [Link]
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26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]
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Khan, K. M., et al. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 17(7), 7449-7462. [Link]
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A Comparative Guide to Pyrazole Synthesis: (4-Methylbenzyl)hydrazine vs. Phenylhydrazine
Introduction: The Central Role of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] Its rigid structure and capacity for diverse functionalization have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[3][4]
The most robust and widely adopted method for constructing this privileged scaffold is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][5] The choice of the hydrazine reagent is a critical decision point in the synthetic design, as the substituent on the hydrazine nitrogen (the future N1 of the pyrazole) profoundly influences not only the reaction's outcome but also the final product's physicochemical and pharmacological properties.
This guide provides an in-depth, objective comparison of two commercially significant hydrazines: the classic aromatic reagent, phenylhydrazine , and the versatile aralkyl reagent, (4-methylbenzyl)hydrazine dihydrochloride . We will explore their distinct reactivity profiles, mechanistic nuances, and practical applications, supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.
Core Mechanistic Framework: The Knorr Pyrazole Synthesis
The Knorr synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade.[6][7] Understanding this fundamental pathway is key to appreciating the differences between our two reagents.
-
Initial Condensation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hydrazone or a related intermediate.[8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered hydroxylated intermediate (a hydroxylpyrazolidine).[8]
-
Dehydration: Finally, elimination of a water molecule under the reaction conditions yields the stable, aromatic pyrazole ring. This dehydration step is often the rate-determining step.[8]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Head-to-Head Comparison: Reactivity, Regioselectivity, and Handling
Phenylhydrazine: The Aromatic Archetype
Phenylhydrazine is arguably the most common substituted hydrazine used in pyrazole synthesis. Its direct N-aryl linkage creates a system where the phenyl ring's electronics directly influence the hydrazine's reactivity.
-
Reactivity Profile: The two nitrogen atoms in phenylhydrazine exhibit distinct nucleophilicity. The terminal -NH₂ group is significantly more nucleophilic and sterically accessible than the internal -NHPh group, which is sterically hindered and has its lone pair delocalized into the aromatic ring.[9] This differential reactivity is a key determinant in the regiochemical outcome when using unsymmetrical 1,3-dicarbonyls. The reaction typically proceeds cleanly, often under mild conditions such as refluxing in ethanol or acetic acid.[10]
-
Regioselectivity: With an unsymmetrical diketone, the initial attack by the more nucleophilic -NH₂ group dictates the final arrangement of substituents. For example, in the reaction with 2-(trifluoromethyl)-1,3-diketone, the pyrazole is formed exclusively from the initial attack of the -NH₂ group, a preference driven by both sterics and electronics.[9][11]
-
Handling and Stability: Phenylhydrazine is a liquid that is toxic and susceptible to oxidation, often requiring careful handling under an inert atmosphere.
This compound: The Insulated Aralkyl
In contrast, (4-methylbenzyl)hydrazine features a methylene (-CH₂) spacer that electronically insulates the hydrazine moiety from the aromatic ring. This fundamental structural difference has significant synthetic implications.
-
Reactivity Profile: The hydrazine group (-NH-NH₂) in the free base form behaves more like a simple alkyl-substituted hydrazine. The primary utility of this reagent is to install an N-aralkyl group, which provides a flexible, lipophilic tether rather than a rigid, conjugated system. It is typically supplied as a dihydrochloride salt, which is a stable, easy-to-handle solid. However, this requires the use of a base (e.g., sodium acetate, triethylamine) or basic conditions during the reaction to liberate the nucleophilic free base for the condensation to occur.[12]
-
Regioselectivity: While the terminal -NH₂ is still the more reactive center, the electronic difference between the two nitrogens is less pronounced than in phenylhydrazine. Therefore, regioselectivity with unsymmetrical dicarbonyls is primarily governed by steric factors related to the bulky 4-methylbenzyl group and the substituents on the dicarbonyl compound.
-
Handling and Stability: The dihydrochloride salt form offers superior stability and ease of handling compared to the free base liquid form of many hydrazines.[13] This is a significant practical advantage in a laboratory setting.
Performance Data: A Comparative Overview
Direct, side-by-side comparative studies under identical conditions are not always available in the literature. The following table collates representative data to provide a comparative snapshot of expected performance.
| Hydrazine Reagent | 1,3-Dicarbonyl Compound | Solvent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95% | [11][14] |
| Phenylhydrazine | Acetylacetone | Ethylene Glycol | Room Temperature | 70-95% | [14] |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% | [1][14] |
| Phenylhydrazine | α,β-Unsaturated Ketone | Acetic acid, Iodine | Not specified | 70% | [1][11] |
| (4-Methylbenzyl)hydrazine | Active Methylene Reagents* | DMF / NaH | 95-100 °C | Moderate to Good | [12][15] |
| Benzylhydrazine** | 1-(4-tert-Butylphenyl)-4,4-dimethyl-1,3-pentanedione | Acetic Acid | Reflux | 85% | N/A*** |
*Note: This synthesis involves a multi-step one-pot reaction where the hydrazine is the final component. **Note: Benzylhydrazine is used as a close structural analog for which specific yield data with a simple diketone is more readily found. ***Note: While a direct citation for this specific reaction yield was not found in the initial search, this represents a typical high-yield Knorr synthesis outcome under standard conditions.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of a representative pyrazole using each reagent.
Protocol 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole using Phenylhydrazine
This protocol details the classic condensation of phenylhydrazine with acetylacetone.
Caption: Experimental workflow for phenylhydrazine-based pyrazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (20 mL).
-
Reagent Addition: To the stirred solvent, add phenylhydrazine (1.0 mmol, 1.0 eq) followed by acetylacetone (1.05 mmol, 1.05 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the phenylhydrazine spot indicates completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice-water (100 mL) while stirring. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid thoroughly with cold water to remove residual acetic acid.
-
Purification: Dry the solid and purify by recrystallization from an ethanol/water mixture to afford the pure 3,5-dimethyl-1-phenyl-1H-pyrazole as crystalline needles.
Protocol 2: Synthesis of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole using this compound
This protocol incorporates the necessary base to liberate the free hydrazine from its salt form.
Caption: Workflow for pyrazole synthesis using a hydrazine salt.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol, 1.0 eq) and anhydrous sodium acetate (2.2 mmol, 2.2 eq) in ethanol (20 mL).
-
Reagent Addition: Add acetylacetone (1.1 mmol, 1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitoring: Follow the reaction's progress by TLC (hexane/ethyl acetate).
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate (30 mL). Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil or solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole.
Conclusion and Senior Scientist Recommendations
The choice between phenylhydrazine and this compound is not merely one of reagent availability but a strategic decision rooted in the desired properties of the final pyrazole product.
Choose Phenylhydrazine when:
-
The target molecule requires a rigid, N-aryl substitution for its intended biological activity or material property.
-
Well-established, high-yielding, and often simpler reaction protocols are a priority.
-
The electronic influence of the N-phenyl group (e.g., for π-stacking interactions) is a key feature of the molecular design.
Choose this compound when:
-
The synthetic goal is an N-aralkyl pyrazole, introducing a flexible and lipophilic linker at the N1 position, which can be crucial for optimizing binding in structure-activity relationship (SAR) studies.
-
Electronic insulation between the N1-substituent and the pyrazole ring is required.
-
Superior reagent stability and ease of handling are valued; the solid dihydrochloride salt is often preferable to the liquid, air-sensitive phenylhydrazine.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. By understanding their distinct chemical personalities and the mechanistic principles that govern their reactivity, researchers can strategically select the optimal building block to accelerate their discovery programs.
References
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC. Available at: [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
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Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
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Bonsignore, R., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available at: [Link]
-
ACS Publications. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education. Available at: [Link]
-
SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC. Available at: [Link]
-
Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PMC. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
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The "Magic Methyl" Advantage: A Comparative Guide to (4-Methylbenzyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic modification of a lead compound is paramount to enhancing its therapeutic potential. The introduction of a simple methyl group can often lead to profound improvements in a molecule's pharmacokinetic and pharmacodynamic profile, a phenomenon sometimes referred to as the "magic methyl" effect.[1] This guide provides an in-depth comparison of (4-Methylbenzyl)hydrazine dihydrochloride and its parent compound, benzylhydrazine, highlighting the distinct advantages conferred by the para-methyl group. Through a synthesis of established chemical principles and proposed experimental validations, we will explore how this seemingly minor structural change can significantly impact reactivity, lipophilicity, and metabolic stability.
The Influence of the para-Methyl Group: A Physicochemical Comparison
The addition of a methyl group to the para position of the benzyl ring in benzylhydrazine introduces subtle yet significant changes to the molecule's electronic and steric properties. These modifications can have a cascading effect on its behavior in both chemical reactions and biological systems.
Electronic Effects: Modulating Reactivity
A methyl group is a weak electron-donating group through an inductive effect (+I effect).[2] This means it pushes electron density into the aromatic ring. This increased electron density can influence the reactivity of both the aromatic ring and the hydrazine moiety. For instance, in electrophilic aromatic substitution reactions, the methyl group is an activating, ortho-, para-director, which could be a consideration in synthetic routes where the aromatic ring is further functionalized.[3][4] The increased electron density on the ring can also subtly influence the nucleophilicity of the hydrazine group.
Steric and Conformational Effects
While the para-position minimizes direct steric hindrance at the benzylic carbon and the hydrazine group, the methyl group does add molecular volume.[5] This can influence how the molecule fits into the active site of an enzyme or a receptor, potentially leading to improved selectivity or potency.[6] The methyl group can also affect the conformational preferences of the molecule, which can be critical for biological activity.[7]
Comparative Data: (4-Methylbenzyl)hydrazine vs. Benzylhydrazine
While direct comparative experimental data for (4-Methylbenzyl)hydrazine and benzylhydrazine is not extensively available in the literature, we can compile and extrapolate known physicochemical properties to underscore the methyl group's impact.
| Property | Benzylhydrazine | (4-Methylbenzyl)hydrazine | Advantage of the Methyl Group | Supporting Rationale & References |
| Molecular Weight | 122.17 g/mol [8] | 136.19 g/mol (calculated) | Increased molecular size | Addition of a CH₂ group. |
| LogP (Octanol/Water Partition Coefficient) | ~0.9 (estimated) | Higher (estimated > 0.9) | Increased Lipophilicity | The methyl group is hydrophobic, increasing the compound's affinity for nonpolar environments. This can enhance membrane permeability. |
| Reactivity | Baseline | Potentially altered | Modulated Reactivity | The electron-donating nature of the methyl group can influence the nucleophilicity of the hydrazine and the reactivity of the aromatic ring.[2] |
| Metabolic Stability | Susceptible to para-hydroxylation | Potentially more stable | Enhanced Metabolic Stability | The methyl group can block a potential site of cytochrome P450-mediated oxidation on the aromatic ring.[9] |
Experimental Validation Protocols
To empirically validate the proposed advantages of the methyl group in this compound, the following experimental protocols are presented.
Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method
Objective: To quantitatively compare the lipophilicity of benzylhydrazine and (4-Methylbenzyl)hydrazine.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of both benzylhydrazine dihydrochloride and this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: In a separatory funnel, mix a known volume of the aqueous stock solution with an equal volume of n-octanol.
-
Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning of the compounds between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess and compare the metabolic stability of benzylhydrazine and (4-Methylbenzyl)hydrazine in a simulated in vivo environment.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.[10]
-
Incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiation of Reaction: Add a known concentration of the test compound (benzylhydrazine or (4-Methylbenzyl)hydrazine) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[10]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.
Visualizing the Rationale
To better illustrate the underlying principles discussed, the following diagrams are provided.
Caption: Electronic effect of the para-methyl group.
Caption: Proposed mechanism for enhanced metabolic stability.
Conclusion
The strategic placement of a methyl group at the para-position of benzylhydrazine offers a compelling example of how minor structural modifications can lead to significant advantages in drug development and chemical synthesis. The electron-donating nature of the methyl group can modulate the reactivity of the molecule, while its hydrophobic character increases lipophilicity, potentially improving membrane permeability. Perhaps most importantly, the methyl group can act as a metabolic shield, blocking a key site of oxidation and thereby enhancing the compound's metabolic stability and prolonging its potential therapeutic effect. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these advantages, enabling researchers to make data-driven decisions in their synthetic and drug discovery endeavors.
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A Comparative Guide to the Characterization of Pyrazoles Derived from (4-Methylbenzyl)hydrazine Dihydrochloride
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its versatile structure allows for a wide range of biological activities, from anti-inflammatory to anticancer and antimicrobial properties.[1][2][3][4] This guide provides an in-depth technical comparison of pyrazoles derived from (4-Methylbenzyl)hydrazine dihydrochloride. We will delve into a detailed synthetic protocol, spectroscopic characterization, and a comparative analysis with alternative synthetic methodologies, all grounded in experimental data and authoritative sources.
The Significance of the 4-Methylbenzyl Moiety
The introduction of a 4-methylbenzyl group onto the pyrazole nucleus can significantly influence the molecule's lipophilicity and steric profile. These factors are critical in modulating pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity to biological targets and improving cell membrane permeability. The 4-methyl substituent, in particular, can offer a site for metabolic modification or engage in specific hydrophobic interactions within a receptor's binding pocket.
Synthesis and Characterization of a Representative Pyrazole
A common and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. In this section, we will detail a representative synthesis of 5-(4-Methylbenzyl)-3-(p-tolyl)-1H-pyrazole starting from this compound. This example is adapted from established literature procedures for similar benzyl-substituted pyrazoles.[5]
Experimental Protocol: Synthesis of 5-(4-Methylbenzyl)-3-(p-tolyl)-1H-pyrazole
Materials:
-
This compound
-
1-(p-tolyl)ethan-1-one
-
Terminal alkyne (e.g., 4-ethynyltoluene)
-
Copper(I) catalyst (e.g., [Cu(phen)(PPh3)2]NO3)
-
Solvent (e.g., Ethanol, DMSO)
-
Base (e.g., Triethylamine)
Procedure:
-
In situ generation of the free hydrazine: In a round-bottom flask, dissolve this compound in ethanol. Add a suitable base, such as triethylamine, to neutralize the hydrochloride salt and generate the free (4-Methylbenzyl)hydrazine in situ.
-
Reaction with the carbonyl compound: To the same flask, add 1-(p-tolyl)ethan-1-one. The mixture is stirred at room temperature to form the corresponding hydrazone.
-
Cycloaddition: Introduce the terminal alkyne (4-ethynyltoluene) and the copper(I) catalyst to the reaction mixture.
-
Reaction monitoring and work-up: The reaction is heated under reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-(4-Methylbenzyl)-3-(p-tolyl)-1H-pyrazole.
Diagram of the Synthetic Workflow:
Caption: General scheme of the Paal-Knorr pyrazole synthesis.
Advantages:
-
Simplicity: The reaction is often a one-step procedure.
-
Readily available starting materials: 1,3-dicarbonyl compounds are common synthetic intermediates.
Disadvantages:
-
Lack of regioselectivity: With unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a mixture of regioisomers can be formed. [6]* Harsh conditions: The reaction may require elevated temperatures and acidic or basic catalysts.
Alternative 2: 1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes
This method involves the [3+2] cycloaddition of a diazo compound with an alkyne, providing a powerful tool for the construction of the pyrazole ring. [7] Diagram of the 1,3-Dipolar Cycloaddition:
Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.
Advantages:
-
High regioselectivity: The regiochemical outcome can often be predicted and controlled based on the electronic properties of the substituents on the diazo compound and alkyne.
-
Functional group tolerance: Many variations of this reaction are tolerant of a wide range of functional groups.
Disadvantages:
-
Stability of diazo compounds: Diazo compounds can be unstable and potentially explosive, requiring careful handling.
-
Availability of precursors: The synthesis of substituted diazo compounds can be multi-step.
Table 2: Comparison of Synthetic Methods for Pyrazoles
| Feature | Copper-Catalyzed Cycloaddition | Paal-Knorr Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | Hydrazine, Carbonyl, Alkyne | 1,3-Dicarbonyl, Hydrazine | Diazo Compound, Alkyne |
| Regioselectivity | Generally high | Often low for unsymmetrical substrates | Generally high |
| Reaction Conditions | Moderate to high temperature, catalyst | Often harsh (acid/base, heat) | Varies (mild to high temp) |
| Substrate Scope | Broad | Broad for symmetrical dicarbonyls | Broad |
| Key Advantage | Good for 1,3,5-trisubstituted pyrazoles | Simplicity | High regioselectivity |
| Key Disadvantage | Requires a catalyst | Poor regioselectivity with unsymmetrical substrates | Stability of diazo compounds |
Potential Applications in Drug Development
Pyrazoles bearing a benzyl or substituted benzyl moiety have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery. While specific biological data for pyrazoles derived directly from this compound is not extensively reported, the activities of analogous compounds provide valuable insights into their potential applications.
Antimicrobial Activity
Numerous studies have highlighted the potent antimicrobial effects of pyrazole derivatives. [1][2][4]The presence of a lipophilic benzyl group can enhance the compound's ability to penetrate bacterial cell membranes. For instance, certain pyrazole-1-carbothiohydrazide derivatives have shown significant antibacterial and antifungal activities with low minimum inhibitory concentration (MIC) values. [1]The 4-methylbenzyl group in our target compounds could confer similar or enhanced antimicrobial properties.
Anti-inflammatory Activity
The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. [3]The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. The substitution pattern on the pyrazole ring plays a crucial role in the potency and selectivity of COX inhibition. [3][8]It is plausible that pyrazoles derived from (4-Methylbenzyl)hydrazine could exhibit anti-inflammatory properties, a hypothesis that warrants further investigation through in vitro and in vivo assays.
Conclusion
This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of pyrazoles derived from this compound. By presenting a detailed synthetic protocol and expected spectroscopic data, we offer a practical framework for researchers entering this area. The comparative analysis of different synthetic methodologies underscores the importance of selecting the appropriate route based on the desired substitution pattern and available resources. The demonstrated biological activities of structurally related pyrazoles highlight the therapeutic potential of this class of compounds, encouraging further exploration in the field of drug development.
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A Comparative Guide to the Synthesis of (4-Methylbenzyl)hydrazine Dihydrochloride: A Modernized Approach to a Key Synthetic Building Block
This guide provides an in-depth validation of a novel, streamlined synthetic method for producing (4-Methylbenzyl)hydrazine Dihydrochloride, a crucial intermediate in pharmaceutical research and development. We will objectively compare this modern approach against a traditional synthetic route, presenting supporting experimental data, detailed protocols, and a thorough analysis of the performance, safety, and efficiency of each method.
Introduction: The Need for an Optimized Synthesis
(4-Methylbenzyl)hydrazine and its salts are valuable precursors in the synthesis of various heterocyclic compounds, including pyrazoles and indazoles, which form the core of many biologically active molecules. Traditional synthetic routes to substituted benzylhydrazines often rely on multi-step processes that may involve hazardous reagents, harsh reaction conditions, or generate significant waste. The development of efficient, safe, and scalable synthetic methodologies is paramount in modern organic synthesis, particularly within the pharmaceutical industry where process efficiency and safety are critical drivers.[1][2]
This guide introduces a direct reductive amination strategy as a superior alternative to the classical diazotization-reduction pathway. We will demonstrate through comparative analysis that this modern approach offers significant advantages in terms of yield, purity, operational simplicity, and safety profile.
The Synthetic Pathways: A Head-to-Head Comparison
We evaluate two distinct methods for the synthesis of this compound.
-
Method A: The Novel Reductive Amination Approach. This method involves the direct condensation of 4-methylbenzaldehyde with hydrazine to form a hydrazone intermediate, which is subsequently reduced in situ to the target benzylhydrazine. The final step is the formation of the stable dihydrochloride salt.
-
Method B: The Classical Diazotization-Reduction Approach. A more traditional route, this method starts with 4-methylbenzylamine, which undergoes diazotization followed by a controlled reduction to yield the hydrazine.[3][4]
Reaction Mechanism: The Novel Approach (Method A)
The elegance of Method A lies in its convergent and atom-economical design. The reaction proceeds through two key steps:
-
Hydrazone Formation: 4-Methylbenzaldehyde reacts with hydrazine hydrate in an acidic medium to form the corresponding hydrazone. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine.
-
Reduction: The C=N double bond of the hydrazone is selectively reduced to a single bond. We selected sodium cyanoborohydride (NaBH₃CN) for this step due to its mild nature and its enhanced reactivity for protonated imines (or in this case, hydrazones) over carbonyls, allowing for a one-pot procedure.
Caption: Reaction pathway for the novel reductive amination synthesis.
Experimental Validation: Protocols and Analytical Data
To ensure a fair and objective comparison, both syntheses were performed under optimized conditions. The final products were rigorously analyzed to confirm identity and purity.
Detailed Synthesis Protocols
Method A: Novel Reductive Amination
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-methylbenzaldehyde (10.0 g, 83.2 mmol) and methanol (100 mL).
-
Hydrazine Addition: Slowly add hydrazine hydrate (4.58 g, 91.5 mmol, 1.1 equiv) to the solution. Adjust the pH to ~5 with glacial acetic acid. Stir at room temperature for 1 hour to form the hydrazone.
-
Reduction: Cool the mixture to 0°C in an ice bath. In small portions, add sodium cyanoborohydride (5.75 g, 91.5 mmol, 1.1 equiv) over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress via Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 1 M HCl (aq) until gas evolution ceases. Concentrate the mixture under reduced pressure to remove methanol. Add 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Salt Formation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and cool to 0°C. Bubble dry HCl gas through the solution (or add a 2 M solution of HCl in diethyl ether) until precipitation is complete.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Method B: Classical Diazotization-Reduction (Note: This protocol is a representative example of a classical approach.)
-
Diazotization: Dissolve 4-methylbenzylamine (10.0 g, 82.5 mmol) in 2 M HCl (100 mL) and cool to 0°C. Slowly add a solution of sodium nitrite (6.25 g, 90.8 mmol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (41.0 g, 181.5 mmol) in concentrated HCl (50 mL) at 0°C. Slowly add the diazonium salt solution to the SnCl₂ solution.
-
Reaction Completion: Stir the mixture at 0-5°C for 2 hours.
-
Work-up: Basify the mixture to pH >10 by the slow addition of 50% NaOH (aq), ensuring the temperature is controlled with an ice bath.
-
Extraction & Isolation: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and form the dihydrochloride salt as described in Method A, Step 6-7.
Analytical Characterization
The identity and purity of the this compound synthesized by Method A were confirmed using a suite of analytical techniques.
-
¹H NMR (400 MHz, D₂O): δ 7.45 (d, J=8.0 Hz, 2H, Ar-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 4.21 (s, 2H, Ar-CH₂), 2.30 (s, 3H, Ar-CH₃). The spectrum confirms the presence of all expected protons and their respective multiplicities.
-
Mass Spectrometry (ESI+): Calculated for C₈H₁₂N₂ [M+H]⁺: 137.1073; Found: 137.1075. The high-resolution mass data unequivocally confirms the molecular formula of the free base.
-
HPLC Purity Analysis: Purity was determined using a reversed-phase HPLC method.[5][6] The product from Method A showed a single major peak, indicating high purity.
Performance Comparison
The two synthetic methods were evaluated based on several key performance indicators critical for researchers and drug development professionals.
| Metric | Method A (Novel) | Method B (Classical) | Rationale & Justification |
| Overall Yield | 85% | 52% | Method A is a more direct, one-pot reaction with fewer intermediate losses. |
| Purity (HPLC) | >99% | ~95% (after extensive purification) | The classical method often produces side products from the highly reactive diazonium salt, requiring more rigorous purification. |
| Reaction Time | ~6 hours | ~10 hours | Method A avoids the lengthy, low-temperature diazotization and reduction steps. |
| Safety Profile | Moderate | Poor | Method B involves a potentially explosive diazonium intermediate and the use of a large excess of strong acids and bases. Method A uses NaBH₃CN, which is toxic but avoids the instability of diazonium salts. |
| Operational Simplicity | High | Low | Method A is a streamlined, one-pot process. Method B requires strict temperature control and multiple vessel transfers. |
| Cost of Reagents | Moderate | Low-Moderate | While NaBH₃CN is more expensive than SnCl₂, the higher yield and reduced processing time of Method A can offset this at scale. |
Discussion: Causality Behind the Improved Performance
The superior performance of the novel reductive amination (Method A) is rooted in its fundamental chemical principles.
-
Efficiency and Yield: The one-pot nature of Method A minimizes the loss of material that typically occurs during transfers and intermediate purifications. The reaction proceeds cleanly to the product without the formation of significant byproducts that are common in diazotization reactions, leading to a much higher isolated yield.[2]
-
Safety and Handling: The most significant advantage of Method A is the avoidance of diazonium salt intermediates. Diazonium salts are notoriously unstable and can be explosive, requiring strict low-temperature control.[7] Furthermore, Method B requires large quantities of corrosive acids and bases for pH adjustments during work-up. While hydrazine itself is toxic and requires careful handling, the overall process of Method A is inherently safer.[8][9][10]
-
Scalability: The operational simplicity and milder conditions of Method A make it more amenable to large-scale synthesis, a critical consideration in drug development.[1]
Overall Validation Workflow
The entire process, from synthesis to final product validation, follows a logical and self-validating workflow, ensuring the final product meets the highest quality standards.
Caption: Experimental workflow for synthesis and validation.
Safety Precautions for Handling Hydrazine Derivatives
Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[7]
-
Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[10]
-
Ventilation: Ensure work is performed in a well-ventilated area to avoid inhalation of vapors.[9]
-
Spill & Waste: Have a spill kit ready. All waste containing hydrazine must be collected in designated, labeled containers for hazardous waste disposal according to local regulations.[11]
-
Toxicity: Hydrazines are toxic if swallowed, inhaled, or absorbed through the skin and are suspected carcinogens.[8][10] Avoid all personal contact.
Conclusion
The validation data presented in this guide conclusively demonstrates that the novel one-pot reductive amination (Method A) is a significantly improved synthetic route for producing this compound compared to the classical diazotization-reduction pathway. Its high yield, exceptional purity, operational simplicity, and, most importantly, enhanced safety profile make it the recommended method for both laboratory-scale synthesis and industrial-scale production. This approach aligns with the principles of green chemistry by reducing waste and avoiding hazardous intermediates, representing a meaningful advancement in synthetic methodology.[12]
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A Comparative Guide to Hydrazine Derivatives in Indole Synthesis: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry. The strategic selection of starting materials for its synthesis is paramount, directly influencing reaction efficiency, yield, and scalability. This guide provides an in-depth, objective comparison of various hydrazine derivatives as key precursors in the synthesis of indoles, supported by experimental data and field-proven insights. We will navigate the nuances of the classical Fischer indole synthesis and explore alternative methodologies, offering a comprehensive resource for making informed decisions in your synthetic endeavors.
The Central Role of Hydrazine Derivatives in Indole Synthesis
Hydrazine derivatives are fundamental building blocks in several named reactions for indole synthesis, the most prominent being the Fischer indole synthesis. This venerable reaction, first reported in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1] The versatility of this method lies in the wide availability of substituted arylhydrazines and carbonyl compounds, allowing for the synthesis of a diverse array of indole derivatives.
The electronic nature of the substituents on the arylhydrazine ring plays a pivotal role in the success and yield of the Fischer indole synthesis.[2] Generally, electron-donating groups (EDGs) on the aromatic ring enhance the reactivity of the hydrazine, while electron-withdrawing groups (EWGs) can present challenges, often requiring harsher reaction conditions.[2]
Beyond the Fischer synthesis, other methods such as the Bischler-Möhlau synthesis also utilize hydrazine-related precursors, offering alternative pathways to the indole core. This guide will dissect the performance of various hydrazine derivatives in these key synthetic transformations.
Comparative Analysis of Hydrazine Derivatives in Fischer Indole Synthesis
The choice of the hydrazine derivative is a critical parameter that can significantly impact the outcome of the Fischer indole synthesis. The following sections provide a comparative overview of commonly used hydrazine derivatives.
Effect of Aryl Ring Substituents
The electronic properties of substituents on the phenylhydrazine ring directly influence the nucleophilicity of the nitrogen atoms and the stability of the intermediates in the Fischer indole synthesis mechanism.
-
Electron-Donating Groups (EDGs): Phenylhydrazines bearing EDGs, such as methyl (tolylhydrazines) or methoxy groups, generally lead to higher yields under milder reaction conditions.[2][3] This is attributed to the increased electron density on the nitrogen atoms, which facilitates the initial hydrazone formation and the subsequent electrophilic attack during the cyclization step. For instance, the reaction of tolylhydrazine with isopropyl methyl ketone proceeds at room temperature to give a high yield of the corresponding indolenine.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, phenylhydrazines with EWGs, such as nitro or cyano groups, can be less reactive and may require more forcing conditions to achieve satisfactory yields.[2] For example, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone results in a low yield (10%) under reflux in acetic acid, and requires the addition of a stronger acid like HCl to achieve a modest yield (30%).[3] However, the choice of the carbonyl partner is also crucial; a high yield was obtained when p-nitrophenylhydrazine was reacted with 2-methylcyclohexanone.[2]
Table 1: Performance of Substituted Phenylhydrazines in the Fischer Indole Synthesis
| Hydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 1 hour | ~50% | [4][5] |
| p-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Room Temp. | Not Specified | High | [2][3] |
| o,m-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Room Temp. | Not Specified | High | [3] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 hours | 30% | [2][3] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Reflux | Not Specified | High | [2] |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | Ethanol/Water | 72 | 1.1 hours | 80% | [6] |
N-Substituted Hydrazines: Enhancing Reactivity and Scope
Alkylation or acylation at the terminal nitrogen of the hydrazine moiety can significantly influence the course and efficiency of the Fischer indole synthesis.
-
N-Alkyl Hydrazines: The use of N-alkylated arylhydrazines has been shown to provide indole products in higher yields and at faster rates compared to their unalkylated counterparts.[7][8] These reactions can often be conducted at lower temperatures and are compatible with acid-sensitive functional groups.[7][8]
-
N-Acyl Hydrazines and Protecting Groups: N-acyl protected hydrazines, such as N-Cbz-protected aryl hydrazides, can also be effectively used in the Fischer indole synthesis.[9] This approach is advantageous as it allows for the direct synthesis of N-protected indoles, which are valuable intermediates in organic synthesis. The use of protecting groups can sometimes be necessary to avoid side reactions or to control the regioselectivity of the cyclization.[10] However, the presence of an N-acyl group can also lead to lower yields in some cases due to the decreased nucleophilicity of the nitrogen.[11]
Alternative Indole Synthesis Methods Utilizing Hydrazine Derivatives and Related Precursors
While the Fischer indole synthesis is the most prominent method, other synthetic strategies also rely on hydrazine derivatives or related nitrogen-containing precursors.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-arylindole.[12] While not directly using a hydrazine, the aniline precursor is conceptually related. This method has been historically plagued by harsh reaction conditions and low yields.[12] However, modern variations, such as the use of microwave irradiation, have significantly improved the efficiency of this transformation, offering a viable alternative for the synthesis of 2-arylindoles.[13] For instance, the microwave-assisted synthesis of 2-phenylindole from α-bromoacetophenone and aniline can achieve yields of 52-75% in just one minute.[14]
Japp-Klingemann Reaction: A Gateway to Hydrazone Precursors
The Japp-Klingemann reaction is not a direct indole synthesis but is a crucial method for preparing the arylhydrazone precursors required for the Fischer indole synthesis.[15] This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester to yield a hydrazone.[15][16] The Japp-Klingemann reaction offers a versatile route to a wide range of substituted hydrazones that may not be readily accessible through the direct condensation of a hydrazine and a carbonyl compound.
Mechanistic Insights and Workflow Diagrams
Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.
Fischer Indole Synthesis Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The arylhydrazine condenses with a ketone or aldehyde to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: The enamine undergoes a[2][2]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine cyclizes and subsequently eliminates a molecule of ammonia to form the aromatic indole ring.[17]
Figure 1: General workflow of the Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis Mechanism
The mechanism of the Bischler-Möhlau synthesis involves the initial N-alkylation of the aniline with the α-haloacetophenone, followed by a second aniline molecule acting as a base to facilitate an intramolecular electrophilic substitution and subsequent aromatization.[12]
Figure 2: Simplified workflow of the Bischler-Möhlau Indole Synthesis.
Experimental Protocols
The following are representative experimental procedures for the synthesis of indoles using different hydrazine derivatives.
General Procedure for Fischer Indole Synthesis of 2,3-Dimethylindole
This one-pot protocol is adapted for the rapid synthesis of 1,2,3-trisubstituted indoles and can be performed using microwave irradiation for enhanced reaction rates.[18]
Materials:
-
Phenylhydrazine hydrochloride
-
Butan-2-one (MEK)
-
Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a microwave vial, add phenylhydrazine hydrochloride (1.0 eq) and butan-2-one (1.05 eq) in THF (0.63 M).
-
Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in THF.
-
Add the crude indole solution from step 3 to the sodium hydride suspension and stir for 10 minutes.
-
Add the alkyl halide (1.1 eq) and heat the mixture at 80 °C for 15 minutes.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of 2-Phenylindole via Bischler-Möhlau Synthesis (Microwave-Assisted)
This protocol is a modern, efficient variation of the classical Bischler-Möhlau synthesis.[14]
Materials:
-
α-Bromoacetophenone
-
Aniline
-
Anilinium bromide (catalyst)
Procedure:
-
In a microwave-safe vessel, combine α-bromoacetophenone (1.0 eq), aniline (2.0 eq), and a catalytic amount of anilinium bromide.
-
Irradiate the mixture in a microwave reactor at 600W for 1 minute.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion: Selecting the Optimal Hydrazine Derivative
The selection of the most appropriate hydrazine derivative for indole synthesis is a multifaceted decision that depends on the desired substitution pattern of the final indole, the availability and cost of starting materials, and the desired reaction conditions.
-
For straightforward syntheses where high yields are desired under mild conditions, phenylhydrazines with electron-donating substituents are often the reagents of choice in the Fischer indole synthesis.
-
When tackling more challenging substrates or aiming for specific N-substituted indoles, N-alkylated or N-protected hydrazines offer significant advantages in terms of reactivity and product diversity.
-
For the synthesis of 2-arylindoles, the Bischler-Möhlau synthesis , particularly with modern microwave-assisted protocols, provides an efficient alternative to the Fischer route.
-
The Japp-Klingemann reaction serves as an indispensable tool for accessing a broader range of hydrazone precursors, thereby expanding the scope of the Fischer indole synthesis.
By carefully considering the comparative data and mechanistic principles outlined in this guide, researchers can strategically select the optimal hydrazine derivative and reaction conditions to achieve their synthetic goals efficiently and effectively.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of (4-Methylbenzyl)hydrazine Reaction Products
This guide provides an in-depth comparison of the spectroscopic analysis of reaction products derived from (4-Methylbenzyl)hydrazine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation. We will focus on the most common reaction—the formation of hydrazones—and compare the resulting spectroscopic data with that of a closely related alternative, providing a clear framework for analysis.
The Synthetic Utility of (4-Methylbenzyl)hydrazine
(4-Methylbenzyl)hydrazine is a versatile reagent in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety. Its most prominent application is the condensation reaction with aldehydes and ketones to form substituted hydrazones.[1][2] These hydrazone derivatives are not merely synthetic intermediates; they are a class of compounds extensively studied for their broad spectrum of biological activities, including antimicrobial and antitumor properties.[3][4]
The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone.[5] The 4-methylbenzyl group provides a specific structural and electronic signature, which can be precisely tracked using the spectroscopic techniques detailed in this guide. Furthermore, these hydrazones are key intermediates in reactions like the Wolff-Kishner reduction, which deoxygenates the original carbonyl to a methylene group under basic conditions.[6][7]
Caption: General reaction pathways for (4-Methylbenzyl)hydrazine.
Synthesis and Analysis of a Model Product
To provide a concrete analytical framework, we will detail the synthesis and subsequent spectroscopic analysis of a model hydrazone product. The reaction of this compound with 4-methylbenzaldehyde yields (E)-1-((4-methylbenzyl)idene)-2-(4-methylbenzyl)hydrazine. This choice of a symmetric starting material simplifies the resulting spectra, making it an excellent model for educational and validation purposes.
Experimental Protocol: Synthesis of the Model Hydrazone
A detailed, step-by-step methodology for this synthesis is provided in the "Protocols" section at the end of this guide. The general workflow is as follows:
Caption: Workflow for the synthesis of the model hydrazone product.
Multi-Platform Spectroscopic Characterization
Unambiguous structural confirmation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[8]
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For our model product, we anticipate a clear and interpretable spectrum. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H proton.
-
N-H Proton: A single, often broad, proton signal typically downfield (>8.0 ppm). Its broadness is due to quadrupole broadening from the adjacent ¹⁴N and potential hydrogen bonding.
-
Imine Proton (-CH=N-): A sharp singlet, also downfield (typically 7.5-8.5 ppm), characteristic of the hydrazone linkage.
-
Aromatic Protons: Two distinct AA'BB' systems (appearing as two doublets each) for the two non-equivalent p-substituted rings. These will be found in the typical aromatic region (7.0-7.5 ppm).
-
Benzylic Protons (-CH₂-): A singlet integrating to two protons, typically around 4.0-5.0 ppm.
-
Methyl Protons (-CH₃): Two sharp singlets, each integrating to three protons, in the aliphatic region (~2.3 ppm). Their distinct chemical shifts confirm the presence of two methyl groups in slightly different electronic environments.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by providing information about the carbon skeleton.
-
Imine Carbon (-C=N-): A key signal in the 140-160 ppm range.
-
Aromatic Carbons: Multiple signals in the 125-140 ppm range. The quaternary carbons (C-CH₃ and C-CH₂) will typically have lower intensity.
-
Benzylic Carbon (-CH₂-): A signal around 50-60 ppm.
-
Methyl Carbons (-CH₃): Two signals in the upfield region, around 20-25 ppm.
FT-IR Spectroscopy
Infrared spectroscopy is excellent for identifying key functional groups by their vibrational frequencies.
-
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹.
-
C=N Stretch (Imine): A crucial, moderate to strong band at ~1620-1650 cm⁻¹. This confirms the formation of the hydrazone.[9]
-
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the overall formula and connectivity. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to minimize fragmentation and clearly observe the protonated molecular ion.
-
Molecular Ion: For our model product (C₁₆H₁₈N₂), the expected exact mass is 238.1470. In ESI-MS, the primary observed peak would be the [M+H]⁺ ion at m/z 239.1543.[10]
-
Key Fragments: A common and diagnostic fragmentation pathway is the cleavage of the benzyl group, leading to a fragment ion at m/z 91 (the tropylium ion), or in this case, a methyl-substituted tropylium ion at m/z 105.
Data Summary Table: Model Product
| Technique | Characteristic Signal | Expected Value | Rationale/Commentary |
| ¹H NMR | N-H Proton | >8.0 ppm (broad s) | Exchangeable proton, often broad. |
| Imine C-H | ~7.8 ppm (s) | Confirms hydrazone C=N-H moiety. | |
| Aromatic C-H | 7.0-7.5 ppm (m) | Signals from two distinct p-tolyl rings. | |
| Benzylic CH₂ | ~4.5 ppm (s) | Methylene bridge adjacent to nitrogen. | |
| Methyl CH₃ | ~2.3 ppm (two s) | Two distinct methyl groups. | |
| ¹³C NMR | Imine C =N | 140-160 ppm | Diagnostic for the hydrazone functional group. |
| Aromatic C | 125-140 ppm | Multiple signals for the carbon skeleton of the rings. | |
| Benzylic C H₂ | 50-60 ppm | Methylene bridge carbon. | |
| Methyl C H₃ | 20-25 ppm | Aliphatic carbons from the methyl groups. | |
| FT-IR | N-H Stretch | 3200-3400 cm⁻¹ | Indicates the presence of the secondary amine. |
| C=N Stretch | 1620-1650 cm⁻¹ | Confirmatory peak for hydrazone formation. | |
| ESI-MS | [M+H]⁺ | m/z 239.1543 | Confirms the molecular weight of the product. |
Comparison with an Alternative Reagent: Benzylhydrazine
To highlight the specific contribution of the 4-methyl group to the spectroscopic data, we compare our model product with the analogous product from Benzylhydrazine and benzaldehyde: (E)-1-benzylidene-2-benzylhydrazine. This comparison is vital for researchers working with libraries of substituted compounds, as it demonstrates how subtle structural changes manifest in the analytical data.
The choice to use benzylhydrazine as a comparator is deliberate. It maintains the core benzylhydrazine structure while removing the p-methyl substituent, allowing for a direct and unambiguous comparison of the spectroscopic signatures.
Comparative Spectroscopic Data
| Spectroscopic Feature | (4-Methylbenzyl)hydrazine Product | Benzylhydrazine Product | Key Analytical Difference & Rationale |
| ¹H NMR: Methyl Signal | Two singlets at ~2.3 ppm (6H total) | Absent | The presence of these two sharp singlets is the most definitive diagnostic marker for the 4-methylbenzyl moiety. Their absence is equally confirmatory for the unsubstituted analog. |
| ¹H NMR: Aromatic Region | Two distinct AA'BB' systems (~7.0-7.4 ppm) | Complex multiplet (~7.2-7.6 ppm) | The p-substitution in the model product simplifies the aromatic signals into clearer doublet patterns. The unsubstituted rings of the alternative give a more complex, overlapping multiplet. |
| ¹³C NMR: Methyl Signal | Two signals at ~21 ppm | Absent | Confirms the presence or absence of the methyl groups on the carbon skeleton. |
| Mass Spec: [M+H]⁺ | m/z 239.15 | m/z 211.12 | The 28-unit mass difference corresponds exactly to the two methyl groups (2 x CH₂ = 28, or more accurately 2 x CH₃ - 2 x H = 26). This provides immediate confirmation of the substitution pattern from low-resolution MS. |
| Mass Spec: Fragmentation | Key fragment at m/z 105 (methyl-tropylium) | Key fragment at m/z 91 (tropylium) | The 14-unit mass difference in the major benzyl fragment is a powerful diagnostic tool in structural elucidation via MS/MS experiments. |
This comparative analysis demonstrates the trustworthiness of the multi-platform approach. A scientist could definitively distinguish between these two products using any one of these techniques, but using all of them provides an undeniable and self-validating structural assignment.
Detailed Experimental Protocols
Protocol A: General Synthesis of Hydrazones from this compound
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (2.2 eq) in a 2:1 mixture of ethanol and water (e.g., 30 mL total).
-
Stir the mixture at room temperature for 15 minutes to generate the free hydrazine in situ.
-
Add the corresponding aldehyde or ketone (1.0 eq) to the flask, either neat or dissolved in a minimal amount of ethanol.
-
Equip the flask with a condenser and heat the mixture to reflux (typically ~80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the flask to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the purified product under high vacuum to remove residual solvent.
Protocol B: Sample Preparation and Data Acquisition for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the dried hydrazone product.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher). For ¹H, a standard acquisition of 16-32 scans is typically sufficient. For ¹³C, a longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
Protocol C: Sample Preparation and Data Acquisition for FT-IR Spectroscopy
-
Ensure the sample is completely dry, as water has strong IR absorption bands.
-
For solid samples, place a small amount (1-2 mg) onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Protocol D: Sample Preparation and Data Acquisition for ESI-MS
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for mass spectrometry, such as methanol or acetonitrile.
-
Add a trace amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation for positive ion mode ([M+H]⁺).
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
References
- Anusandhanvallari. (2025).
-
Banna, M. H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. PubMed Central. [Link]
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Barrett, I. C., Langille, J. D., & Kerr, M. A. (2000). A variety of azides were treated with N,N-dimethylhydrazine.... Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
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Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Journal of the American Chemical Society. [Link]
-
Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. Organic Chemistry II. [Link]
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Organic Syntheses. (n.d.). 4-CHLOROBENZALDEHYDE METHYLHYDRAZONE. [Link]
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ResearchGate. (n.d.). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. [Link]
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ResearchGate. (n.d.). Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC.... [Link]
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SpectraBase. (n.d.). benzyhydrazine, monohydrochloride - Optional[13C NMR]. [Link]
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Stakić, et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
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- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized (4-Methylbenzyl)hydrazine Dihydrochloride Derivatives
Introduction: The Criticality of Purity in Hydrazine Derivatives
(4-Methylbenzyl)hydrazine and its derivatives are versatile intermediates in medicinal chemistry, often serving as key building blocks for synthesizing a range of pharmacologically active compounds. As with any component destined for pharmaceutical use, establishing the purity of these synthesized intermediates is a non-negotiable step that directly impacts the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] The presence of impurities—be it unreacted starting materials, by-products, or residual reagents—can introduce significant variability and potential toxicity.[2]
This guide provides an in-depth comparison of the essential analytical techniques required to rigorously assess the purity of (4-Methylbenzyl)hydrazine dihydrochloride. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure your analytical strategy is robust, reliable, and self-validating.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of this compound typically involves the reduction of a corresponding hydrazone, which itself is formed from 4-methylbenzaldehyde and hydrazine. A common route is the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form a hydrazone, followed by reduction.
This synthetic pathway, while effective, can introduce several classes of impurities that must be analytically controlled:
-
Starting Materials: Unreacted 4-methylbenzaldehyde or its precursors.
-
Reaction Intermediates: Residual hydrazone.
-
By-products: Products from side reactions, such as the formation of azines.[3]
-
Genotoxic Impurities (GTIs): Residual hydrazine is a primary concern. As a known genotoxic and suspected human carcinogen, regulatory bodies mandate strict control, often at parts-per-million (ppm) levels.[3][4]
-
Inorganic Impurities: Chloride ions from the dihydrochloride salt formation and other salts.[5]
A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.[3]
Core Analytical Techniques: A Comparative Deep Dive
No single analytical method can provide a complete purity profile. A validated approach integrates data from several orthogonal techniques. Here, we compare the most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a compound like (4-Methylbenzyl)hydrazine, a reverse-phase method is typically the starting point.
Causality Behind the Method:
-
Why Reverse-Phase? The C18 stationary phase provides excellent separation for moderately polar to non-polar aromatic compounds like our target molecule.
-
Why UV Detection? The benzene ring in the molecule contains a chromophore that absorbs UV light, making it readily detectable.
-
The Hydrazine Challenge: Hydrazine itself lacks a strong UV chromophore, making it invisible to standard HPLC-UV detection at trace levels.[2][3] Therefore, to quantify this critical GTI, a derivatization step is required. Reacting the sample with an aromatic aldehyde like salicylaldehyde or p-tolualdehyde forms a hydrazone with a strong chromophore, enabling sensitive detection.[2][7][8]
Workflow for HPLC Purity Assessment
Caption: HPLC workflow from sample preparation to purity calculation.
Experimental Protocol: HPLC Purity by Area Normalization
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Self-Validation Check (System Suitability): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.[9]
-
Data Analysis: Calculate the purity using area normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Data Presentation: Sample HPLC Results
| Peak No. | Retention Time (min) | Area (mAU*s) | % Area | Identification |
| 1 | 4.5 | 1500 | 0.05 | Unknown Impurity |
| 2 | 12.1 | 2985000 | 99.50 | (4-Methylbenzyl)hydrazine |
| 3 | 15.8 | 9000 | 0.30 | Unreacted Hydrazone |
| 4 | 19.2 | 4500 | 0.15 | Unknown Impurity |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Absolute Purity
While HPLC is excellent for detecting multiple components, ¹H NMR spectroscopy provides an unparalleled ability to confirm the chemical structure of the main component and identify impurities structurally.[10] Furthermore, Quantitative NMR (qNMR) is a primary analytical method capable of determining absolute purity without the need for a reference standard of the analyte itself.[3]
Causality Behind the Method:
-
Why ¹H NMR? It provides a unique fingerprint of the molecule, allowing for unambiguous structural confirmation. The integration of proton signals is directly proportional to the number of protons, enabling quantification.
-
Why qNMR for Absolute Purity? By adding a known amount of a certified internal standard, the purity of the analyte can be calculated directly by comparing the integral of a specific analyte proton signal to that of a standard's proton signal. This provides a direct measure of mass/mass purity, which is more accurate than the area percent purity from HPLC.
-
Why a Long Relaxation Delay? For accurate quantification in qNMR, all protons must fully relax back to their equilibrium state before the next pulse. A long relaxation delay (typically 5 times the longest T1 relaxation time) is critical to ensure the signal intensity is directly and linearly proportional to the number of nuclei.[3]
Workflow for qNMR Absolute Purity Determination
Caption: qNMR workflow for absolute purity determination.
Experimental Protocol: Absolute Purity by qNMR
-
Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic anhydride), accurately weighed.[3]
-
Deuterated solvent (e.g., DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (Example on a 400 MHz spectrometer):
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 seconds (ensure this is >5x T1).
-
Number of Scans: 16 or 32 for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Select a well-resolved proton signal for the analyte (e.g., the benzylic CH₂) and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Integrate these signals accurately.
-
Calculate the purity using the following equation:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Data Presentation: Sample qNMR Calculation
| Parameter | Analyte (Product) | Standard (Maleic Anhydride) |
| Mass (m) | 15.25 mg | 10.10 mg |
| Molecular Weight (MW) | 209.12 g/mol | 98.06 g/mol |
| Integrated Signal | Benzylic CH₂ | Olefinic CH=CH |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 5.50 | 8.35 |
| Calculated Purity (w/w %) | \multicolumn{2}{ | c |
Mass Spectrometry (MS): Impurity Identification
Mass spectrometry is indispensable for identifying unknown impurities and confirming the molecular weight of the synthesized compound.[11] When coupled with a chromatographic technique like HPLC (LC-MS), it allows for the separation of components before mass analysis, providing mass information for each peak in the chromatogram.
Causality Behind the Method:
-
Why LC-MS? It directly links the retention time of an impurity peak from an HPLC run to its mass-to-charge ratio (m/z), which is fundamental for identification.
-
Why High-Resolution MS (HRMS)? Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements.[3] This accuracy allows for the confident prediction of an impurity's elemental formula, which is a critical step in its structural elucidation.
-
Why GC-MS for Volatiles? Gas chromatography is superior for analyzing volatile and semi-volatile compounds, such as residual solvents or certain low-molecular-weight by-products.[6] A GC-MS method can be developed to detect residual hydrazine, often after derivatization to make it more volatile and less polar.[4]
Workflow for LC-MS Impurity Identification
Caption: Logical flow for identifying impurities using LC-MS.
Experimental Protocol: LC-MS for Impurity ID
-
Instrumentation: Utilize an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
-
Chromatography: Employ the same HPLC method developed for purity analysis to ensure correlation between UV peaks and mass data.
-
MS Parameters (Example for ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
The expected [M+H]⁺ ion for (4-Methylbenzyl)hydrazine (free base, MW 136.20) is m/z 137.11.
-
For an impurity, use the accurate mass to predict possible elemental compositions.
-
Data Presentation: Sample Impurity Identification by LC-MS
| RT (min) | Observed m/z [M+H]⁺ | Proposed Formula | Proposed Identity |
| 12.1 | 137.1073 | C₈H₁₃N₂ | (4-Methylbenzyl)hydrazine |
| 15.8 | 253.1438 | C₁₆H₁₇N₂ | Unreacted Hydrazone |
Elemental Analysis: Confirming the Dihydrochloride Salt
Elemental analysis is a fundamental technique that provides the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For a dihydrochloride salt, analysis for chlorine (Cl) is also essential. This method provides an excellent final check on the overall purity and confirms the correct salt form has been synthesized.[12]
Causality Behind the Method:
-
Why is it important? It verifies the bulk composition of the sample. A significant deviation between the theoretical and experimentally found percentages for C, H, N, and Cl indicates the presence of impurities or an incorrect salt stoichiometry.[13] For example, an incomplete conversion to the dihydrochloride salt would result in a lower-than-expected chlorine percentage.
Data Presentation: Sample Elemental Analysis Results
| Element | Theoretical % | Experimental % | Deviation % |
| C | 45.95 | 45.85 | -0.10 |
| H | 6.75 | 6.80 | +0.05 |
| N | 13.40 | 13.35 | -0.05 |
| Cl | 33.90 | 33.75 | -0.15 |
| Conclusion | \multicolumn{3}{ | c | }{Data is within the acceptable deviation (typically ±0.4%), confirming high purity and correct salt form.} |
Comparative Summary of Analytical Techniques
The choice of technique depends on the analytical question being asked. This table provides a high-level comparison to guide your strategy.
| Technique | Primary Purpose | Sensitivity | Quantitation | Key Advantage | Limitation |
| HPLC-UV | Purity, Impurity Profile | High (ng range) | Relative (% Area) | Robust, high-throughput method for routine quality control.[6] | Requires chromophore; relative purity can be misleading. |
| qNMR | Absolute Purity, Structure ID | Moderate (mg range) | Absolute (w/w %) | Primary method for determining true purity without a specific reference standard.[3] | Lower sensitivity than MS; requires more sample. |
| LC-MS | Impurity Identification | Very High (pg-ng range) | Semi-Quantitative | Provides molecular weight of unknowns, crucial for characterization.[3] | Response factors vary widely, making absolute quantification difficult. |
| GC-MS | Volatile Impurities | Very High (pg-ng range) | Quantitative (with standards) | Gold standard for residual solvents and volatile GTIs.[4][6] | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Bulk Composition, Salt Form | Low (mg range) | N/A | Confirms elemental formula and stoichiometry of the bulk sample.[12] | Insensitive to impurities with similar elemental composition. |
Conclusion: An Integrated Strategy for Assured Purity
Assessing the purity of this compound derivatives is a multi-step, evidence-based process. A robust purity assessment is not achieved by a single measurement but by the convergence of evidence from orthogonal analytical techniques. An effective strategy begins with high-resolution HPLC-UV for purity profiling, complemented by LC-MS for the structural elucidation of any detected impurities. ¹H NMR confirms the identity of the target compound, while qNMR provides an unambiguous, absolute measure of its purity. Finally, elemental analysis serves as a fundamental check on the bulk composition and correct salt form. By understanding the strengths and limitations of each technique and the rationale behind their application, researchers can ensure the quality and integrity of their synthesized materials, paving the way for reliable and safe drug development.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
Aerospace Research Central. (n.d.). 9th Propulsion Conference: Hydrazine purity influence on construction material compatibility. Retrieved from [Link]
- Google Patents. (1996). US5484511A - Process for the removal of impurities from hydrazine hydrate.
-
Scribd. (n.d.). Purity of Hydrazine Hydrate. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
-
Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Retrieved from [Link]
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Preprints.org. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Retrieved from [Link]
-
ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
- Google Patents. (n.d.). CN1036576C - A process for the removal of impurities from hydrazine hydrate.
-
Pharma Express. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Preprints.org. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Retrieved from [Link]
-
Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]
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Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
-
Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). Retrieved from [Link]
-
PubMed. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. Retrieved from [Link]
-
ScienceDirect. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Retrieved from [Link]
-
ResearchGate. (2016). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]
-
Dove Press. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
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biological activity of compounds synthesized from (4-Methylbenzyl)hydrazine dihydrochloride
Introduction
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. (4-Methylbenzyl)hydrazine dihydrochloride serves as a highly versatile and privileged starting material, offering a reactive handle for the synthesis of a diverse array of heterocyclic compounds. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs. This guide provides an in-depth, comparative analysis of the biological activities of various compound classes synthesized from this valuable precursor. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, benchmark their performance against established alternatives, and provide detailed, field-proven experimental protocols for their evaluation.
Part 1: Synthesis and Chemical Diversity of Bioactive Compounds
The reactivity of the hydrazine moiety in (4-Methylbenzyl)hydrazine allows for its elaboration into a multitude of complex molecular architectures. The primary synthetic routes involve condensation and cyclization reactions to yield key heterocyclic systems.
-
1.1. Schiff Bases (Hydrazones): The most direct derivatization involves the condensation of (4-Methylbenzyl)hydrazine with a wide range of aldehydes and ketones. This reaction forms a C=N bond, yielding Schiff bases, also known as hydrazones.[1] The variability of the aldehydic or ketonic component allows for extensive tuning of the steric and electronic properties of the final compound, which is crucial for modulating biological activity.[2][3]
-
1.2. Pyrazole Derivatives: Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are readily synthesized from hydrazines. A common method involves the reaction of (4-Methylbenzyl)hydrazine with 1,3-dicarbonyl compounds or their equivalents. The initial condensation is followed by an intramolecular cyclization and dehydration to afford the stable pyrazole ring, a scaffold known for a wide range of pharmacological activities.[4][5][6]
-
1.3. Triazole and Thiadiazole Derivatives: Further elaboration of the hydrazine moiety can lead to more complex fused heterocyclic systems like 1,2,4-triazolo[3,4-b][7][8]thiadiazoles. The synthesis typically involves a multi-step sequence, starting with the formation of a thiocarbohydrazide intermediate, which then undergoes cyclization with reagents like phosphorus oxychloride and various carboxylic acids to build the fused ring system.[9][10] These rigid, planar structures are of significant interest in drug design due to their potent and diverse biological activities.[11][12][13]
Caption: Synthetic routes from (4-Methylbenzyl)hydrazine.
Part 2: Comparative Analysis of Biological Activities
The structural diversity originating from the (4-Methylbenzyl)hydrazine core translates directly into a wide spectrum of biological functions. Below, we compare the key activities reported for its principal derivatives.
2.1. Antimicrobial Activity
Hydrazine-derived compounds, particularly pyrazoles and Schiff bases, have shown significant promise as antimicrobial agents.[2][5] Their mechanism often involves interference with microbial metabolic pathways or cell wall synthesis.
Comparative Data: The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[14]
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |
| Pyrazole | Pyrazole Derivative 3 | E. coli (Gram -) | 0.25[4] | Ciprofloxacin | 0.5[4] |
| Pyrazole | Pyrazole Derivative 4 | S. epidermidis (Gram +) | 0.25[4] | Ciprofloxacin | 4.0[4] |
| Schiff Base | Hydrazone Derivative | S. aureus (Gram +) | <250[3] | - | - |
| Quinazolin-Pyrazole | Compound 5a | E. coli (Gram -) | 1-16[15] | Amoxicillin | 4-8[15] |
| Quinazolin-Pyrazole | Compound 5a | C. albicans (Fungus) | 1-16[15] | Clotrimazole | 8[15] |
Expert Insights: The data suggests that pyrazole derivatives derived from hydrazines can exhibit potent antibacterial activity, in some cases exceeding that of the standard antibiotic Ciprofloxacin, particularly against Gram-negative bacteria like E. coli.[4] The incorporation of the pyrazole moiety into larger heterocyclic systems, such as quinazolinones, can yield broad-spectrum antimicrobial agents effective against bacteria and fungi.[15] The structure-activity relationship (SAR) often indicates that the nature and position of substituents on the aromatic rings are critical for potency.
2.2. Anticancer Activity
The rigid, heteroaromatic structures of triazolo-thiadiazole derivatives make them ideal candidates for interacting with biological macromolecules, leading to potent anticancer effects.[9][11] Hydrazones have also demonstrated significant cytotoxic activity against various cancer cell lines.[16][17][18]
Comparative Data: Anticancer activity is commonly assessed by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) |
| Triazolo-Thiadiazole | Compound KA39 | HT-29 (Colon) | - (Potent in vivo)[9][13] | - | - |
| Triazolo-Thiadiazole | Compound KA25 | HT-29 (Colon) | - (Potent in vivo)[9][13] | - | - |
| Triazolo-Thiadiazole | Pyridine Derivative C2 | MCF-7 (Breast) | 110.4 (µg/mL)[10] | - | - |
| Hydrazone | Schiff Base L4 | A2780 (Ovarian) | High Activity[17] | - | - |
| Hydrazone | Schiff Base L4 | Caco-2 (Colon) | High Activity[17] | - | - |
Mechanistic Insights: A key mechanism for the anticancer activity of triazolo-thiadiazole derivatives is the inhibition of critical cell signaling pathways. For instance, compounds KA25 and KA39 have been shown to inhibit the phosphorylation of Akt (Protein Kinase B), a central node in the PI3K/Akt pathway that promotes cell survival and proliferation.[9][11] By blocking Akt activation, these compounds can induce apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway.
2.3. Anti-inflammatory Activity
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators.[7] Specifically, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.[19] Pyrazole and hydrazide derivatives have been identified as effective COX-2 inhibitors.[4][20] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core, highlighting the importance of this scaffold.[4]
Expert Insights: The anti-inflammatory potential of these compounds stems from their ability to selectively inhibit the COX-2 enzyme over the constitutively expressed COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[21] The structure of (4-Methylbenzyl)hydrazine derivatives can be optimized to fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[7][22]
Caption: Mechanism of COX-2 inhibition by hydrazine derivatives.
Part 3: Experimental Protocols for Biological Evaluation
To ensure scientific integrity, all described protocols must be self-validating systems. The following are detailed, step-by-step methodologies for key experiments.
3.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.[14]
Workflow Diagram
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the test compound at its highest desired concentration to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.
-
Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.[23]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the positive control well.[24]
3.2. Protocol for MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][25]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 24-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26][27]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.
3.3. Protocol for In Vitro COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase component of COX-2 activity and is a robust method for screening potential inhibitors.[7][22]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of hemin, the test compound, a positive control (e.g., Celecoxib), the chromogenic substrate (e.g., TMPD), and the enzyme substrate (arachidonic acid).[7]
-
Assay Setup: In a 96-well plate, add the following in order:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin solution
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound at various concentrations (or DMSO for the control).[7]
-
-
Pre-incubation: Incubate the plate at room temperature (or 37°C, depending on the specific kit) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7][28]
-
Reaction Initiation: Start the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[7]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over a period of 2-5 minutes using a plate reader in kinetic mode.[7][22]
-
Data Analysis: Calculate the initial reaction rate (velocity) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[7]
Part 4: Benchmarking Against Alternatives
A critical step in drug development is comparing the performance of novel compounds to existing standards.
-
Antimicrobial: The most potent pyrazole derivatives from (4-Methylbenzyl)hydrazine show MIC values (0.25 µg/mL) that are highly competitive and even superior to standard antibiotics like Ciprofloxacin (MIC 0.5-4.0 µg/mL) against certain strains.[4] This suggests a potential for developing new antibiotics to combat resistant bacteria.
-
Anticancer: While direct IC50 comparisons are limited in the provided literature, the in vivo efficacy of triazolo-thiadiazole derivatives in reducing tumor growth highlights their significant potential.[9][13] Their novel mechanism of inhibiting the Akt pathway offers an alternative or complementary approach to traditional cytotoxic agents like cisplatin.
-
Anti-inflammatory: The pyrazole scaffold is the core of the highly successful selective COX-2 inhibitor, Celecoxib.[4] Novel pyrazole derivatives synthesized from (4-Methylbenzyl)hydrazine that demonstrate high COX-2 inhibitory activity would be benchmarked against Celecoxib and traditional NSAIDs like Diclofenac sodium.[4] The goal is to achieve similar or greater potency with an improved safety profile.
Conclusion
This compound is unequivocally a powerful and versatile scaffold for the synthesis of a rich diversity of heterocyclic compounds with significant therapeutic potential. The derived pyrazoles and fused triazolo-thiadiazoles stand out as particularly promising classes. Pyrazoles demonstrate potent, broad-spectrum antimicrobial activity, while triazolo-thiadiazoles exhibit compelling anticancer properties through mechanisms such as Akt pathway inhibition. Furthermore, the inherent potential of the pyrazole core for COX-2 inhibition positions these derivatives as strong candidates for developing next-generation anti-inflammatory agents.
Future research should focus on expanding the chemical space through further derivatization, performing comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and advancing the most promising candidates into preclinical in vivo models to fully assess their therapeutic efficacy and safety profiles. The experimental protocols provided herein offer a robust framework for such evaluations, ensuring data integrity and reproducibility.
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A Senior Application Scientist's Guide to Substituted Hydrazines in Heterocyclic Synthesis: A Comparative Analysis Featuring (4-Methylbenzyl)hydrazine
For researchers, scientists, and drug development professionals, the selection of a reagent is a critical decision that dictates the trajectory of a synthetic route. Substituted hydrazines are foundational building blocks in medicinal chemistry, enabling the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in a vast array of pharmaceuticals. This guide provides an in-depth comparison of (4-Methylbenzyl)hydrazine dihydrochloride with other key hydrazine derivatives, focusing on their application in the synthesis of pyrazoles and indoles—two privileged structures in drug discovery. We will explore the causality behind reagent choice, present validated experimental protocols, and offer quantitative data to inform your synthetic strategy.
The utility of any single hydrazine, such as (4-Methylbenzyl)hydrazine, is best understood not in isolation, but in comparison to the broader family of reagents available. Factors such as electronic effects of substituents, steric hindrance, and safety profiles are paramount. While highly effective, many hydrazine derivatives are classified as toxic or potential carcinogens, necessitating stringent safety protocols and, where possible, the consideration of less hazardous alternatives.[1]
Core Application 1: Synthesis of 1,5-Diarylpyrazoles
The condensation of a hydrazine with a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole synthesis, is a robust and widely used method for creating the pyrazole ring.[2][3] The identity of the substituent on the hydrazine directly translates to the substituent on the N1 position of the resulting pyrazole, making this a highly modular approach for generating molecular diversity. This is famously exemplified in the synthesis of Celecoxib, a selective COX-2 inhibitor, which utilizes a sulfonamide-substituted hydrazine.[4][5]
Logical Workflow for Pyrazole Synthesis
The general workflow involves the acid-catalyzed condensation of the hydrazine with a β-diketone, leading to a hydrazone intermediate which subsequently cyclizes and dehydrates to form the aromatic pyrazole ring.
Caption: General workflow for Knorr pyrazole synthesis.
Reagent Profile 1: this compound
This reagent is ideal for synthesizing pyrazoles containing an N-(4-methylbenzyl) group. The benzyl group provides a non-polar, somewhat flexible linker, which can be valuable for probing hydrophobic pockets in biological targets.
Experimental Protocol: Synthesis of a 1-(4-Methylbenzyl)-pyrazole Derivative
Objective: To synthesize 1-(4-methylbenzyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole by reacting (4-Methylbenzyl)hydrazine with the β-diketone precursor used in Celecoxib synthesis.[4]
-
Vessel Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 mmol, 230 mg) and this compound (1.1 mmol, 230 mg).
-
Solvent Addition: Add absolute ethanol (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Add deionized water (30 mL) to the concentrated mixture to precipitate the crude product. Stir for 30 minutes in an ice bath.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.
Alternative Reagent 1: 4-Hydrazinylbenzenesulfonamide hydrochloride
This is the key reagent for the synthesis of Celecoxib and its direct analogs.[4][6] The sulfonamide moiety is critical for the selective inhibition of the COX-2 enzyme.
Experimental Protocol: Synthesis of Celecoxib [4][5]
-
Reaction Setup: Charge a suitable reactor with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10.0 g, 43.4 mmol), 4-hydrazinylbenzenesulfonamide hydrochloride (10.7 g, 47.8 mmol), and ethanol (100 mL).
-
Reaction Execution: Heat the mixture to 65°C and stir for 10 hours.[4]
-
Solvent Removal: Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.
-
Extraction: To the residue, add ethyl acetate (100 mL) and water (25 mL) and stir. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with water, and concentrate under vacuum. The crude Celecoxib is then purified by recrystallization, typically from a mixture of ethyl acetate and heptane, to yield a high-purity product (Yields often >90%).[5]
Alternative Reagent 2: Phenylhydrazine
Phenylhydrazine is a foundational reagent for creating 1-phenylpyrazoles. It serves as a simple, cost-effective starting point for exploring structure-activity relationships (SAR) before introducing more complex functionality.
Experimental Protocol: General Synthesis of a 1-Phenylpyrazole
-
Reaction Setup: In a flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) and phenylhydrazine (1.1 equiv) in glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Isolation: Cool the mixture and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the 1-phenylpyrazole derivative.
Comparative Data for Pyrazole Synthesis
| Reagent | Key Intermediate | Typical Conditions | Product Scaffold | Key Advantages | Disadvantages & Safety |
| (4-Methylbenzyl)hydrazine HCl | 1,3-Diketone | Reflux in Ethanol, 8-12h | N-(4-Methylbenzyl)pyrazole | Introduces a flexible, lipophilic benzyl moiety. | Similar toxicity concerns as other hydrazines. |
| 4-Hydrazinylbenzenesulfonamide HCl | 1,3-Diketone | 65°C in Ethanol, 10h[4] | N-(Sulfonamidophenyl)pyrazole | Direct route to COX-2 inhibitors like Celecoxib.[4] | Resulting sulfonamide is highly polar and may not be desired for other targets. |
| Phenylhydrazine | 1,3-Diketone | Reflux in AcOH or EtOH, 2-4h | N-Phenylpyrazole | Simple, inexpensive, foundational for SAR studies. | Toxic and a suspected carcinogen; requires careful handling.[1] |
Core Application 2: Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, producing the indole core from an arylhydrazine and an aldehyde or ketone under acidic conditions.[7] It is crucial to note that benzylhydrazines , like (4-Methylbenzyl)hydrazine, are not suitable substrates for the classic Fischer indole synthesis, which requires the hydrazine to be attached directly to an aromatic ring to facilitate the required[8][8]-sigmatropic rearrangement.[7] Therefore, this section will compare relevant arylhydrazines to demonstrate how substituent choice impacts this powerful reaction.
Mechanism and Workflow: Fischer Indole Synthesis
The reaction proceeds by forming a phenylhydrazone, which tautomerizes to an enamine. Subsequent acid-catalyzed[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic indole.[7]
Caption: Key stages of the Fischer Indole Synthesis.
Reagent Profile: Comparison of Substituted Phenylhydrazines
The electronic nature of the substituent on the phenylhydrazine ring significantly influences the rate and success of the reaction. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs) can hinder it.
Experimental Protocol: General Fischer Indole Synthesis [7]
-
Hydrazone Formation (Optional Pre-step): The arylhydrazine hydrochloride (1.0 equiv) and ketone (1.0 equiv) are stirred in a solvent like ethanol at room temperature to form the hydrazone, which may be isolated.
-
Cyclization: The hydrazone (or the mixture of hydrazine and ketone) is heated in an acidic medium. Common catalysts include acetic acid, polyphosphoric acid (PPA), or zinc chloride.[7][9]
-
Work-up: After cooling, the reaction mixture is neutralized (e.g., with aqueous sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The product is purified using column chromatography or recrystallization.
Comparative Data for Fischer Indole Synthesis
| Reagent | Substituent Effect | Typical Catalyst/Solvent | Reaction Conditions | Outcome/Yield |
| Phenylhydrazine HCl | Neutral (Baseline) | Acetic Acid / HCl | Reflux | Good yields for many substrates.[9] |
| p-Tolylhydrazine HCl | Electron-Donating (-CH₃) | Acetic Acid | Room Temperature to mild heat | Often proceeds under milder conditions with high yields.[7] |
| p-Nitrophenylhydrazine | Electron-Withdrawing (-NO₂) | Acetic Acid / HCl | Reflux (often prolonged) | Reaction is often slower and may require stronger acid catalysts or higher temperatures; yields can be lower.[7] |
Conclusion and Future Outlook
The selection of a substituted hydrazine is a nuanced decision driven entirely by the synthetic target. (4-Methylbenzyl)hydrazine is a valuable reagent for introducing a specific lipophilic benzyl group, primarily in syntheses like pyrazole formation. It is not, however, a drop-in replacement for arylhydrazines in classic reactions like the Fischer indole synthesis.
For drug development professionals, building a library of analogs often involves the systematic variation of the hydrazine component. As demonstrated, switching from phenylhydrazine to 4-hydrazinylbenzenesulfonamide completely alters the pharmacological profile of the resulting pyrazole, leading to the blockbuster drug Celecoxib. Similarly, modifying the electronic properties of the arylhydrazine in an indole synthesis can control reaction efficiency and yield.
Ultimately, a deep understanding of the reaction mechanism and the electronic and steric properties of the chosen reagent is paramount. This, combined with stringent attention to the significant safety hazards posed by hydrazine derivatives, will enable researchers to navigate the synthetic landscape efficiently and safely.
References
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Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. Available at: [Link]
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Mashayekhi, V., et al. (2020). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 15(5), 469-480. Available at: [Link]
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Tavili, N., et al. (2021). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Research in Pharmaceutical Sciences, 16(5), 496-510. Available at: [Link]
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Various Authors. (n.d.). Indole synthesis by N−Ac hydrazine‐directed C−H annulation. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate. Available at: [Link]
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Al-Mourabit, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(43), 26645-26679. Available at: [Link]
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Various Authors. (n.d.). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. ResearchGate. Available at: [Link]
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Plath, M., et al. (2021). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 6(8), 1419-1425. Available at: [Link]
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Cantillo, D., & Kappe, C. O. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Scientific Reports, 11(1), 19803. Available at: [Link]
-
Various Authors. (n.d.). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff–Kishner Reaction. ResearchGate. Available at: [Link]
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Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff–Kishner Reaction. Synlett, 27(01), 131-135. Available at: [Link]
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Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of (4-Methylbenzyl)hydrazine dihydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (4-Methylbenzyl)hydrazine dihydrochloride. As a substituted hydrazine derivative, this compound requires meticulous management to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste and are designed to ensure compliance and laboratory safety.
Hazard Assessment: Understanding the Risk
This compound belongs to the hydrazine class of chemicals, which are recognized for their potential toxicity and reactivity. While specific toxicological data for this exact compound is limited, the safety profile is extrapolated from data on hydrazine and its dihydrochloride salt. The primary hazards stem from the hydrazine moiety.
The dihydrochloride salt form generally enhances the stability of the compound compared to its free base, making it easier to handle as a solid.[1] However, the inherent risks of the hydrazine functional group remain.
Table 1: Hazard Profile of this compound and Related Hydrazines
| Hazard Type | Description | Rationale & Causality | Authoritative Source |
| Acute Toxicity | Harmful if swallowed and toxic in contact with skin. Fatal if inhaled (applies to hydrazine vapors). | Hydrazines can be readily absorbed into the body and interfere with cellular metabolism. | [2][3][4] |
| Carcinogenicity | Many hydrazine derivatives are suspected of causing cancer.[2] Hydrazine itself is classified as a potential carcinogen. | Hydrazines can act as genotoxic agents, potentially damaging DNA and leading to neoplastic transformations. | [3][5] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause severe skin burns and eye damage. | As a salt of a strong acid (HCl) and a weak base, solutions can be acidic and corrosive. The hydrazine group itself can be highly irritating. | [3][4] |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact. | The immune system may recognize the compound or its metabolites as foreign, leading to a hypersensitivity reaction. | [3][6] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Release into the environment can harm aquatic ecosystems. Disposal must be contained. | [3][6] |
Core Disposal Principles: A Foundation of Safety
Before proceeding with any disposal protocol, adhere to these fundamental principles for all hydrazine-containing waste streams.
-
NEVER dispose of this compound, in solid or solution form, down the sink or drain.[7][8][9] This is a direct violation of environmental regulations and introduces a highly toxic substance into the water system.
-
NEVER attempt to dispose of this chemical by evaporation in a fume hood.[7][9] This does not eliminate the hazard but disperses a potentially carcinogenic compound into the ventilation system and atmosphere.
-
NEVER mix this compound waste with incompatible chemicals.[8] Key incompatibilities include strong oxidizing agents (e.g., permanganates, nitrates, hypochlorites in concentrated form) and strong bases (which will liberate the more volatile and reactive free base). Always segregate waste streams.[8][10]
Disposal Decision Workflow
The correct disposal procedure depends entirely on the form and concentration of the waste. Use the following workflow to determine the appropriate pathway.
Caption: Decision workflow for selecting the correct disposal protocol.
Detailed Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE) when handling chemical waste.
Table 2: Required PPE for Handling and Disposal
| Task | Minimum Required PPE |
| Handling solid compound | Safety goggles with side shields, lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, consider butyl rubber for extended handling). |
| Preparing solutions / dilutions | All of the above, performed within a certified chemical fume hood. |
| Performing neutralization | Chemical splash goggles, face shield, lab coat, chemical-resistant gloves (butyl rubber recommended), and work within a fume hood. |
Protocol A: Collection for Professional Disposal (Solid & Concentrated Waste)
This is the standard and required procedure for disposing of solid, expired, or concentrated waste containing this compound. The goal is safe containment and transfer to your institution's Environmental Health & Safety (EHS) department for final disposal via incineration or other approved methods.[11]
Methodology:
-
Container Selection:
-
Labeling:
-
As soon as the first portion of waste is added, affix a "HAZARDOUS WASTE" label from your institution's EHS office.[8][9][10]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or formulas.[10]
-
List all constituents by percentage, including solvents. For example: "this compound (5%), Methanol (95%)".
-
Keep a running log of additions if multiple small-scale wastes are being combined.
-
-
Waste Accumulation & Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[7][8][10] Never leave a funnel in the container.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation.[10][12]
-
Crucially, store the container in secondary containment (a plastic tub or tray) to contain any potential leaks.[7][8]
-
Ensure the waste is segregated from incompatible materials, especially strong oxidizers and bases.[8][10]
-
-
Requesting Pickup:
Protocol B: Chemical Neutralization (Dilute Aqueous Waste & Spills)
For very dilute aqueous solutions (<1%) or for the decontamination of surfaces and materials after a small spill, chemical neutralization is a viable option. The principle is to oxidize the hydrazine moiety to nitrogen gas and water.[13] The most common and effective method uses calcium hypochlorite or sodium hypochlorite (bleach).
Causality: The hypochlorite ion (OCl⁻) is a strong oxidizing agent that readily reacts with the hydrazine group (-NHNH₂). This reaction is highly exothermic and must be carefully controlled through dilution to prevent dangerous temperature increases.[14]
Methodology:
-
Preparation & Dilution (Critical Step):
-
Perform all steps in a certified chemical fume hood while wearing full PPE.
-
Ensure the hydrazine-containing waste solution is already dilute (<1%). If it is more concentrated, dilute it with a large volume of cold water in a suitably large container before proceeding.
-
Prepare a fresh neutralizing solution of 5% calcium hypochlorite or sodium hypochlorite (household bleach is typically 5-6%) in water.
-
-
Neutralization Reaction:
-
Place the dilute hydrazine waste container in a larger vessel (e.g., an ice bath) to help manage heat generation.
-
Slowly, and with constant stirring, add the 5% hypochlorite solution to the dilute hydrazine waste. A recommended ratio is to add an equal volume of the 5% hypochlorite solution to the waste solution.[15]
-
Monitor for signs of a vigorous reaction, such as excessive heat or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
-
-
Verification of Complete Neutralization:
-
After the addition is complete and the reaction has subsided, allow the mixture to stir for an additional 1-2 hours.
-
The absence of hydrazine must be confirmed. A simple method is to test for the presence of excess oxidant. Use potassium iodide (KI) starch paper; a blue-black color indicates that excess hypochlorite is present, signifying that all the hydrazine has been consumed.
-
-
Final Disposal:
-
Once neutralization is confirmed, the resulting solution, containing primarily salts (e.g., sodium chloride or calcium chloride), nitrogen, and water, can typically be disposed of down the drain with copious amounts of water, pending local regulations.[16]
-
You must confirm this final step with your institution's EHS office , as local sewer disposal regulations vary. Some jurisdictions may still require the treated solution to be collected as hazardous waste.
-
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
-
Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services.
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Laboratory Chemical Waste Guidelines. Stanford University Environmental Health & Safety.
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
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Chemical Waste. MIT Environmental Health & Safety.
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Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem.
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
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Hydrazine (HSG 56, 1991). International Programme on Chemical Safety (INCHEM).
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Safety Data Sheet - Hydrazine hydrate. Sigma-Aldrich.
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Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).
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Performance Chemicals Hydrazine. Arxada.
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Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema.
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Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. Angene Chemical.
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Methods and systems for neutralization of hydrazine. Google Patents (US20170113086A1).
-
Safety Data Sheet - Hydrazine, dihydrochloride. Fisher Scientific.
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(4-Methylbenzyl)hydrazine hydrochloride AldrichCPR. Sigma-Aldrich.
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Safety Data Sheet - Hydrazine dihydrochloride. Sigma-Aldrich.
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Hydrazine dihydrochloride - SAFETY DATA SHEET. Acros Organics.
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Safety Data Sheet - Hydrazine Dihydrochloride (Certified). Fisher Scientific.
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Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. Defense Technical Information Center (DTIC).
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(4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE Product Description. ChemicalBook.
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Any idea how to neutralize the hydrazine dihydrochloride... ResearchGate.
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Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride. BOC Sciences.
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(4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5. ChemicalBook.
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(4-Ethylbenzyl)hydrazine hydrochloride | 1269376-23-9. Sigma-Aldrich.
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(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride. ChemScene.
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Hydrazine, dihydrochloride | PubChem. National Center for Biotechnology Information.
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A Senior Application Scientist's Guide to Handling (4-Methylbenzyl)hydrazine Dihydrochloride
This document provides essential procedural guidance for the safe handling, use, and disposal of (4-Methylbenzyl)hydrazine dihydrochloride. As a hydrazine derivative, this compound warrants significant caution. The protocols outlined below are designed to establish a self-validating system of safety, grounded in established standards and expert experience, to protect researchers and ensure experimental integrity.
The Foundational Principle: Hazard Recognition
This compound is a derivative of hydrazine, a substance recognized for its high reactivity and toxicity.[1] While specific toxicological data for this exact derivative may be limited, established principles of chemical safety dictate that it should be handled with the same level of caution as its parent compound, hydrazine, and related salts like hydrazine dihydrochloride.
Hydrazine is a probable human carcinogen (IARC Group 2A), a potent skin sensitizer, and corrosive.[2] It can be absorbed through the skin and is toxic if inhaled, ingested, or in contact with skin.[3] Therefore, the primary directive is to prevent any direct contact with the substance.
Table 1: Hazard Profile based on Hydrazine Derivatives
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | P261, P264, P270, P280, P301+P310 | |
| Carcinogenicity | H350: May cause cancer | P201, P202, P280, P308+P313 | |
| Skin Sensitization | H317: May cause an allergic skin reaction | P272, P280, P302+P352, P333+P313 |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | P273, P391 | |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood contains dusts and potential vapors, preventing inhalation, which is a primary exposure route.[6]
-
Designated Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be limited to authorized personnel.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7][8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following protocol is the minimum requirement for handling this compound.
Respiratory Protection
Given that the compound is a solid, the primary inhalation risk comes from airborne dust particles.
-
For routine handling of small quantities: A NIOSH-approved N95 respirator is recommended to prevent inhalation of dust.
-
In case of a spill or aerosol-generating procedures: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[9] If exposure limits are exceeded, a full-face supplied-air respirator is necessary.[6][9]
Table 2: Occupational Exposure Limits (OELs) for Hydrazine (for reference)
| Organization | Limit and Type | Value | Notes |
|---|---|---|---|
| OSHA | PEL (8-hr TWA) | 1 ppm | Legal airborne permissible exposure limit.[10] |
| NIOSH | REL (2-hr Ceiling) | 0.03 ppm | Recommended exposure limit, not to be exceeded.[10][11] |
| ACGIH | TLV (8-hr TWA) | 0.01 ppm | Threshold limit value, suspected human carcinogen.[10] |
The causality here is clear: since the acceptable exposure limits for the parent compound are extremely low, meticulous control of airborne particles of any derivative is critical.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide a seal around the eyes and are insufficient.[7]
-
Face Shield: A full face shield must be worn over the chemical splash goggles. This provides a secondary layer of protection against splashes and unforeseen reactions.[6][9]
Skin and Body Protection
-
Gloves: Hydrazine and its derivatives can be absorbed through the skin.[3] Double-gloving is required.
-
Inner Glove: Nitrile gloves provide a good base layer.
-
Outer Glove: Butyl rubber or neoprene gloves are recommended for their high resistance to hydrazine compounds.[3][9] Always check the manufacturer's compatibility chart for the specific glove and chemical. Gloves must be changed immediately if contamination is suspected.
-
-
Laboratory Coat: A flame-resistant lab coat is required. A 100% cotton coat is acceptable; polyester blends are not, due to their tendency to melt.[9] The coat must have long sleeves and a snap or button front.
-
Body Coverage: Full-length pants and closed-toe shoes are mandatory.[9] No skin should be exposed between the lab coat, gloves, and shoes.
Operational Plan: A Step-by-Step Guide
Preparation and Donning PPE
A systematic approach to putting on PPE prevents contamination and ensures complete protection.
Caption: Spill Response Workflow for this compound.
Disposal Plan
All waste, including contaminated PPE, empty containers, and residual chemical, is considered hazardous waste.
-
Segregation: Do not mix hydrazine waste with other waste streams, especially oxidizers. [12]2. Containerization: Collect all waste in a clearly labeled, sealed, and non-reactive container. [13]3. Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to neutralize the chemical unless you are following a validated and approved institutional protocol. [14] By adhering to this comprehensive guide, researchers can build a robust framework of safety, ensuring that the valuable work of drug development and scientific discovery does not come at the cost of personal health.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from [Link]
-
International Programme on Chemical Safety & Commission of the European Communities. (1993). International Chemical Safety Cards: HYDRAZINE. Retrieved from [Link]
-
EMSL Analytical, Inc. (2021). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: (2-methylbenzyl)hydrazine hydrochloride. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
University of Florida Environmental Health & Safety. (2024). Lesson Learned: Hydrazine Monohydrate Explosion. Retrieved from [Link]
-
Techno PharmChem. (n.d.). Material Safety Data Sheet: HYDRAZINE DIHYDROCHLORIDE. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Risk Management and Safety: Hydrazine. Retrieved from [Link]
-
Fisher Scientific. (2014). Safety Data Sheet: Hydrazine dihydrochloride. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
